8-Methyl Chrysophanol
Description
Propriétés
IUPAC Name |
1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-13(11(17)7-8)16(19)14-9(15(10)18)4-3-5-12(14)20-2/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGWLZYYLVDAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461700 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3300-25-2 | |
| Record name | 1-Hydroxy-8-methoxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methyl Chrysophanol: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-methyl chrysophanol (B1684469) (chrysophanol-8-methyl ether), an anthraquinone (B42736) of interest for its potential biological activities. The document details its known natural sources and provides a comprehensive, synthesized protocol for its isolation and purification.
Natural Sources of 8-Methyl Chrysophanol
This compound has been identified as a naturally occurring anthraquinone, primarily isolated from the plant kingdom. The principal source reported in the scientific literature is the bark of Senna macranthera. While research into other sources is ongoing, the current data points to this species as the most well-documented origin of the compound.
| Natural Source | Plant Part | Family | Reference |
| Senna macranthera | Bark | Fabaceae | [Branco et al., 2011] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its detection, isolation, and characterization.
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol |
| Appearance | Not explicitly reported, likely a colored solid |
| IUPAC Name | 1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione |
Experimental Protocols: Isolation of this compound
The following is a detailed, synthesized protocol for the isolation of this compound from the bark of Senna macranthera. This protocol is based on the methodologies reported by Branco et al. (2011) and general techniques for the separation of anthraquinones from Senna species.
Plant Material Collection and Preparation
-
Collection: The bark of Senna macranthera should be collected from mature trees. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying and Pulverization: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Anthraquinones
-
Solvent Extraction: The powdered bark is subjected to sequential solvent extraction with solvents of increasing polarity. A common sequence is hexane (B92381) followed by dichloromethane (B109758).
-
Macerate the powdered bark (e.g., 500 g) in hexane (e.g., 2 L) for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the hexane extract. Repeat the extraction process with fresh hexane to ensure exhaustive extraction of nonpolar constituents.
-
The residual plant material is then air-dried to remove any remaining hexane.
-
The dried plant residue is subsequently extracted with dichloromethane (e.g., 2 L) using the same maceration procedure. This fraction will contain the anthraquinones.
-
-
Concentration: The dichloromethane extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.
Chromatographic Purification
The crude dichloromethane extract is subjected to column chromatography for the separation of its components.
-
Column Preparation: A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with hexane.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297).
-
Initial Elution: Elute with 100% hexane to remove nonpolar compounds.
-
Gradient Elution: Gradually increase the polarity by introducing ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
-
Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). The spots corresponding to anthraquinones are visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled. Chrysophanol-8-methyl ether is expected to elute in the fractions of medium polarity.
Further Purification by Preparative TLC
For final purification, the fractions containing this compound can be subjected to preparative Thin Layer Chromatography (pTLC).
-
Plate Preparation: A preparative TLC plate coated with silica gel GF₂₅₄ is used.
-
Sample Application: The enriched fraction is dissolved in a minimal amount of dichloromethane and applied as a narrow band onto the pTLC plate.
-
Development: The plate is developed in a suitable solvent system (e.g., toluene:ethyl acetate 9:1).
-
Visualization and Isolation: The bands are visualized under UV light. The band corresponding to this compound is scraped from the plate.
-
Extraction: The scraped silica gel is extracted with a polar solvent such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) to recover the pure compound. The solvent is then evaporated to yield purified this compound.
Characterization
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC-MS Analysis: The purified compound is analyzed by GC-MS to determine its retention time and mass spectrum, which are then compared with literature data for confirmation.
Visualized Workflows and Pathways
Isolation Workflow for this compound
The Biosynthesis of 8-Methyl Chrysophanol: A Technical Guide for Researchers
Abstract
8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative with potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 8-Methyl Chrysophanol, from its primary metabolic precursors to the final methylation step. This document details the enzymatic reactions, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, this guide synthesizes current knowledge on the biosynthesis of its precursor, chrysophanol, and related anthraquinones to propose a comprehensive putative pathway.
Introduction
Chrysophanol is a naturally occurring anthraquinone found in a variety of plants, fungi, and lichens, and is known for its diverse biological activities.[1] Its methylated derivative, this compound, is also found in nature and is of growing interest to the scientific community. The biosynthesis of these polyketide-derived compounds is a multi-step process involving a fascinating array of enzymes. This guide will focus on the core biosynthetic pathway, providing researchers with a detailed understanding of the steps involved in the formation of this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the formation of its precursor, chrysophanol, followed by a final methylation step. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a Type II polyketide synthase (PKS).
Assembly of the Octaketide Chain
The biosynthesis is initiated with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. These are condensed by a multi-domain PKS to form a linear octaketide chain.[1] This process is analogous to fatty acid biosynthesis but with key differences in the reductive steps. In the case of aromatic polyketides like chrysophanol, the β-keto groups are largely unreduced, leading to a reactive poly-β-keto intermediate.
Cyclization and Aromatization
The highly reactive octaketide chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations to form the characteristic tricyclic anthraquinone scaffold. The precise folding of the polyketide chain is crucial for determining the final structure and can differ between organisms, with "F" (fungal) and "S" (bacterial) modes of cyclization being the most common.[1] These cyclization reactions are often catalyzed by specific cyclase and aromatase enzymes associated with the PKS complex.
The Reductive Route to Chrysophanol in Fungi
In many fungal species, chrysophanol is synthesized from the precursor emodin (B1671224) through a reductive pathway. This involves the deoxygenation of emodin at the C-6 position. This process is catalyzed by a reductase that converts the anthraquinone to an anthrol, followed by a dehydratase.
The Final Methylation Step
The terminal step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C-8 position of chrysophanol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While a specific chrysophanol 8-O-methyltransferase has not been definitively characterized, numerous OMTs acting on similar anthraquinone and flavonoid substrates have been identified, suggesting a similar enzymatic mechanism.[2][3][4]
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table summarizes typical parameters for the HPLC-based quantification of its precursor, chrysophanol. These methods can be adapted for the analysis of this compound.
| Parameter | Value | Compound | Method | Reference |
| Linearity Range | 0.25–5.00 µg/mL | Chrysophanol | HPLC-UV | [5] |
| Limit of Detection (LOD) | 0.07-0.11 µg/mL | Chrysophanol | HPLC-UV | [5] |
| Limit of Quantification (LOQ) | 0.20-0.34 µg/mL | Chrysophanol | HPLC-UV | [5] |
| Linearity (r²) | > 0.9998 | Rhein, Aloe-emodin, Emodin, Chrysophanol | HPLC | [6] |
| Recovery | 100.3–100.5% | Rhein, Aloe-emodin, Emodin, Chrysophanol | HPLC | [7] |
| Linearity Range | 0.5–20 µg/mL | Chrysophanol | HPLC-UV | [8] |
| LOD | 0.017 µg/mL | Chrysophanol | HPLC-UV | [8] |
| LOQ | 0.053 µg/mL | Chrysophanol | HPLC-UV | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of a Putative Chrysophanol 8-O-Methyltransferase
This protocol describes the general workflow for producing and purifying a candidate OMT for functional characterization.
Caption: Workflow for heterologous expression and purification of a putative OMT.
Methodology:
-
Gene Identification and Cloning: A candidate OMT gene is identified from a known or putative anthraquinone biosynthetic gene cluster. The gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged OMT is loaded onto a Ni-NTA affinity column. The column is washed, and the OMT is eluted with an imidazole (B134444) gradient.
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a suitable storage buffer.
In Vitro Enzyme Assay for Chrysophanol 8-O-Methyltransferase Activity
This protocol is designed to determine the activity and substrate specificity of the purified OMT.
Reaction Mixture:
-
Purified OMT (1-5 µM)
-
Chrysophanol (100 µM, dissolved in DMSO)
-
S-adenosyl-L-methionine (SAM) (500 µM)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (2 mM)
-
DTT (1 mM)
Procedure:
-
The reaction is initiated by the addition of the purified OMT to the reaction mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
The reaction is quenched by the addition of an equal volume of ice-cold methanol (B129727) or by acidification.
-
The reaction mixture is centrifuged to precipitate the protein.
-
The supernatant is analyzed by HPLC or LC-MS to detect the formation of this compound.
HPLC Analysis of this compound
This protocol provides a general method for the separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.
-
Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Detection:
-
The elution of chrysophanol and this compound is monitored at a wavelength of approximately 254 nm or 280 nm.
Quantification:
-
A standard curve is generated using a purified standard of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for further research. Key areas for future investigation include the identification and characterization of the specific polyketide synthase, cyclases, and particularly the terminal O-methyltransferase involved in this pathway. The elucidation of the complete biosynthetic gene cluster will enable the use of synthetic biology and metabolic engineering approaches to produce this compound and novel derivatives in heterologous hosts. The detailed experimental protocols provided in this guide offer a starting point for researchers to functionally characterize the enzymes of this pathway and to develop robust analytical methods for the quantification of its products. This knowledge will be invaluable for unlocking the full therapeutic and biotechnological potential of this intriguing natural product.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-methyltransferases selectively modify anthraquinone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 8-Methyl Chrysophanol (CAS Number 3300-25-2) and its Parent Compound, Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative with the CAS number 3300-25-2.[1][2] It has been identified as a minor constituent in the bark of Senna macranthera.[3][4][5][6] While scientific literature specifically detailing the biological activities and physicochemical properties of 8-Methyl Chrysophanol is limited, a comprehensive understanding of its parent compound, Chrysophanol, can provide valuable insights for researchers. This technical guide summarizes the available information on this compound and provides an in-depth overview of the well-researched parent compound, Chrysophanol, covering its physicochemical properties, spectroscopic data, biological activities, and associated signaling pathways.
This compound: Physicochemical Properties
The available data for this compound is primarily limited to its basic chemical identifiers.
| Property | Value | Reference |
| CAS Number | 3300-25-2 | [1][2] |
| Synonyms | Chrysophanol 8-methyl ether | [2] |
| Molecular Formula | C₁₆H₁₂O₄ | [2] |
| Molecular Weight | 268.26 g/mol | [2] |
| Natural Source | Bark of Senna macranthera | [3][4][5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |
Chrysophanol: The Parent Compound (CAS Number 481-74-3)
Chrysophanol, the parent compound of this compound, is a naturally occurring anthraquinone found in various plants, most notably in the roots and rhizomes of rhubarb (Rheum species).[8][9][10][11] It has been extensively studied for its diverse pharmacological activities.[8][9][10]
Physicochemical Properties of Chrysophanol
| Property | Value | Reference |
| CAS Number | 481-74-3 | [11] |
| Synonyms | Chrysophanic acid, 1,8-Dihydroxy-3-methylanthraquinone | [11] |
| Molecular Formula | C₁₅H₁₀O₄ | [11] |
| Molecular Weight | 254.24 g/mol | [11] |
| Melting Point | 196 °C | [11] |
| Appearance | Golden yellow plates or brown powder | [11] |
| Solubility | Slightly soluble in water. Soluble in DMSO (approx. 0.2 mg/ml) and dimethyl formamide (B127407) (approx. 0.5 mg/ml). | [11][12] |
Spectroscopic Data of Chrysophanol
| Spectroscopy | Data | Reference |
| UV-Vis (λmax) | 225, 257, 277, 287, 428 nm | [12] |
| ¹³C NMR (CDCl₃) | δ (ppm): 192.5, 182.1, 162.6, 162.4, 147.2, 137.9, 137.0, 133.7, 133.5, 124.7, 124.4, 121.3, 119.9, 116.2, 22.3 | [13] |
| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 254 | [14][15] |
Note: For detailed ¹H NMR and IR spectral data, researchers are advised to consult specialized databases and the primary literature.
Biological Activities and Signaling Pathways of Chrysophanol
Chrysophanol exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[8][9][10][16] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-Cancer Activity
Chrysophanol has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[17][18]
In breast cancer cells, chrysophanol suppresses cell proliferation and enhances chemosensitivity by modulating the NF-κB signaling pathway.[17] It has been observed to decrease the expression of Bcl-2 and the phosphorylation of IκB and p65.[17]
In oral squamous cell carcinoma cells, chrysophanol has been found to induce autophagy and interfere with apoptosis via the PI3K/Akt/mTOR pathway.[18]
Neuroprotective Effects
Chrysophanol has demonstrated neuroprotective effects in models of Alzheimer's disease by interfering with endoplasmic reticulum stress apoptotic pathways.[16]
Experimental Protocols
Isolation of Anthraquinones from Senna macranthera
While a specific protocol for the isolation of this compound is not detailed, a general procedure for the extraction of anthraquinones from Senna macranthera bark can be adapted.
Methodology:
-
Plant Material: Dried and powdered bark of Senna macranthera is used as the starting material.
-
Extraction: The powdered bark is subjected to extraction with a non-polar solvent like hexane at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).
-
Characterization: The purified compound is characterized by spectroscopic methods (MS, NMR).[3][4]
Chemical Synthesis of Chrysophanol
The chemical synthesis of Chrysophanol has been achieved through methods such as the Friedel-Crafts reaction or the Diels-Alder reaction.[19] A general synthetic scheme is presented below.
Conclusion
This compound is a naturally occurring anthraquinone with a confirmed chemical identity. However, there is a notable scarcity of published research on its specific biological activities and detailed physicochemical properties. In contrast, its parent compound, Chrysophanol, is a well-characterized molecule with a broad spectrum of pharmacological effects, primarily mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR. This technical guide provides a summary of the currently available information on this compound and a comprehensive overview of Chrysophanol. Further research is warranted to fully elucidate the therapeutic potential of this compound and to determine if it shares the diverse biological activities of its parent compound. This document serves as a foundational resource for scientists and researchers interested in the continued exploration of this class of compounds for drug discovery and development.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anthraquinones from the bark of Senna macranthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Anthraquinones from the bark of Senna macranthera – ScienceOpen [scienceopen.com]
- 7. theclinivex.com [theclinivex.com]
- 8. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into 8-Methyl Chrysophanol (Physcion): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 8-Methyl Chrysophanol, also known as Physcion (B1677767) or Parietin. It includes a compilation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a clear, tabular format for easy reference. Furthermore, this guide details the experimental protocols for these analytical techniques and visualizes key signaling pathways modulated by this compound, offering valuable insights for its application in research and drug development.
Spectroscopic Data of this compound (Physcion)
The following tables summarize the key spectroscopic data for this compound, a naturally occurring anthraquinone (B42736) derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Physcion (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.12 | s | - | 1-OH |
| 11.90 | s | - | 8-OH |
| 7.37 | d | 1.1 | H-2 |
| 7.18 | d | 1.1 | H-4 |
| 7.08 | s | - | H-5 |
| 6.67 | s | - | H-7 |
| 3.88 | s | - | 3-OCH₃ |
| 2.41 | s | - | 6-CH₃ |
Table 2: ¹³C NMR Spectral Data of Physcion (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 190.4 | C-10 |
| 181.8 | C-9 |
| 166.2 | C-3 |
| 165.1 | C-1 |
| 162.2 | C-8 |
| 148.5 | C-6 |
| 135.2 | C-10a |
| 133.0 | C-4a |
| 124.5 | C-7 |
| 121.3 | C-5 |
| 113.7 | C-9a |
| 110.1 | C-8a |
| 108.2 | C-4 |
| 106.7 | C-2 |
| 56.1 | 3-OCH₃ |
| 22.1 | 6-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry of physcion is typically performed using electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.
Table 3: Mass Spectrometry Data (EI-MS) of Physcion
| m/z | Relative Abundance (%) | Proposed Fragment |
| 284 | 100 | [M]⁺ |
| 269 | 15 | [M - CH₃]⁺ |
| 255 | 20 | [M - CHO]⁺ |
| 241 | 30 | [M - CO - CH₃]⁺ |
| 213 | 18 | [M - 2CO - CH₃]⁺ |
| 185 | 12 | [M - 3CO - CH₃]⁺ |
Note: The fragmentation pattern and relative abundances can vary depending on the specific instrumentation and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of physcion reveals characteristic absorption bands corresponding to its functional groups.
Table 4: FT-IR Spectral Data of Physcion
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl groups |
| ~2920, 2850 | C-H stretch | Methyl and Methoxy groups |
| ~1670 | C=O stretch | Non-chelated quinone carbonyl |
| ~1625 | C=O stretch | Chelated quinone carbonyl |
| ~1600, 1450 | C=C stretch | Aromatic ring |
| ~1210 | C-O stretch | Ether (methoxy) group |
| ~1160 | C-O stretch | Phenolic hydroxyl group |
Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the typical experimental procedures for obtaining NMR, MS, and IR spectra of this compound.
NMR Spectroscopy Protocol[2]
-
Sample Preparation :
-
Accurately weigh 5-25 mg of purified physcion for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure complete dissolution by vortexing or gentle warming. The solution should be free of any particulate matter.
-
Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[2]
-
-
Data Acquisition :
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
The instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed, often requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.
-
Mass Spectrometry Protocol
-
Sample Introduction :
-
For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid physcion sample is introduced directly into the ion source via a direct insertion probe.
-
The sample is then heated to induce vaporization into the gas phase.
-
-
Ionization and Analysis :
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
-
The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method) :[4][5]
-
Thoroughly grind 1-2 mg of dry, purified physcion with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Place a portion of the powder into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition :
-
A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental contributions.
-
The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting interferogram is converted to an IR spectrum via a Fourier transform.
-
Signaling Pathways and Experimental Workflows
This compound (Physcion) has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer.
NF-κB Signaling Pathway
Physcion has been reported to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses that can be influenced by physcion.
ROS/miR-27a/ZBTB10 Signaling Pathway
Physcion has been shown to induce apoptosis and autophagy in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent modulation of the miR-27a/ZBTB10 signaling axis.
References
The Biological Activity of 8-Methyl Chrysophanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) derivative, is a natural product isolated from the bark of Senna macranthera.[1][2][3][4] As a member of the anthraquinone family, which includes the well-studied compound chrysophanol, 8-Methyl Chrysophanol is of significant interest for its potential therapeutic applications. Anthraquinones are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related parent compound, chrysophanol. Due to the limited specific research on this compound, this paper will extrapolate potential activities and mechanisms based on the extensive data available for chrysophanol, providing a foundational resource for future research and drug development endeavors.
Chemical Structure and Properties
This compound is structurally similar to chrysophanol, featuring a core 9,10-anthracenedione ring. The key difference is the presence of a methyl ether group at the C-8 position. The structural characteristics of anthraquinones, such as the hydroxyl and methyl groups on the core ring, are believed to be crucial for their biological effects.[5]
Anticancer Activity
While direct studies on the anticancer effects of this compound are not extensively available, the parent compound, chrysophanol, has demonstrated significant anticancer properties across various cancer cell lines. It is plausible that this compound exhibits similar activities.
Chrysophanol has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner.[8] It also induces apoptosis and cell cycle arrest.[8] Furthermore, chrysophanol has been reported to induce necrosis in lung cancer cells (A549) and impair mitochondrial ATP synthesis in liver cancer cells (Hep3B). In melanoma cells (A375 and A2058), chrysophanol has been shown to enhance apoptosis and suppress invasion.[9]
Quantitative Data on Anticancer Activity of Chrysophanol
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Chrysophanol | A549 (non-small cell lung) | Cytotoxicity | 24.76 µg/mL | [5] |
| Chrysophanol | SK-OV-3 (ovary) | Cytotoxicity | 7.28 µg/mL | [5] |
| Chrysophanol | SK-MEL-2 (melanoma) | Cytotoxicity | 5.83 µg/mL | [5] |
| Chrysophanol | XF498 (central nervous system) | Cytotoxicity | 30.0 µg/mL | [5] |
| Chrysophanol | HCT-15 (colon) | Cytotoxicity | 30.0 µg/mL | [5] |
| Chrysophanol | Cathepsin B Inhibition | Enzyme Inhibition | 0.7 µM | [5] |
| Chrysophanol | PTP 1B Inhibition | Enzyme Inhibition | 12.3 µM | [5] |
Signaling Pathways in Anticancer Activity
Chrysophanol exerts its anticancer effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[8][10] By suppressing the phosphorylation of p65 and IκB, chrysophanol downregulates the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[8] This inhibition of NF-κB activity leads to decreased cell proliferation and increased apoptosis.[8]
Additionally, chrysophanol has been shown to influence the MAPK (Mitogen-Activated Protein Kinase) pathway.[5] In melanoma cells, chrysophanol treatment leads to decreased phosphorylation of AKT, ERK1/2, and JNK, while increasing the phosphorylation of p38.[11] The modulation of these pathways contributes to the induction of apoptosis and the suppression of cancer cell invasion.[11] In oral squamous cell carcinoma cells, chrysophanol-induced autophagy is mediated through the PI3K/Akt/mTOR pathway.[12]
Caption: Putative anticancer signaling pathways modulated by Chrysophanol.
Experimental Protocols for Anticancer Activity Assessment
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[13]
-
Treat the cells with varying concentrations of this compound (or Chrysophanol) for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 480 nm or 570 nm) using a microplate reader.[13]
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treat cancer cells with the desired concentrations of the test compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Anti-inflammatory Activity
Chrysophanol has been extensively studied for its anti-inflammatory properties.[6] A methylated derivative, 1-O-methyl chrysophanol, has also shown significant anti-inflammatory activity.[14][15] It is highly probable that this compound shares these anti-inflammatory effects.
Chrysophanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[6][10] It also suppresses the expression of cyclooxygenase-2 (COX-2).[10]
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Activity | IC50 Value/Inhibition | Reference |
| 1-O-methyl chrysophanol | Protein Denaturation | Anti-inflammatory | IC50: 63.50 ± 2.19 µg/mL | [14][15] |
| 1-O-methyl chrysophanol | Carrageenan-induced Paw Edema | Anti-inflammatory | 40.03 ± 5.5% inhibition | [14][15] |
| Chrysophanol | H+/K+-ATPase Activity | Anti-ulcer | IC50: 187.13 µg/mL | [6] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of chrysophanol are largely mediated through the inhibition of the NF-κB signaling pathway .[10] In inflammatory conditions, NF-κB activation leads to the transcription of pro-inflammatory genes. Chrysophanol prevents the degradation of IκB-α, thereby inhibiting the translocation of the p65 subunit of NF-κB to the nucleus.[10] This leads to a reduction in the expression of inflammatory mediators.[10] Chrysophanol has also been shown to suppress the activation of caspase-1, which is involved in the processing of pro-inflammatory cytokines.[10]
More recent studies have indicated that chrysophanol may exert its anti-inflammatory effects by targeting histone deacetylase 3 (HDAC3) through the high mobility group protein 1 (HMGB1)-NF-κB signaling pathway.[13]
Caption: Anti-inflammatory mechanism of Chrysophanol via NF-κB pathway.
Experimental Protocols for Anti-inflammatory Activity Assessment
In Vitro Anti-inflammatory Assay (Protein Denaturation)
-
Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and various concentrations of the test compound (e.g., 1-O-methyl chrysophanol).[15]
-
Incubate the mixture at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Administer the test compound orally to rodents (e.g., rats) at a specific dose.[15]
-
After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.[15]
-
Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of paw edema compared to the control group.
Other Biological Activities
Chrysophanol and its derivatives have been reported to possess a variety of other biological activities, suggesting that this compound may also have a broad therapeutic potential. These activities include:
-
Antimicrobial Activity: Chrysophanol has shown activity against various bacteria and fungi.[16]
-
Neuroprotective Effects: Chrysophanol has been found to alleviate cerebral ischemia/reperfusion injury by reducing oxidative stress and apoptosis.[5]
-
Antiviral Activity: It has demonstrated effects against Japanese encephalitis virus.[5]
-
Hepatoprotective Activity: Chrysophanol can protect against liver injury through its anti-apoptotic and anti-inflammatory actions.[6]
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications. While direct experimental evidence for its biological activities is currently limited, the extensive research on its parent compound, chrysophanol, and other methylated derivatives provides a strong basis for inferring its likely pharmacological profile. It is anticipated that this compound will exhibit significant anticancer and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
Future research should focus on the isolation and comprehensive biological evaluation of this compound. In vitro studies are needed to determine its cytotoxic and anti-inflammatory potency, including the determination of IC50 values in various cancer cell lines and inflammatory models. Subsequent in vivo studies will be crucial to validate these findings and to assess its pharmacokinetic and toxicological profiles. Elucidating the precise mechanisms of action of this compound will be essential for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinones from the bark of Senna macranthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]
- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zienjournals.com [zienjournals.com]
- 10. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo | MDPI [mdpi.com]
- 11. scienceasia.org [scienceasia.org]
- 12. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
8-Methyl Chrysophanol: An In-Depth Technical Guide on the Core Mechanism of Action
A Note to the Reader: The initial focus of this technical guide was the mechanism of action of 8-Methyl Chrysophanol (B1684469). However, a comprehensive review of the scientific literature reveals a significant scarcity of specific mechanistic data for this particular compound. "8-Methyl Chrysophanol" is often used as a synonym for Chrysophanol 8-methyl ether by commercial suppliers. In contrast, the parent compound, Chrysophanol (1,8-dihydroxy-3-methylanthraquinone), has been extensively studied. Given the structural similarity and the wealth of available data, this guide will provide an in-depth overview of the mechanism of action of Chrysophanol . It is plausible that its methylated derivatives may share some biological activities, making this information valuable for researchers interested in this class of compounds.
Executive Summary
Chrysophanol, a naturally occurring anthraquinone (B42736) found in various plants, has demonstrated a broad spectrum of pharmacological activities, with its anticancer and anti-inflammatory effects being the most extensively investigated.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in cell proliferation, apoptosis, and inflammation. This guide synthesizes the current understanding of Chrysophanol's core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.
Anticancer Mechanism of Action
Chrysophanol exerts its anticancer effects through the induction of apoptosis (programmed cell death) and necrosis, as well as the inhibition of cell proliferation and invasion in various cancer cell lines.[1][4][5]
Induction of Apoptosis
Chrysophanol triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).
Key Signaling Pathways:
-
NF-κB Signaling Pathway: Chrysophanol has been shown to inhibit the NF-κB signaling pathway, a critical regulator of cell survival and inflammation.[4][6] It downregulates the phosphorylation of p65 and IκB, leading to the suppression of anti-apoptotic proteins like Bcl-2.[4][6] This inhibition of NF-κB facilitates apoptosis and enhances the chemosensitivity of cancer cells to other drugs like paclitaxel.[4]
-
PI3K/Akt/mTOR Signaling Pathway: In some cancer types, such as oral squamous cell carcinoma, Chrysophanol can induce autophagy that interferes with apoptosis via the PI3K/Akt/mTOR pathway.[7] However, in other contexts, it has been shown to suppress the activation of AKT and mTOR, contributing to its anticancer effects.[8][9]
-
MAPK Signaling Pathway: Chrysophanol's influence on the MAPK pathway is cell-type dependent. It can down-regulate ERK1/2 phosphorylation while modulating p38 and JNK activities to promote apoptosis in breast cancer and melanoma cells.[8]
-
Mitochondrial Apoptosis Pathway: Chrysophanol can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5][8] This activates a caspase cascade, including the cleavage of caspase-3, caspase-7, and PARP, culminating in apoptosis.[4][7] The pro-apoptotic proteins Bax and Bak are often upregulated.[7][8]
Quantitative Data: Anticancer Effects of Chrysophanol
| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |
| MCF-7 | Breast Cancer | Inhibition of proliferation | 20 µM | [4] |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | 20 µM | [4] |
| BT-474 | Breast Cancer | Inhibition of proliferation | Not specified | [8] |
| J5 | Liver Cancer | Induction of necrosis | 120 µM | [10] |
| U251 | Glioma | Inhibition of cell viability | 20, 50, 100 µM | [5] |
| SHG-44 | Glioma | Inhibition of cell viability | 20, 50, 100 µM | [5] |
| CAL-27 | Oral Squamous Cell Carcinoma | Reduced cell viability | IC50: 230.6 µM (24h) | [7] |
| Ca9-22 | Oral Squamous Cell Carcinoma | Reduced cell viability | IC50: 227.1 µM (24h) | [7] |
| SAS | Tongue Squamous Carcinoma | Inhibition of cell viability | 2.5, 7.5, 12.5 µM | [9] |
Experimental Protocols: Anticancer Assays
2.3.1 Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Chrysophanol (e.g., 0, 5, 10, 20 µM) and a vehicle control for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
2.3.2 Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of Chrysophanol (e.g., 20 nM for 24 hours).[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
2.3.3 Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-p65, Bcl-2, cleaved caspase-3, p-Akt) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams (DOT Language)
Caption: Chrysophanol's anticancer signaling pathways.
Anti-inflammatory Mechanism of Action
Chrysophanol mitigates inflammatory responses by targeting key inflammatory mediators and signaling pathways.[2][11]
Inhibition of Pro-inflammatory Mediators
Chrysophanol has been shown to inhibit the production of several pro-inflammatory cytokines and enzymes, including:
Modulation of Inflammatory Signaling Pathways
-
NF-κB Signaling Pathway: Similar to its role in cancer, Chrysophanol suppresses the activation of NF-κB in inflammatory conditions.[2][11] By inhibiting the degradation of IκBα and the subsequent nuclear translocation of p65, it reduces the expression of NF-κB target genes, which include pro-inflammatory cytokines.[12]
-
Caspase-1 Activation: Chrysophanol can inhibit the activation of caspase-1, a key component of the inflammasome that is responsible for the maturation of pro-inflammatory cytokines like IL-1β.[2][11]
-
HMGB1/NF-κB Signaling Pathway: Chrysophanol has been found to target histone deacetylase 3 (HDAC3), which in turn modulates the high mobility group box 1 (HMGB1)/NF-κB signaling pathway to exert its anti-inflammatory effects.[12][13]
Quantitative Data: Anti-inflammatory Effects of 1-O-methyl chrysophanol
| Assay | Effect | IC50 / Concentration | Reference |
| In vitro protein denaturation | Anti-inflammatory activity | IC50 of 63.50 ± 2.19 µg/ml | [14] |
| Carrageenan-induced rat paw edema | Inhibition of paw swelling | 40.03 ± 5.5% inhibition | [14] |
Experimental Protocols: Anti-inflammatory Assays
3.4.1 Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of Chrysophanol for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
3.4.2 In vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)
-
Animal Grouping: Divide rats into groups: vehicle control, carrageenan control, Chrysophanol-treated, and positive control (e.g., indomethacin).[14]
-
Drug Administration: Administer Chrysophanol or the vehicle orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at different time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the carrageenan control group.
Signaling Pathway Diagram (DOT Language)
Caption: Chrysophanol's anti-inflammatory signaling pathway.
Conclusion
Chrysophanol exhibits significant potential as a therapeutic agent due to its well-documented anticancer and anti-inflammatory properties. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK, underscores its pleiotropic effects. While the precise mechanism of action of this compound requires further investigation, the extensive research on its parent compound, Chrysophanol, provides a strong foundation for future studies into this class of anthraquinones. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of Chrysophanol and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysophanol selectively represses breast cancer cell growth by inducing reactive oxygen species production and endoplasmic reticulum stress via AKT and mitogen-activated protein kinase signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]
- 14. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
8-Methyl Chrysophanol: A Technical Overview of Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methyl Chrysophanol, also known as Chrysophanol 8-methyl ether, is a naturally occurring anthraquinone (B42736).[1][2] Isolated from the bark of the medicinal plant Senna macranthera, this compound is a derivative of the well-studied chrysophanol.[1][2][3] While research on its parent compound is extensive, the specific pharmacological properties of this compound are less characterized. This document provides a comprehensive overview of the currently available data on this compound, highlighting its known biological context and identifying areas for future research.
Introduction
This compound is classified as an anthraquinone, a class of aromatic organic compounds with a 9,10-anthracenedione core. Anthraquinones are widely recognized for their diverse pharmacological activities.[4][5][6] this compound has been identified as a constituent of Senna macranthera, a plant genus known for its rich content of phenolic derivatives.[1][2][7] Preliminary information suggests its potential interaction with key cellular signaling pathways, including the PI3K/Akt/mTOR and protein tyrosine kinase pathways.[8]
Pharmacological Properties
Detailed pharmacological studies specifically on this compound are limited. The majority of the available literature focuses on its parent compound, chrysophanol. The following table summarizes the current state of quantitative data for this compound.
Quantitative Data Summary
| Pharmacological Target | Assay Type | Test System | Measured Parameter | Value | Reference |
| PI3K/Akt/mTOR Pathway | Not Specified | Not Specified | Not Specified | Data Not Available | |
| Protein Tyrosine Kinase | Not Specified | Not Specified | Not Specified | Data Not Available |
Signaling Pathway Involvement
It has been suggested that this compound may be involved in the PI3K/Akt/mTOR and protein tyrosine kinase signaling cascades.[8] These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism, and are often dysregulated in diseases such as cancer. The potential for this compound to modulate these pathways warrants further investigation.
Caption: Postulated interaction of this compound with the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Specific experimental protocols for the pharmacological evaluation of this compound are not detailed in the current literature. However, a general methodology for the isolation and characterization of anthraquinones from Senna macranthera can be described.
General Protocol for Isolation and Characterization of Anthraquinones from Senna macranthera
-
Plant Material Collection and Preparation: The bark of Senna macranthera is collected, dried, and powdered.
-
Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as dichloromethane, to obtain a crude extract.
-
Fractionation: The crude extract is fractionated using column chromatography on silica (B1680970) gel with a gradient of solvents of increasing polarity.
-
Isolation and Purification: Fractions containing anthraquinones are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: General workflow for the isolation and identification of this compound.
Future Research Directions
The current body of literature provides a preliminary foundation for understanding this compound. However, to fully elucidate its pharmacological potential, the following areas of research are recommended:
-
Quantitative Pharmacological Studies: In-depth studies to determine the IC50 and EC50 values of this compound against a panel of relevant biological targets, including various cancer cell lines and kinases.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular mechanisms by which this compound exerts its biological effects, particularly its interaction with the PI3K/Akt/mTOR and protein tyrosine kinase pathways.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profile of this compound.
-
Comparative Studies: Direct comparative studies with its parent compound, chrysophanol, to understand the influence of the 8-methyl ether group on its pharmacological activity.
Conclusion
This compound is an anthraquinone with potential biological activity, suggested by its association with key cellular signaling pathways. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties, quantitative data, and detailed mechanisms of action. This technical guide highlights the limited but foundational knowledge of this compound and underscores the need for further comprehensive research to unlock its therapeutic potential for drug development professionals.
References
- 1. Anthraquinones from the bark of Senna macranthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Natural Anthraquinone Plants with Multi- Pharmacological Activities | Texas Journal of Medical Science [zienjournals.com]
- 6. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gtrpbiojournal.com [gtrpbiojournal.com]
- 8. abmole.com [abmole.com]
8-Methyl Chrysophanol: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 8-Methyl Chrysophanol, an anthraquinone (B42736) of interest for its potential therapeutic properties. Due to the limited direct quantitative data on this compound, this guide leverages solubility data from its parent compound, chrysophanol, to provide valuable insights for researchers. The structural similarity between the two compounds suggests that their solubility profiles will be comparable.
Core Concepts in Solubility for Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering clinical development. Understanding the solubility of a compound in various solvents is essential for formulation development, preclinical testing, and ensuring consistent biological activity.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for chrysophanol, which serves as a surrogate for this compound.
| Solvent | Type | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~0.2[1][2] | A stock solution can be prepared. |
| Dimethylformamide (DMF) | Polar Aprotic | ~0.5[1][2] | A stock solution can be prepared. |
| DMSO with gentle warming and ultrasonic treatment | Polar Aprotic | ≥4.89[3] | Indicates that solubility can be significantly increased with physical methods. |
| Water | Polar Protic | Practically Insoluble[4] | |
| Ethanol (cold) | Polar Protic | Slightly Soluble | |
| Ethanol (boiling) | Polar Protic | Freely Soluble[4] | |
| Benzene | Nonpolar | Freely Soluble[4] | |
| Chloroform | Nonpolar | Freely Soluble | |
| Ether | Nonpolar | Freely Soluble | |
| Glacial Acetic Acid | Polar Protic | Freely Soluble | |
| Acetone | Polar Aprotic | Freely Soluble[4] | |
| Petroleum Ether | Nonpolar | Very Slightly Soluble |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experiment in pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.
Shake-Flask Method for Thermodynamic Solubility
This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.
Materials:
-
This compound (or chrysophanol) solid
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. A common mobile phase for anthraquinones is a mixture of methanol (B129727) and 2% aqueous acetic acid (70:30, v/v) with UV detection at 254 nm.[5][6]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
Data Reporting:
The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L, at the specified temperature.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.
References
8-Methyl Chrysophanol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyl Chrysophanol (B1684469) (1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione), also known as 1-O-methyl chrysophanol (OMC), is an anthraquinone (B42736) compound isolated from microbial sources such as Amycolatopsis thermoflava. Structurally similar to the well-studied chrysophanol, this methylated derivative is emerging as a molecule of significant therapeutic interest. Preclinical studies have demonstrated its potential across several key areas, including anti-inflammatory, anti-diabetic, and anti-cancer applications. This technical guide provides a comprehensive overview of the current scientific data on 8-Methyl Chrysophanol, including its mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development.
Introduction
This compound is a naturally occurring anthraquinone, a class of aromatic compounds known for their diverse biological activities. It is structurally characterized by a 9,10-dioxoanthracene core with a methyl group at position 3, a hydroxyl group at position 1, and a methoxy (B1213986) group at position 8. This compound has been successfully isolated from the rare actinobacterium Amycolatopsis thermoflava, distinguishing it from its more common parent compound, chrysophanol, which is typically sourced from plants.[1] The presence of the methyl ether group at the C-8 position may influence its pharmacokinetic and pharmacodynamic properties, making it a distinct entity for therapeutic investigation. This document consolidates the existing preclinical evidence for its use in oncology, metabolic disorders, and inflammatory conditions.
Potential Therapeutic Application: Anti-Diabetic Effects
This compound has shown notable potential as an anti-hyperglycemic agent, primarily through the inhibition of key carbohydrate-metabolizing enzymes.
Mechanism of Action
The primary anti-diabetic mechanism of this compound is the inhibition of α-amylase and α-glucosidase. These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting these enzymes, this compound slows the digestion of carbohydrates, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose spike. This mode of action is a clinically validated strategy for managing type 2 diabetes.
Quantitative Data
The inhibitory activity of this compound against key digestive enzymes has been quantified in vitro.
| Enzyme | IC50 Value | Source |
| α-Amylase | 3.4 mg/mL | |
| α-Glucosidase | 38.49 µg/mL |
In an in vivo study using Wistar rats, oral administration of this compound at a dose of 100 mg/kg significantly inhibited the increase in blood glucose concentration following a starch challenge.
Key Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the determination of the α-glucosidase inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate (B84403) buffer (pH 6.8).
-
Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Dissolve this compound in DMSO to create stock solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Add 10 µL of the this compound solution (or DMSO for control). Mix and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for an additional 20 minutes.
-
-
Measurement and Analysis:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Potential Therapeutic Application: Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against specific human cancer cell lines, indicating its potential as an anti-proliferative agent.
Mechanism of Action
The precise signaling pathway through which this compound exerts its anti-cancer effects has not yet been elucidated. However, studies on the parent compound, chrysophanol, suggest a potential mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer cell proliferation, survival, and metastasis. Its inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis. This pathway serves as a plausible, yet unconfirmed, model for the action of this compound.
Quantitative Data
The in vitro anti-proliferative activity of this compound has been evaluated against human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Source |
| A549 | Lung Cancer | 10.3 | [1] |
| CCRF-CEM | Lymphoblastic Leukemia | 16.98 | [1] |
Key Experimental Protocol: MTT Cell Viability Assay
This protocol describes the method for assessing the cytotoxicity of this compound against cancer cells.
-
Cell Culture:
-
Culture human cancer cells (e.g., A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
-
Measurement and Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Potential Therapeutic Application: Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory properties, suggesting its utility in treating inflammatory disorders.
Mechanism of Action
In silico studies suggest that the anti-inflammatory effect of this compound may be mediated through the inhibition of key pro-inflammatory molecules, Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). TNF-α is a cytokine central to systemic inflammation, while COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By binding to and potentially inhibiting these targets, this compound can disrupt the inflammatory cascade, leading to a reduction in inflammatory responses such as edema and neutrophil infiltration.
Quantitative Data
The anti-inflammatory effects of this compound have been quantified using both in vitro and in vivo models.
| Assay Type | Parameter | Result | Source |
| In Vitro | Inhibition of Protein Denaturation | IC50: 63.50 ± 2.19 µg/mL | |
| In Vivo | Carrageenan-Induced Paw Edema (Rat) | 40.03 ± 5.5% inhibition at 100 mg/kg |
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a workflow for evaluating the in vivo anti-inflammatory activity of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated therapeutic potential in preclinical models of diabetes, cancer, and inflammation. Its distinct biological activity, supported by quantitative data, warrants further investigation.
Future research should focus on:
-
Mechanism of Action: Elucidating the specific signaling pathways involved in its anti-cancer and anti-inflammatory effects using molecular biology techniques such as Western blotting, RT-PCR, and kinase activity assays.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and dosing requirements.
-
In Vivo Efficacy: Evaluating its therapeutic efficacy in more advanced animal models of disease, such as xenograft models for cancer or diabetic nephropathy models.
-
Neuroprotection: Given the known neuroprotective effects of the parent compound chrysophanol, investigating the potential of this compound in models of neurodegenerative diseases is a logical next step.
The data presented in this guide provide a solid foundation for scientists and drug development professionals to advance this compound toward potential clinical applications.
References
Unveiling the Therapeutic Potential of 1-O-methyl chrysophanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-methyl chrysophanol (B1684469), a derivative of the naturally occurring anthraquinone (B42736) chrysophanol, has emerged as a compound of significant interest in the field of pharmacology. Isolated from the rare actinobacterium, Amycolatopsis thermoflava, this molecule has demonstrated a spectrum of biological activities, positioning it as a promising candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the current scientific knowledge on 1-O-methyl chrysophanol, with a focus on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Core Biological Activities of 1-O-methyl chrysophanol
Current research has highlighted several key biological activities of 1-O-methyl chrysophanol, including anti-inflammatory, anti-diabetic, antioxidant, and potential anticancer and antimicrobial properties. This section summarizes the quantitative data associated with these activities.
Data Presentation: Summary of Quantitative Biological Data
The following tables provide a structured overview of the quantitative data available for the biological activities of 1-O-methyl chrysophanol and its parent compound, chrysophanol.
Table 1: Anti-inflammatory Activity of 1-O-methyl chrysophanol
| Assay | Method | Result | Reference |
| In Vitro Protein Denaturation | Inhibition of heat-induced albumin denaturation | IC50: 63.50 ± 2.19 µg/mL | [1] |
| In Vivo Anti-inflammatory | Carrageenan-induced paw edema in rats | 40.03 ± 5.5% inhibition of paw swelling | [1] |
Table 2: Anti-diabetic Activity of 1-O-methyl chrysophanol
| Target Enzyme | Method | Result | Reference |
| α-amylase | Enzyme inhibition assay | IC50: 3.4 mg/mL | [2] |
| α-glucosidase | Enzyme inhibition assay | IC50: 38.49 µg/mL | [2] |
Table 3: Antioxidant Activity of 1-O-methyl chrysophanol
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometric assay | EC50: 18.2 µg/mL | [2] |
Table 4: Anticancer Activity of Chrysophanol (Parent Compound)
Note: Specific IC50 values for 1-O-methyl chrysophanol against cancer cell lines were not available in the reviewed literature. The following data for its parent compound, chrysophanol, is provided for reference.
| Cell Line | Cancer Type | Result (IC50) | Reference |
| MCF-7 | Breast Cancer | Concentration-dependent inhibition (0-20 µM) | [3] |
| MDA-MB-231 | Breast Cancer | Concentration-dependent inhibition (0-20 µM) | [3] |
| SAS | Tongue Squamous Carcinoma | Concentration-dependent inhibition (0-12.5 µM) | [4] |
| ES2 | Ovarian Cancer | Dose-dependent decrease in cell viability | [5] |
| OVCAR3 | Ovarian Cancer | Dose-dependent decrease in cell viability | [5] |
Table 5: Antimicrobial Activity of Chrysophanol (Parent Compound)
Note: Specific MIC values for 1-O-methyl chrysophanol were not available in the reviewed literature. The following data for its parent compound, chrysophanol, is provided for reference.
| Microorganism | Activity | Reference |
| Bacillus subtilis | Good activity (inhibition zone: 9.0 mm) | |
| Staphylococcus aureus | Weakly active (inhibition zone: 3.0 mm) | |
| Candida albicans | Weakly active (inhibition zone: 2.0 mm) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
Principle: Denaturation of proteins, often induced by heat, leads to a loss of their biological function and is implicated in inflammatory processes. Anti-inflammatory compounds can prevent this denaturation.
Protocol:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA).
-
Treatment: Add varying concentrations of 1-O-methyl chrysophanol to the BSA solution. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control, and a solution without the test compound serves as the control.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the solutions at 57°C for 3 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer 1-O-methyl chrysophanol orally or intraperitoneally to the test group animals. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt in Control - Vt in Treated) / Vt in Control] x 100 where Vt is the average increase in paw volume.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-O-methyl chrysophanol) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after incubation is the MIC.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which 1-O-methyl chrysophanol exerts its biological effects is crucial for its development as a therapeutic agent.
Anti-inflammatory Signaling Pathway
In silico analysis suggests that the anti-inflammatory activity of 1-O-methyl chrysophanol is mediated through the inhibition of key pro-inflammatory enzymes, namely Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) .[1] By inhibiting these enzymes, 1-O-methyl chrysophanol can potentially reduce the production of inflammatory mediators like prostaglandins (B1171923) and cytokines, thereby alleviating the inflammatory response.
References
- 1. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysophanol induces cell death and inhibits invasiveness via mitochondrial calcium overload in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methyl Chrysophanol: A Technical Guide on its Discovery and History
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and current knowledge of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) of interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the available data, experimental protocols, and logical frameworks associated with this compound.
Introduction
8-Methyl Chrysophanol, also known as chrysophanol-8-methyl ether, is a naturally occurring anthraquinone. It is a derivative of chrysophanol, a widely studied compound known for its diverse biological activities. The addition of a methyl group at the C-8 position distinguishes this compound and potentially modifies its biological profile. This guide will focus specifically on the discovery and characterization of this methylated derivative.
Discovery and Natural Occurrence
The primary documented discovery of this compound is from the bark of Senna macranthera, a plant belonging to the Fabaceae family. In a 2011 study by Alexsandro Branco and colleagues, this compound was identified as a minor anthraquinone constituent of this plant species.[1] The occurrence of this and other anthraquinones like chrysophanol and physcion (B1677767) in S. macranthera reinforces the chemotaxonomic profile of the Senna genus, which is known for producing such compounds.[1]
Physicochemical Properties
The structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione | Inferred from Chrysophanol structure |
| Synonyms | Chrysophanol-8-methyl ether, 8-O-methylchrysophanol | [1] |
| Molecular Formula | C16H12O4 | Calculated |
| Molecular Weight | 268.26 g/mol | Calculated |
| CAS Number | 3300-25-2 |
Experimental Protocols
The isolation and characterization of this compound from Senna macranthera involved a series of well-defined experimental steps.
Plant Material and Extraction
Dried and powdered bark of Senna macranthera was subjected to maceration with dichloromethane (B109758) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.
Isolation and Characterization
The crude dichloromethane extract was directly analyzed without further fractionation for the identification of minor constituents. The characterization of this compound was achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
The experimental workflow for the isolation and characterization of this compound is depicted in the following diagram.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The GC-MS analysis was performed on a Shimadzu GC-17A gas chromatograph coupled with a QP-5050A mass spectrometer.
GC Conditions:
-
Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 220 °C
-
Detector Temperature: 240 °C
-
Oven Temperature Program: 60 °C for 2 min, then ramped to 300 °C at 10 °C/min, and held for 10 min.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
Injection Mode: Split (1:20)
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV
-
Scan Range: 40-450 m/z
The identification of chrysophanol-8-methyl ether was based on the comparison of its retention time and mass spectrum with literature data.
| Compound | Retention Time (min) | Mass Spectral Data (m/z) |
| Chrysophanol-8-methyl ether | 20.3 | 268 (M+), 253, 239, 225, 197, 181, 152, 139 |
Biological Activity and Mechanism of Action
To date, there is a significant lack of specific studies on the biological activities and mechanism of action of this compound. Most of the available research focuses on the parent compound, chrysophanol, or the crude extracts of Senna macranthera.
Extracts from Senna macranthera have been reported to possess antioxidant, cytotoxic, and anticholinesterase activities. However, these effects have not been specifically attributed to this compound.
Studies on closely related methylated anthraquinones may offer some insights into the potential biological profile of this compound. For instance, 1-O-methyl chrysophanol has been shown to exhibit anti-inflammatory properties. Another related compound, chrysophanol-8-O-glucoside, has demonstrated protective effects against acute liver injury by inhibiting autophagy in hepatic stellate cells and the inflammatory response in liver-resident macrophages. These findings suggest that methylation and other substitutions on the chrysophanol scaffold can lead to significant biological activities.
Due to the absence of specific data on the signaling pathways affected by this compound, a signaling pathway diagram cannot be provided at this time. Further research is warranted to elucidate the pharmacological profile of this specific anthraquinone.
Conclusion
This compound has been successfully isolated and identified from the bark of Senna macranthera. The experimental protocol for its characterization using GC-MS is well-documented. However, its biological activities and mechanism of action remain largely unexplored. The promising activities of related methylated and glycosylated anthraquinones suggest that this compound could be a valuable subject for future pharmacological investigations. This technical guide provides a foundational resource for researchers and drug development professionals interested in pursuing further studies on this and other related natural products.
References
An In-depth Technical Guide on 8-Methyl Chrysophanol (B1684469) and Related Anthraquinones
This technical guide provides a comprehensive overview of 8-methyl chrysophanol and its related anthraquinone (B42736), chrysophanol. It covers their chemical properties, synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to Anthraquinones
Anthraquinones are a class of aromatic organic compounds derived from 9,10-anthracenedione.[1] These compounds are widely distributed in nature, found in various plants, fungi, lichens, and insects.[1][2] They are known for their diverse and significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) is a well-studied member of this family, first isolated from Rheum rhabarbarum.[1] this compound (also known as chrysophanol 8-methyl ether) is a related anthraquinone isolated from the bark of Senna macranthera.[5][6] This guide will delve into the technical details of these compounds, summarizing key research findings.
Chemical Properties, Biosynthesis, and Chemical Synthesis
Chrysophanol and its derivatives are tricyclic aromatic quinones.[1] The core structure consists of three fused benzene (B151609) rings.[7] The biosynthesis of these compounds in plants and fungi typically follows the polyketide pathway, where eight acetyl-CoA units are condensed and cyclized to form the anthraquinone scaffold.[7][8]
Chemical synthesis of chrysophanol has been achieved through methods like the Diels-Alder and Friedel-Crafts reactions.[1][8] A common strategy involves the reaction of a pyrone derivative (e.g., 4-methyl-6-methoxy-2-pyrone) with a naphthoquinone, such as juglone, followed by oxidation and hydrolysis to yield chrysophanol.[8]
Biological Activities and Mechanisms of Action
This compound and its related compounds, particularly chrysophanol, exhibit a wide array of pharmacological activities. These effects are mediated through the modulation of various cellular signaling pathways.
Anticancer Activity
Chrysophanol has demonstrated potent antitumor effects across various cancer types. It can suppress proliferation and induce apoptosis in breast cancer cells by modulating the NF-κB signaling pathway.[9] Specifically, it downregulates the phosphorylation of IκB and p65, leading to decreased expression of downstream targets like Bcl-2 and cyclin D1.[9] In malignant meningioma cells, chrysophanol has been shown to inhibit the OGN/mTOR signaling pathway while activating the NF2 pathway, thereby reducing cell viability.[10] It has also been reported to induce necrosis in A549 lung cancer cells by increasing reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential.[9]
Neuroprotective Effects
Chrysophanol has shown promise in models of neurological diseases. In the context of Alzheimer's disease, it exerts neuroprotective effects by interfering with endoplasmic reticulum (ER) stress-induced apoptosis.[4] Studies have demonstrated that chrysophanol can downregulate key mediators of ER stress, such as GRP78 and caspase-12.[11]
Anti-inflammatory and Hepatoprotective Activities
The anti-inflammatory properties of chrysophanol are well-documented. It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the activation of NF-κB and caspase-1.[11] This mechanism also contributes to its hepatoprotective effects. In models of acute liver injury, chrysophanol protects hepatocytes by blocking the NF-κB pathway and reducing the inflammatory response.[11] In hepatic stellate cells activated by Hepatitis B virus X protein, chrysophanol was found to ameliorate fibrosis by inhibiting the mTOR and PPARs signaling pathways.[12]
Antidiabetic Activity
A related compound, 1-O-methyl chrysophanol, has been investigated for its antidiabetic properties. It demonstrates inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[13] In vivo studies have confirmed its ability to significantly reduce increases in blood glucose levels in rats.[13]
Quantitative Pharmacological Data
The biological activities of this compound and related anthraquinones have been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.[14]
| Compound | Target/Assay | Cell Line / Model | IC50 Value | Reference |
| Chrysophanol | Japanese Encephalitis Virus (JEV) Plaque Reduction | N/A | 15.82 µg/mL | [1] |
| Chrysophanol | Japanese Encephalitis Virus (JEV) Virucidal Activity | N/A | 0.75 µg/mL | [1] |
| Chrysophanol | Cdc25B phosphatase inhibition | N/A | 10.7 µg/mL | [11] |
| 1-O-methyl chrysophanol | α-amylase inhibition | in vitro enzyme assay | 3.4 mg/mL | [13] |
| 1-O-methyl chrysophanol | α-glucosidase inhibition | in vitro enzyme assay | 38.49 µg/mL | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in anthraquinone research.
General Synthesis of 9,10-Anthraquinone
This protocol outlines the oxidation of anthracene (B1667546) to produce the core anthraquinone structure.[15]
-
Dissolution: Dissolve 0.5 g of anthracene in 5 mL of glacial acetic acid in a round-bottom flask.
-
Oxidant Preparation: Prepare a separate solution of the oxidizing agent (e.g., chromic acid) in glacial acetic acid.
-
Reflux Setup: Assemble a reflux apparatus with the flask containing the anthracene solution.
-
Reaction: Slowly add the oxidant solution through the condenser into the heated anthracene solution.
-
Heating: Heat the mixture under reflux for approximately 10-15 minutes.
-
Precipitation: Cool the reaction mixture and pour it into cold water (approx. 10 mL) to precipitate the product.
-
Filtration: Filter the resulting precipitate to isolate the crude 9,10-anthraquinone.
-
Purification: The crude product can be further purified by recrystallization.
Extraction of Anthraquinones from Plant Material
This protocol is a general method for extracting anthraquinones from a plant source, such as Rheum emodi.[16]
-
Sample Preparation: Obtain dried and powdered plant material (e.g., tubers).
-
Solvent Selection: Choose an appropriate solvent for extraction (ethanol has been shown to be effective).
-
Maceration/Reflux:
-
Maceration: Mix the powdered drug with the solvent (e.g., 1:20 solid-to-sample ratio) and let it stand for 24 hours with occasional shaking.
-
Reflux: Alternatively, reflux the powdered drug with the solvent for a specified time (e.g., 45 minutes) for higher recovery.
-
-
Centrifugation/Filtration: Separate the extract from the solid plant material by centrifuging at ~3000 rpm or by filtration.
-
Analysis: Analyze the extract for anthraquinone content using methods like High-Performance Liquid Chromatography (HPLC).
Cell Proliferation (MTT) Assay
This protocol is used to assess the inhibitory effects of anthraquinone compounds on the proliferation of cancer cell lines.[17][18]
-
Cell Seeding: Seed cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 4,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 1 to 100 µg/mL) and incubate for a set period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the compound's effect on proliferation and calculate the IC50 value.
Conclusion and Future Perspectives
This compound and related anthraquinones, especially chrysophanol, are natural products with significant therapeutic potential. Their multifaceted biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, are rooted in their ability to modulate key cellular signaling pathways such as NF-κB and mTOR. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future investigations should focus on the pharmacokinetic and toxicological profiles of these compounds to facilitate their translation into clinical applications.[1] Further synthesis of novel derivatives could also lead to compounds with enhanced potency and specificity for various therapeutic targets.[17][18]
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysophanic acid: Biosynthesis and chemical synthesis_Chemicalbook [chemicalbook.com]
- 9. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Biological Mechanisms of Action of Chrysophanol in Hepatic Stellate Cells Activated by Hepatic B Virus X Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-hyperglycemic and genotoxic studies of 1- O-methyl chrysophanol, a new anthraquinone isolated from Amycolatopsis thermoflava strain SFMA-103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. academics.su.edu.krd [academics.su.edu.krd]
- 16. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. mdpi.com [mdpi.com]
In Silico Analysis of 8-Methyl Chrysophanol: A Computational Approach to Drug Discovery
This technical guide provides a comprehensive overview of the in silico methodologies used to evaluate the therapeutic potential of 8-Methyl Chrysophanol (B1684469). Given the limited direct research on this specific compound, this paper leverages in silico studies conducted on its parent compound, chrysophanol, to infer its potential pharmacodynamics, pharmacokinetics, and mechanisms of action. This approach is common in early-stage drug discovery to predict the properties of derivative compounds.
Introduction to 8-Methyl Chrysophanol
This compound, also known as chrysophanol 8-methyl ether, is an anthraquinone (B42736) isolated from the bark of Senna macranthera.[1][2] Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] In silico studies, which involve computer simulations and modeling, are crucial for predicting the drug-like properties of such natural products, thereby accelerating the research and development process.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a drug candidate with a specific protein target.
Experimental Protocol for Molecular Docking
A representative molecular docking protocol, as described for chrysophanol, is as follows:
-
Protein and Ligand Preparation : The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). The ligands, such as chrysophanol and for the purpose of this guide, this compound, are prepared using chemical drawing software and converted to a 3D format.
-
Docking Simulation : Software such as AutoDock Vina is commonly used for docking simulations.[5][6][7] The target protein is held rigid while the ligand is flexible. A grid box is defined around the active site of the protein to guide the docking process.
-
Analysis of Results : The results are analyzed based on the binding energy (kcal/mol), with lower values indicating a more stable complex. The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are visualized and examined.
Predicted Binding Affinities of Chrysophanol
The following table summarizes the binding energies of chrysophanol with several key protein targets implicated in cancer, as reported in a study by Ahmad et al. (2022). These values are compared with the FDA-approved anticancer drug Fluorouracil.
| Target Protein | PDB ID | Chrysophanol Binding Energy (kcal/mol) | Fluorouracil Binding Energy (kcal/mol) |
| TRAF2 and NCK-interacting protein kinase (TNIK) | 2X7F | -8.25 | -3.89 |
| Cyclin-dependent protein kinase 2 (CDK2) | 6GUE | -7.98 | -4.12 |
| Apoptosis regulator Bcl-2 | 4MAN | -7.15 | -3.54 |
| Caspase-3 | 4QU8 | -6.87 | -3.68 |
Data sourced from Ahmad et al. (2022).[5][8]
These findings suggest that chrysophanol exhibits strong binding affinities to these cancer-related targets, often superior to the standard drug Fluorouracil in this computational model.[5] It is plausible that this compound would exhibit a similar or potentially enhanced binding profile due to the addition of the methyl group, which could alter its steric and electronic properties.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis
ADMET analysis is a critical step in drug discovery that predicts the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools are widely used to filter out drug candidates with unfavorable profiles early in the development process.
Experimental Protocol for In Silico ADMET Prediction
ADMET properties are typically predicted using web-based servers such as admetSAR and SwissADME.[9][10][11] The chemical structure of the compound of interest is submitted to the server, which then calculates various physicochemical and pharmacokinetic parameters based on established computational models.
Predicted ADMET Profile of Chrysophanol
The following table summarizes the predicted ADMET properties for chrysophanol, which can be used to infer the profile of this compound.
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | High | Readily absorbed through the intestinal wall |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | Can potentially act on targets in the central nervous system |
| P-glycoprotein Substrate | No | Less susceptible to efflux pumps, which can lead to drug resistance |
| Metabolism | ||
| CYP450 2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP450 2D6 Inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely to be excreted via the kidneys |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |
| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer |
| Acute Oral Toxicity | Class III | Slightly toxic |
This data is representative of typical outputs from ADMET prediction servers for chrysophanol and its analogs.[12][13]
Signaling Pathway Analysis
Understanding the signaling pathways affected by a compound is crucial for elucidating its mechanism of action. While direct studies on this compound's pathway interactions are pending, research on chrysophanol has identified several key pathways involved in its biological effects, particularly in cancer and inflammation.
NF-κB Signaling Pathway
Chrysophanol has been shown to inhibit the proliferation of breast cancer cells by suppressing the NF-κB signaling pathway.[14] It downregulates the phosphorylation of p65 and IκB, leading to decreased expression of downstream targets like cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis inhibition, respectively.[14]
PI3K/Akt/mTOR Signaling Pathway
In oral squamous cell carcinoma cells, chrysophanol has been found to induce autophagy and interfere with apoptosis through the PI3K/Akt/mTOR pathway.[15] This pathway is a central regulator of cell growth, proliferation, and survival.
Experimental Workflow for In Silico Drug Discovery
The overall in silico workflow for evaluating a compound like this compound involves a logical progression from initial screening to more detailed mechanistic studies.
Conclusion
The in silico analysis of this compound, extrapolated from studies on its parent compound chrysophanol, suggests that it is a promising candidate for further drug development. The molecular docking studies indicate strong binding affinities to key cancer-related targets. The ADMET predictions suggest a favorable pharmacokinetic profile with good oral bioavailability and low toxicity. Furthermore, the analysis of its potential interactions with the NF-κB and PI3K/Akt/mTOR signaling pathways provides a basis for understanding its potential mechanisms of action. While these computational findings are encouraging, they must be validated through in vitro and in vivo experimental studies to confirm the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceuticals | Free Full-Text | In Vitro, Molecular Docking and In Silico ADME/Tox Studies of Emodin and Chrysophanol against Human Colorectal and Cervical Carcinoma [mdpi.com]
- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity of 1-O-Methyl Chrysophanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-methyl chrysophanol (B1684469) (OMC), a hydroxyanthraquinone isolated from Amycolatopsis thermoflava strain SFMA-103, has demonstrated potential therapeutic properties, including anti-hyperglycemic effects. As with any compound intended for therapeutic use, a thorough evaluation of its safety profile, particularly its genotoxic potential, is paramount. This technical guide provides an in-depth analysis of the genotoxicity of 1-O-methyl chrysophanol, summarizing key experimental findings, detailing methodologies, and visualizing experimental workflows. The available data from both in vitro and in vivo studies suggest that at concentrations and doses relevant to its therapeutic effect, 1-O-methyl chrysophanol does not exhibit significant genotoxic activity.
Introduction
Chrysophanol and its derivatives are naturally occurring anthraquinones found in various plants and microorganisms. While some anthraquinones have been reported to possess mutagenic and genotoxic properties, the safety profile of 1-O-methyl chrysophanol has been specifically investigated to support its development as a potential therapeutic agent. This document synthesizes the current knowledge on the genotoxicity of OMC, focusing on well-established assays for assessing chromosomal damage and mitotic interference.
Quantitative Genotoxicity Data
The genotoxic potential of 1-O-methyl chrysophanol has been evaluated through a series of in vitro and in vivo assays. The following tables summarize the quantitative data from these studies, providing a clear comparison of the effects of OMC at various concentrations and doses.
In Vitro Genotoxicity in Chinese Hamster Ovary (CHO) Cells
The in vitro genotoxicity of 1-O-methyl chrysophanol was assessed in Chinese Hamster Ovary (CHO) cells by evaluating chromosomal aberrations (CAs), mitotic index (MI), and micronucleus (MN) counts.[1]
Table 1: In Vitro Genotoxicity of 1-O-Methyl Chrysophanol in CHO Cells [1]
| Concentration (µM/mL) | Chromosomal Aberrations (%) | Mitotic Index (%) | Micronucleus Count |
| Control (Vehicle) | 2.5 ± 0.5 | 4.8 ± 0.2 | 3.0 ± 0.5 |
| 250 | 3.0 ± 0.5 | 4.5 ± 0.3 | 3.5 ± 0.5 |
| 500 | 6.5 ± 0.5 | 3.2 ± 0.2 | 5.5 ± 0.5 |
| 1000 | 9.0 ± 1.0 | 2.1 ± 0.1 | 7.0 ± 1.0 |
| Positive Control (Mitomycin-C) | 15.0 ± 1.0 | 1.5 ± 0.1 | 12.0 ± 1.0* |
* Indicates a statistically significant difference compared to the control group (p < 0.05).
The results indicate that at a concentration of 250 µM/mL, 1-O-methyl chrysophanol did not induce significant changes in chromosomal aberrations, mitotic index, or micronucleus counts in CHO cells.[1] However, at higher concentrations (500 and 1000 µM/mL), a significant increase in genotoxicity was observed.[1]
In Vivo Genotoxicity in Swiss Albino Mice
The in vivo genotoxic potential of 1-O-methyl chrysophanol was evaluated in Swiss albino mice by analyzing chromosomal aberrations (CAs), mitotic index (MI), and micronucleus (MN) induction in bone marrow cells following intraperitoneal (i.p.) injection.[1]
Table 2: In Vivo Genotoxicity of 1-O-Methyl Chrysophanol in Swiss Albino Mice [1]
| Dose (mg/kg) | Chromosomal Aberrations (%) | Mitotic Index (%) | Micronucleus Induction (%) |
| Control (Vehicle) | 2.8 ± 0.4 | 5.1 ± 0.3 | 0.25 ± 0.05 |
| 250 | 3.2 ± 0.3 | 4.8 ± 0.2 | 0.30 ± 0.04 |
| 500 | 3.8 ± 0.4 | 4.5 ± 0.3 | 0.38 ± 0.06 |
| 1000 | 7.5 ± 0.6 | 3.1 ± 0.2 | 0.75 ± 0.08 |
| Chrysophanic Acid (200 mg/kg) | 5.2 ± 0.5 | 3.9 ± 0.3 | 0.55 ± 0.07 |
| Positive Control (Cyclophosphamide) | 12.5 ± 0.8 | 2.5 ± 0.2 | 1.20 ± 0.10* |
* Indicates a statistically significant difference compared to the control group (p < 0.05).
In the in vivo study, 1-O-methyl chrysophanol did not show any significant changes in chromosomal aberrations, mitotic index, or micronucleus induction at doses up to 500 mg/kg.[1] Genotoxic effects were observed at the highest dose of 1000 mg/kg.[1] Notably, the genotoxicity of chrysophanic acid at 200 mg/kg was also found to be significant.[1]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of the reported findings.
In Vitro Chromosomal Aberration, Mitotic Index, and Micronucleus Assay in CHO Cells
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Exponentially growing CHO cells are treated with varying concentrations of 1-O-methyl chrysophanol (250, 500, and 1000 µM/mL), a vehicle control (e.g., DMSO), and a positive control (e.g., Mitomycin-C) for a specified duration.
-
Harvesting and Slide Preparation:
-
For chromosomal aberration and mitotic index analysis, colchicine (B1669291) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, and fixed in a methanol:acetic acid solution.
-
Fixed cells are dropped onto clean, cold glass slides and air-dried.
-
-
Staining: Slides are stained with Giemsa solution.
-
Scoring:
-
Chromosomal Aberrations: A minimum of 100 well-spread metaphases per concentration are analyzed for structural chromosomal abnormalities (e.g., breaks, gaps, fragments, and exchanges).
-
Mitotic Index: The number of mitotic cells per 1000 observed cells is counted to determine the mitotic index.
-
Micronucleus Assay: The frequency of micronucleated cells among at least 2000 binucleated cells is scored.
-
In Vivo Chromosomal Aberration, Mitotic Index, and Micronucleus Assay in Swiss Albino Mice
-
Animal Model: Healthy, young adult Swiss albino mice.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Dosing: Mice are administered 1-O-methyl chrysophanol via intraperitoneal (i.p.) injection at different dose levels (250, 500, and 1000 mg/kg body weight). A vehicle control, a positive control (e.g., Cyclophosphamide), and a comparator (chrysophanic acid) are also included.
-
Bone Marrow Collection: At a specified time after treatment (e.g., 24 hours), animals are euthanized. The femur and tibia are dissected, and the bone marrow is flushed out using a suitable medium.
-
Slide Preparation:
-
Bone marrow cells are centrifuged, and the pellet is resuspended in a hypotonic solution.
-
Cells are then fixed in a methanol:acetic acid solution.
-
The cell suspension is dropped onto clean, cold glass slides and air-dried.
-
-
Staining: Slides are stained with Giemsa stain.
-
Analysis:
-
Chromosomal Aberrations: Well-spread metaphase plates from bone marrow cells are scored for chromosomal abnormalities.
-
Mitotic Index: The number of dividing cells among a population of bone marrow cells is counted.
-
Micronucleus Assay: The frequency of micronucleated polychromatic erythrocytes (MNPCEs) among a population of polychromatic erythrocytes (PCEs) is determined. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess cytotoxicity.
-
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the in vitro and in vivo genotoxicity assays.
Caption: In Vitro Genotoxicity Assay Workflow.
Caption: In Vivo Genotoxicity Assay Workflow.
Discussion and Conclusion
The comprehensive genotoxicity assessment of 1-O-methyl chrysophanol, encompassing both in vitro and in vivo models, provides critical insights into its safety profile. The in vitro results in CHO cells demonstrate a dose-dependent increase in genotoxicity, with no significant effects observed at a concentration of 250 µM/mL.[1] This suggests a potential threshold for its genotoxic effects.
The in vivo studies in Swiss albino mice are particularly relevant for human risk assessment. The lack of significant genotoxic effects at doses up to 500 mg/kg is a strong indicator of the compound's safety at therapeutically relevant concentrations.[1] The observation of genotoxicity only at the high dose of 1000 mg/kg further supports the notion of a safety margin.[1]
It is important to note that the parent compound, chrysophanol (chrysophanic acid), has been associated with potential DNA damage.[2] The comparative data from the in vivo study, where chrysophanic acid showed significant genotoxicity at 200 mg/kg, suggests that the methylation at the 1-O position in OMC may modulate its genotoxic potential.[1]
References
Methodological & Application
Quantitative Analysis of 8-Methyl Chrysophanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative that has been isolated from various natural sources, including the bark of Senna macranthera. As a derivative of chrysophanol, a compound with known biological activities, 8-Methyl Chrysophanol is of increasing interest to the scientific community for its potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.
Quantitative Data Summary
The following tables summarize the performance parameters of the adapted HPLC-UV method for the quantification of chrysophanol, which are expected to be similar for this compound.[1][2]
Table 1: HPLC Method Validation Parameters for Chrysophanol Quantification [1][2]
| Parameter | Result |
| Linearity Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) | 0.017 µg/mL |
| Limit of Quantification (LOQ) | 0.053 µg/mL |
| Intraday Precision (%RSD) | 2.258 - 2.407% |
| Interday Precision (%RSD) | 4.762 - 14.766% |
Table 2: Quantitative Analysis of Chrysophanol in Senna occidentalis Extract [1][2]
| Extraction Method | Chrysophanol Yield (mg/g of dry extract) |
| Ultrasound-Assisted Extraction (Optimized) | 20.47 ± 0.77 |
| Conventional Solvent Extraction | Lower than UAE |
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction (UAE) from Plant Material
This protocol is adapted from a method optimized for the extraction of chrysophanol from Senna occidentalis.[1][2]
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 18.7 mL of methanol to achieve a liquid-to-solid ratio of 18.7 mL/g.
-
Place the tube in an ultrasonic bath and sonicate for 57.7 minutes at a controlled temperature of 49.3 °C.
-
After extraction, centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a validated method for chrysophanol.[1][2]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., Pinnacle C18, 5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.5% formic acid in ultra-pure water), Solvent B (acetonitrile), and Solvent C (methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 279 nm
-
Injection Volume: 20 µL
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 0.5 to 20 µg/mL.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the calibration standards, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample extracts.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Biological Context
While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its parent compound, chrysophanol, provides valuable insights. Chrysophanol has been shown to exert its biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities, through the modulation of several key signaling pathways.[3][4][5][6][7][8][9][10][11] It is highly probable that this compound shares similar mechanisms of action.
NF-κB Signaling Pathway
Chrysophanol has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[3][7][8][9][11] This is a critical pathway involved in inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB by chrysophanol leads to a reduction in the expression of pro-inflammatory cytokines and a decrease in cancer cell survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Chrysophanol has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4][5] This inhibition is a key mechanism behind its anti-cancer effects.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound from a solid matrix like plant material is summarized in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signalling inhibitor chrysophanol ameliorates neurobehavioural and neurochemical defects in propionic acid-induced experimental model of autism in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chrysophanol promotes M2 polarization and inhibits M1 polarization through the NF-κB signaling pathway to attenuate sepsis-associated acute kidney injury [frontiersin.org]
- 10. Molecular Biological Mechanisms of Action of Chrysophanol in Hepatic Stellate Cells Activated by Hepatic B Virus X Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 8-Methyl Chrysophanol from Senna macranthera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senna macranthera, a tree native to South America, is a known source of various bioactive compounds, including a range of anthraquinones.[1] These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic properties. Among these is 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) derivative that has been identified in the bark and roots of this plant.[2][3] Chrysophanol itself is a well-studied natural anthraquinone with multifaceted biotherapeutic potential, including anticancer, antiviral, and anti-inflammatory effects. The methylated derivative, 8-Methyl Chrysophanol, is a less-studied compound, making its efficient extraction and characterization a valuable endeavor for drug discovery and development.
This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from the bark or roots of Senna macranthera. The methodologies are based on established phytochemical techniques for isolating anthraquinones from Senna species.
Data Presentation: Quantitative Analysis
The following table outlines the key quantitative data points that should be recorded during the extraction and purification process. Representative values from similar extractions are provided for illustrative purposes, as specific yields for this compound from Senna macranthera are not extensively reported in the literature.
| Parameter | Description | Target Value/Range |
| Starting Material | Dry weight of powdered Senna macranthera bark or roots. | 500 g |
| Dichloromethane (B109758) Extract Yield | Weight of the crude extract obtained after Soxhlet extraction. | 5 - 15 g |
| Column Chromatography Fractions | Number and weight of fractions collected. | 50 - 100 fractions |
| Isolated this compound Yield | Final weight of the purified compound. | To be determined |
| Purity (by HPLC/GC-MS) | Purity of the final isolated compound. | >95% |
| Recovery Rate | Percentage of the target compound recovered from the crude extract. | To be determined |
Experimental Protocols
Protocol 1: Extraction of Crude Anthraquinones
This protocol describes the extraction of a crude mixture of anthraquinones from the powdered plant material using Soxhlet extraction.
Materials and Equipment:
-
Dried and powdered bark or roots of Senna macranthera
-
Dichloromethane (CH₂Cl₂)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 500 g of dried, powdered Senna macranthera plant material.
-
Place the powdered material in a large thimble made of thick filter paper.
-
Insert the thimble into the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with 1.5 L of dichloromethane.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate continuous extraction.
-
Continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the dichloromethane extract using a rotary evaporator under reduced pressure to obtain a crude residue.
-
Dry the crude extract in a vacuum oven at a temperature not exceeding 40°C to remove any residual solvent.
-
Weigh the dried crude extract and record the yield.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the separation of this compound from the crude extract using silica (B1680970) gel column chromatography.
Materials and Equipment:
-
Crude dichloromethane extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Ethyl acetate (B1210297)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Collection tubes or flasks
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry powder of the extract adsorbed on silica gel.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, and so on).
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
Monitor the separation by spotting aliquots of the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp. Anthraquinones typically appear as colored spots.
-
Combine the fractions that show a similar TLC profile corresponding to the expected R_f value of this compound.
-
Evaporate the solvent from the combined fractions to yield the purified compound.
Protocol 3: Characterization of this compound
This protocol outlines the analytical techniques used to confirm the identity and purity of the isolated compound.
Materials and Equipment:
-
Purified this compound
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Appropriate deuterated solvents for NMR (e.g., CDCl₃)
Procedure:
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Prepare a dilute solution of the purified compound in a suitable solvent (e.g., dichloromethane or methanol). b. Inject an aliquot of the solution into the GC-MS system. c. A study on Senna macranthera bark characterized minor anthraquinones, including chrysophanol-8-methyl ether, using GC-MS.[3] d. The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (C₁₆H₁₂O₄, MW: 268.26 g/mol ). Fragmentation patterns should be consistent with the loss of functional groups from the anthraquinone core.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve a sufficient amount of the purified compound in a deuterated solvent. b. Acquire ¹H NMR and ¹³C NMR spectra. c. The spectra should be compared with reported data for this compound or closely related compounds like chrysophanol to confirm the structure. The presence of a methoxy (B1213986) group signal in the ¹H and ¹³C NMR spectra would be a key indicator for this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
The current scientific literature has not extensively detailed specific signaling pathways modulated by this compound. Research on the broader class of anthraquinones suggests potential interactions with various cellular targets, but dedicated studies on this particular compound are required to elucidate its precise mechanisms of action.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the successful extraction, purification, and characterization of this compound from Senna macranthera. Adherence to these methodologies will enable researchers to obtain a high-purity compound suitable for further biological and pharmacological investigations, thereby contributing to the development of new therapeutic agents.
References
Application Notes and Protocols for the Isolation of 8-Methyl Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, generalized protocol for the isolation and purification of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) found in plants such as Senna macranthera.[1][2] While a specific, optimized protocol for 8-Methyl Chrysophanol is not widely published, the following methodology is based on established procedures for the isolation of structurally similar anthraquinones, such as chrysophanol and emodin.[3][4][5][6][7][8][9][10][11][12]
I. Introduction
This compound is a naturally occurring anthraquinone. Anthraquinones are a class of aromatic compounds with a 9,10-anthracenedione core and are known for their diverse pharmacological activities.[6][13] Chrysophanol, a closely related compound, has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities, by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[4][8][10][14][15] The addition of a methyl group at the 8-position may alter the biological activity and pharmacokinetic properties of the parent compound, making this compound a molecule of interest for drug discovery and development.
II. Experimental Protocols
The following protocols describe a general workflow for the isolation of this compound from a plant source. Optimization of these steps may be necessary depending on the specific plant matrix.
A. Extraction of Crude Anthraquinones
This protocol describes the extraction of total anthraquinones from dried and powdered plant material.
-
Plant Material Preparation: Dry the plant material (e.g., bark, roots) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.[6][10]
-
Alternatively, perform Soxhlet extraction with methanol or chloroform (B151607) for 6-8 hours for a more exhaustive extraction.[6]
-
Another option is ultrasonic-assisted extraction (UAE) in methanol or ethanol at a controlled temperature (e.g., 40°C) for 30-60 minutes.[4][12][14]
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
B. Fractionation of Crude Extract (Optional)
For complex extracts, a preliminary fractionation step can enrich the anthraquinone content.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Anthraquinones are typically enriched in the chloroform and ethyl acetate fractions.[10][11]
-
-
Solvent Evaporation: Evaporate the solvent from each fraction using a rotary evaporator to yield the respective fractions.
C. Chromatographic Purification
1. Column Chromatography (CC)
This step is for the initial separation of this compound from other compounds in the enriched fraction.
-
Stationary Phase: Use silica (B1680970) gel (60-120 or 100-200 mesh) as the stationary phase.
-
Column Packing: Pack the column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%).[5] Alternatively, a chloroform-methanol gradient can be used.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating). Combine fractions with similar TLC profiles containing the target compound.
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity of this compound.
-
Column: Use a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).[8][9]
-
Mobile Phase: A gradient of methanol and water (acidified with a small amount of formic acid or acetic acid, e.g., 0.1%) is commonly used. A typical gradient could be starting from 50% methanol and increasing to 90-100% methanol over 30-40 minutes.[2][4][9]
-
Flow Rate: A typical flow rate for a preparative column of this size is 2-5 mL/min.[8]
-
Detection: Monitor the elution at a wavelength where anthraquinones show strong absorbance, typically around 254 nm or 280 nm.[2][4][9]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC-UV and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
III. Data Presentation
The following table summarizes typical quantitative data for the isolation of chrysophanol, a structurally related compound, which can serve as a reference for the expected outcomes when isolating this compound.
| Parameter | Method | Source Material | Yield | Purity | Reference |
| Extraction | Ultrasonic Extraction | Rumex japonicus roots | 14.8% (crude extract) | - | [12] |
| Purification | High-Speed Counter-Current Chromatography (HSCCC) | Rumex japonicus crude extract | 24.1 mg from 500 mg crude extract | 98.8% | [12] |
| Purification | Supercritical Fluid Extraction (SFE) coupled with Prep-HPLC | Rheum palmatum | 0.38 mg/g | 99% | [8] |
IV. Visualizations
Experimental Workflow for Isolation of this compound
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacological properties of chrysophanol, the recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 8. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. search.library.uvic.ca [search.library.uvic.ca]
- 14. Chrysophanol - Wikipedia [en.wikipedia.org]
- 15. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methyl Chrysophanol Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and derivatization of 8-methyl chrysophanol (B1684469), an anthraquinone (B42736) with potential therapeutic applications. While 8-methyl chrysophanol is a naturally occurring compound isolated from plants such as Senna macranthera, these protocols outline a potential synthetic route and strategies for creating novel derivatives for drug discovery and development.[1][2]
Synthesis of this compound
The total synthesis of this compound is not extensively reported in the literature. However, a plausible synthetic route can be adapted from the well-established synthesis of the closely related compound, chrysophanol.[3][4][5] The following protocol is a proposed method based on the Diels-Alder reaction between a pyrone derivative and a naphthoquinone.
Proposed Synthetic Pathway
The synthesis involves two main stages: the preparation of a key intermediate, 4-methoxy-6-methyl-2-pyrone, and its subsequent reaction with a suitable naphthoquinone followed by demethylation to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl acetoacetate (B1235776)
-
Piperidine
-
Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone)
-
Nitrobenzene
-
Aluminum chloride (AlCl₃) or Boron tribromide (BBr₃)
-
Anhydrous solvents (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
Step 1: Synthesis of 4-Methoxy-6-methyl-2-pyrone This intermediate can be synthesized via several reported methods. A common route involves the condensation of an activated ketone with a β-keto ester.
-
A solution of methyl acetoacetate and 3-butyn-2-one in an appropriate solvent is treated with a catalytic amount of a base like piperidine.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-methoxy-6-methyl-2-pyrone.
Step 2: Diels-Alder Reaction and Aromatization
-
4-Methoxy-6-methyl-2-pyrone and juglone are dissolved in a high-boiling point solvent such as nitrobenzene.
-
The mixture is heated to a high temperature (e.g., 180-200 °C) for several hours to facilitate the Diels-Alder reaction and subsequent aromatization through the elimination of carbon dioxide.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed by vacuum distillation.
Step 3: Demethylation
-
The crude product from the previous step is dissolved in an anhydrous solvent like dichloromethane.
-
A demethylating agent, such as aluminum chloride or boron tribromide, is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is stirred at room temperature until complete demethylation is observed by TLC.
-
The reaction is quenched by the slow addition of water or dilute acid.
-
The organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Quantitative Data (Representative)
| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pyrone Synthesis | Methyl acetoacetate, 3-Butyn-2-one | Piperidine | Toluene | 4-6 | Reflux | 70-80 |
| Diels-Alder | 4-Methoxy-6-methyl-2-pyrone, Juglone | - | Nitrobenzene | 8-12 | 180-200 | 60-70 |
| Demethylation | Methylated precursor | BBr₃ | Dichloromethane | 2-4 | 0 to RT | 85-95 |
| Overall Yield | ~40-55 |
Derivatization of this compound
Derivatization of this compound can be performed to enhance its biological activity, improve its pharmacokinetic properties, or explore structure-activity relationships (SAR). The phenolic hydroxyl groups and the aromatic core are the primary sites for modification.
Derivatization Strategies
Caption: Workflow for the derivatization of this compound.
Experimental Protocols for Derivatization
Protocol 2.2.1: O-Alkylation (e.g., Methoxylation)
-
Dissolve this compound in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl groups.
-
Add an alkylating agent (e.g., dimethyl sulfate, methyl iodide) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction, extract the product, and purify by chromatography.
Protocol 2.2.2: O-Acylation (e.g., Acetylation)
-
Dissolve this compound in a mixture of pyridine (B92270) and acetic anhydride.
-
Stir the reaction at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the acetylated product.
-
Filter, wash the solid with water, and dry. Recrystallize if necessary.
Protocol 2.2.3: Aromatic Nitration
-
Dissolve this compound in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
-
Stir the reaction at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-derivative.
-
Filter, wash with cold water, and dry. Purify by column chromatography.
Biological Activity and Signaling Pathways
Chrysophanol, a related compound, has been shown to exert its biological effects through various signaling pathways. It is plausible that this compound and its derivatives may act through similar mechanisms.
Potential Signaling Pathways
Based on studies of chrysophanol and other anthraquinones, potential signaling pathways that may be modulated by this compound and its derivatives include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial in cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents.[2]
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB can lead to anti-inflammatory effects.
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis.
Caption: Potential signaling pathways modulated by this compound derivatives.
Disclaimer: The synthesis protocols and derivatization strategies provided are based on established chemical principles and literature on related compounds. Researchers should conduct their own optimization and characterization of all synthesized compounds. The biological activities and signaling pathway involvement are proposed based on existing data for similar molecules and require experimental validation for this compound and its derivatives. All laboratory work should be performed with appropriate safety precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 8-Methyl Chrysophanol (Chrysophanol) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for assessing the in vitro biological activities of 8-Methyl Chrysophanol (B1684469), also commonly known as Chrysophanol. This document focuses on its well-documented anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Chrysophanol has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Key mechanisms of action include the induction of apoptosis and cell cycle arrest, often mediated through the modulation of critical signaling pathways such as NF-κB and MAPK.
Quantitative Data Summary: Anticancer Activity of Chrysophanol
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Cancer | MTT Assay (48h) | ~15 µM | [1] |
| MDA-MB-231 | Breast Cancer | MTT Assay (48h) | ~18 µM | [1] |
| U251 | Glioma | MTT Assay (48h) | ~40 µM | [2] |
| SHG-44 | Glioma | MTT Assay (48h) | ~50 µM | [2] |
| J5 | Liver Cancer | Not Specified | Dose-dependent decrease in viability | [3] |
| A375 | Melanoma | MTT Assay (48h) | ~50 µM | [4] |
| A2058 | Melanoma | MTT Assay (48h) | ~60 µM | [4] |
| SNU-C5 | Colon Cancer | Not Specified | Preferential proliferation blockage | [5] |
Experimental Protocols: Anticancer Assays
This protocol determines the effect of Chrysophanol on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Chrysophanol (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Chrysophanol (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24 to 48 hours.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This flow cytometry-based assay quantifies the extent of apoptosis induced by Chrysophanol.
Materials:
-
Cancer cells treated with Chrysophanol
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of Chrysophanol for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[2][4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing Chrysophanol-induced apoptosis.
Caption: Chrysophanol's inhibitory effect on the NF-κB pathway.
Anti-inflammatory Activity
Chrysophanol exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways in immune cells like macrophages.
Quantitative Data Summary: Anti-inflammatory Activity of Chrysophanol
| Cell Line | Assay | Parameter Measured | Result | Reference |
| RAW 264.7 Macrophages | Protein Denaturation | Inhibition of protein denaturation | IC50: 63.50 ± 2.19 µg/mL (for 1-O-methyl chrysophanol) | [6][7] |
| BV2 Microglia | ELISA | TNF-α, IL-1, IL-6 release | Significant suppression | [8] |
| BV2 Microglia | Griess Assay | Nitric Oxide (NO) production | Significant suppression | [8] |
| HT-29 | Western Blot | p-ERK, p-p38, p-JNK | Dose-dependent downregulation | [9] |
Experimental Protocols: Anti-inflammatory Assays
This protocol quantifies the inhibitory effect of Chrysophanol on the release of key pro-inflammatory cytokines from macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Chrysophanol
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
96-well plates
-
TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Chrysophanol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[10][11][12][13][14]
This protocol assesses the effect of Chrysophanol on key signaling proteins involved in inflammation.
Materials:
-
RAW 264.7 or HT-29 cells
-
Chrysophanol
-
LPS or TNF-α
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-p38, anti-p-JNK, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Culture and treat cells with Chrysophanol and a pro-inflammatory stimulus (LPS or TNF-α) for an appropriate time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.[1][9][11][15][16][17][18]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro anti-inflammatory assays.
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol Induced Glioma Cells Apoptosis via Activation of Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. Neuroprotective effect of chrysophanol in Alzheimer disease via modulating the Ca2+/EGFR-PLCγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Chrysophanol promotes M2 polarization and inhibits M1 polarization through the NF-κB signaling pathway to attenuate sepsis-associated acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying 8-Methyl Chrysophanol Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) derivative, is a compound of growing interest for its potential therapeutic applications. While direct in-vivo studies on 8-Methyl Chrysophanol are limited, its structural similarity to the well-researched parent compound, Chrysophanol, allows for informed predictions of its biological activities. Chrysophanol has demonstrated a wide array of pharmacological effects, including anti-inflammatory, hepatoprotective, and neuroprotective properties, extensively studied in various animal models.[1][2][3][4] This document provides detailed application notes and experimental protocols for studying the effects of this compound, drawing upon the established methodologies used for Chrysophanol. These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
I. Animal Models for Hepatoprotective Effects
Chrysophanol has shown significant promise in mitigating liver injury and fibrosis.[4][5] Animal models that induce liver damage are crucial for evaluating the hepatoprotective potential of this compound.
A. Thioacetamide (TAA)-Induced Liver Fibrosis in Mice
This model is utilized to study the anti-fibrotic effects of compounds. Chrysophanol has been shown to attenuate liver fibrosis in this model by reducing collagen deposition.[5]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis: Administer Thioacetamide (TAA) at a dose of 200 mg/kg body weight via intraperitoneal (i.p.) injection, three times a week for 8 weeks.
-
Treatment Group: Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or via i.p. injection at varying doses (e.g., 10, 20, 40 mg/kg) daily for the last 4 weeks of the TAA induction period.
-
Control Groups:
-
Vehicle control group (receiving only the vehicle).
-
TAA control group (receiving TAA and the vehicle).
-
-
Endpoint Analysis:
-
Histopathology: Euthanize mice and collect liver tissues. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain for collagen deposition.
-
Biochemical Analysis: Collect blood via cardiac puncture to measure serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Gene Expression Analysis: Isolate RNA from liver tissues to quantify the expression of pro-fibrotic genes (e.g., α-SMA, Collagen I) and inflammatory markers (e.g., TNF-α, IL-6) using RT-qPCR.
-
Protein Analysis: Perform Western blot to assess the protein levels of key signaling molecules.
-
B. Lipopolysaccharide (LPS)/D-Galactosamine (D-GalN)-Induced Acute Liver Injury in Mice
This model is suitable for studying acute liver inflammation and damage. Chrysophanol-8-O-glucoside, a derivative, has been shown to protect against LPS/D-GalN-induced acute liver failure.[6][7]
Experimental Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Induction of Injury: Co-administer LPS (50 µg/kg) and D-GalN (400 mg/kg) via i.p. injection.
-
Treatment Group: Pre-treat mice with this compound at various doses (e.g., 20, 40, 80 mg/kg) orally for 7 days before LPS/D-GalN injection.
-
Control Groups:
-
Saline control group.
-
LPS/D-GalN control group.
-
-
Endpoint Analysis (6 hours post-induction):
-
Survival Rate: Monitor and record the survival rate over 24 hours.
-
Serum Analysis: Measure serum ALT and AST levels.
-
Histopathology: Perform H&E staining of liver sections to assess hepatocellular necrosis and inflammatory cell infiltration.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in liver homogenates.
-
Inflammatory Cytokines: Determine the levels of TNF-α and IL-1β in serum and liver tissue using ELISA.
-
Quantitative Data Summary: Hepatoprotective Effects of Chrysophanol Derivatives
| Animal Model | Compound | Dosage | Key Findings | Reference |
| TAA-induced liver fibrosis (mice) | Chrysophanol | Not specified | Reduced collagen deposition, downregulated ADAM17 | [5] |
| LPS/D-GalN-induced acute liver injury (mice) | Chrysophanol-8-O-glucoside | 24, 48 mg/kg | Ameliorated liver injury, improved survival rate, reduced oxidative stress and inflammation | [6][7] |
II. Animal Models for Anti-Inflammatory Effects
Chrysophanol exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases.[8][9]
A. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease (IBD). Chrysophanol has been shown to ameliorate the clinical and pathological signs of DSS-induced colitis.[9][10][11]
Experimental Protocol:
-
Animal Model: Female C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.
-
Treatment Group: Administer this compound orally at different doses (e.g., 10, 20 mg/kg) daily, starting 3 days before DSS administration and continuing throughout the 7-day DSS treatment.
-
Control Groups:
-
Normal control group (regular drinking water).
-
DSS control group (DSS in drinking water and vehicle).
-
-
Endpoint Analysis:
-
Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Colon Length: Measure the length of the colon upon sacrifice.
-
Histopathology: Perform H&E staining of colon sections to assess tissue damage and inflammation.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as an indicator of neutrophil infiltration.
-
Cytokine Levels: Measure the mRNA and protein levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue.[10]
-
Quantitative Data Summary: Anti-inflammatory Effects of Chrysophanol
| Animal Model | Compound | Dosage | Key Findings | Reference |
| DSS-induced colitis (mice) | Chrysophanol | 10, 20 mg/kg | Attenuated clinical scores, reduced colon shortening, decreased production of TNF-α and IL-6 | [9][11] |
| LPS-induced inflammation (murine macrophages) | Chrysophanol | Not specified | Inhibited the production of TNF-α and IL-6, and the expression of COX-2 | [9] |
III. Signaling Pathways and Visualization
Chrysophanol has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The primary pathways include NF-κB and MAPK.[4][10][11][12]
A. NF-κB Signaling Pathway in Inflammation
Chrysophanol inhibits the activation of the NF-κB pathway, a central regulator of inflammation.[9][12]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
B. Experimental Workflow for Studying Signaling Pathways
Caption: General workflow for molecular analysis in animal models.
Conclusion
The provided application notes and protocols, based on the extensive research on Chrysophanol, offer a solid framework for investigating the therapeutic effects of this compound. The detailed methodologies for animal models of liver disease and inflammation, along with the elucidation of key signaling pathways, will enable researchers to effectively design and execute preclinical studies. Future research should aim to confirm these predicted effects and further explore the specific mechanisms of action of this compound.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics exploration demonstrated the antidepressant effects of chrysophanol on diabetes-depression comorbidity rats via inflammatory, and neurodegenerative axes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 6. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]
- 7. Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for 8-Methyl Chrysophanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl Chrysophanol (B1684469) is a naturally occurring anthraquinone (B42736) found in plants such as Senna macranthera[1][2]. As a derivative of Chrysophanol, a compound known for its diverse biological activities, 8-Methyl Chrysophanol is a molecule of interest for pharmacological research, particularly in the field of oncology. Chrysophanol has been demonstrated to exhibit anti-cancer properties by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and modulating key cellular signaling pathways in various cancer cell lines[3][4][5][6].
These application notes provide a comprehensive guide to the cell-based assays that can be employed to investigate the biological effects of this compound. The protocols detailed below are based on established methods used for the analogous compound, Chrysophanol, and serve as a robust starting point for characterizing the cellular and molecular activities of this compound.
Key Applications
The following cell-based assays are fundamental for elucidating the potential therapeutic effects of this compound:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of this compound on cell survival and proliferation.
-
Apoptosis Assays: To investigate whether this compound induces programmed cell death.
-
Cell Cycle Analysis: To assess the impact of this compound on cell cycle progression.
-
Signaling Pathway Analysis: To identify the molecular mechanisms underlying the cellular effects of this compound.
Data Presentation: Effects of the Analogous Compound Chrysophanol
The following tables summarize quantitative data from studies on Chrysophanol, providing a reference for expected outcomes and concentration ranges when designing experiments for this compound.
Table 1: Effect of Chrysophanol on Cancer Cell Viability
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 (Breast Cancer) | MTT | 0, 5, 10, 20 µM | 48 h | Dose-dependent decrease in cell proliferation | [3] |
| MDA-MB-231 (Breast Cancer) | MTT | 0, 5, 10, 20 µM | 48 h | Dose-dependent decrease in cell proliferation | [3] |
| A375 (Melanoma) | MTT | 20, 50, 100 µM | 24 h | Dose-dependent decrease in cell viability | [5] |
| A2058 (Melanoma) | MTT | 20, 50, 100 µM | 24 h | Dose-dependent decrease in cell viability | [5] |
| HepG2 (Liver Cancer) | MTT | 12.5, 25, 50, 100, 120 µmol/L | 48 h | Dose-dependent decrease in cell viability | [7] |
| HeLa (Cervical Cancer) | MTT | Various | - | Inhibition of cell viability | [8] |
Table 2: Induction of Apoptosis by Chrysophanol
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 (Breast Cancer) | Annexin V/PI Staining | 20 nM | 24 h | Significant increase in apoptotic cells | [3] |
| MDA-MB-231 (Breast Cancer) | Annexin V/PI Staining | 20 nM | 24 h | Significant increase in apoptotic cells | [3] |
| A375 (Melanoma) | Flow Cytometry | 20, 50, 100 µM | 24 h | Dose-dependent increase in apoptotic rate | [5] |
| A2058 (Melanoma) | Flow Cytometry | 20, 50, 100 µM | 24 h | Dose-dependent increase in apoptotic rate | [5] |
| HeLa (Cervical Cancer) | Annexin V/PI Staining | Various | - | Significant increase in apoptosis | [8] |
Table 3: Effect of Chrysophanol on Cell Cycle Progression
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 (Breast Cancer) | Flow Cytometry (PI Staining) | 0, 5, 10, 20 µM | 24 h | Dose-dependent increase in G1 phase, decrease in S phase | [3] |
| MDA-MB-231 (Breast Cancer) | Flow Cytometry (PI Staining) | 0, 5, 10, 20 µM | 24 h | Dose-dependent increase in G1 phase, decrease in S phase | [3] |
| A375 (Melanoma) | Flow Cytometry | 20, 50, 100 µM | - | Increased ratio of G0/G1 phase | [5] |
| A2058 (Melanoma) | Flow Cytometry | 20, 50, 100 µM | - | Increased ratio of G0/G1 phase | [5] |
| HeLa (Cervical Cancer) | Flow Cytometry | Various | - | Cell cycle arrest in G2/M phase | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
References
- 1. Anthraquinones from the bark of Senna macranthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. Chrysophanol selectively represses breast cancer cell growth by inducing reactive oxygen species production and endoplasmic reticulum stress via AKT and mitogen-activated protein kinase signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysophanol localizes in mitochondria to promote cell death through upregulation of mitochondrial cyclophilin D in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential antitumor effect of chrysophanol in relation to cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methyl Chrysophanol: Application Notes and Protocols for Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether or 8-methoxychrysophanol, is an anthraquinone (B42736) derivative. While research on the specific anti-inflammatory properties of 8-Methyl Chrysophanol is currently limited, extensive studies have been conducted on its parent compound, chrysophanol (1,8-dihydroxy-3-methylanthraquinone), and its isomer, 1-O-methyl chrysophanol. This document provides a comprehensive overview of the anti-inflammatory research on chrysophanol as a foundational reference for investigating this compound. The methodologies and findings presented for chrysophanol can serve as a valuable guide for designing and interpreting experiments with its 8-methyl ether derivative.
Chrysophanol has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[1][2] Its mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the downregulation of pro-inflammatory mediators.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of chrysophanol and its derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Chrysophanol
| Assay | Cell Line | Stimulant | Outcome Measured | Concentration | % Inhibition / IC₅₀ | Reference |
| Cytokine Production | Mouse peritoneal macrophages | LPS (1 µg/mL) | TNF-α production | 20 µM | 43.31 ± 2.8% | [4] |
| Mouse peritoneal macrophages | LPS (1 µg/mL) | IL-6 production | 20 µM | 37.31 ± 3.1% | [4] | |
| RAW 264.7 macrophages | LPS | TNF-α mRNA | Not specified | Significant suppression | [5] | |
| RAW 264.7 macrophages | LPS | IL-1β mRNA | Not specified | Significant suppression | [5] | |
| Enzyme Activity | Protein Denaturation | Not specified | IC₅₀: 63.50±2.19 µg/ml (for 1-O-methyl chrysophanol) | |||
| Gene Expression | RAW 264.7 macrophages | LPS | iNOS mRNA | Not specified | Significant suppression | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Chrysophanol
| Animal Model | Condition | Treatment | Dosage | Outcome Measured | % Inhibition / Reduction | Reference |
| Rat | Carrageenan-induced paw edema | Chrysophanol | Not specified | Paw edema volume | Significant inhibition | |
| Rat | Carrageenan-induced paw edema | 1-O-methyl chrysophanol | Not specified | Paw swelling | 40.03 ± 5.5% |
Signaling Pathways and Experimental Workflows
Key Signaling Pathway Inhibited by Chrysophanol
Chrysophanol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory mediators. Chrysophanol intervenes at critical points in these cascades to suppress the inflammatory response.
Caption: Chrysophanol inhibits NF-κB and MAPK pathways.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a compound like this compound in a cell-based assay.
Caption: Workflow for in vitro anti-inflammatory assays.
Experimental Protocols
In Vitro Assays
1. NF-κB Activation Assay (Reporter Gene Assay)
This protocol is for determining the effect of a test compound on NF-κB activation in response to an inflammatory stimulus.[6]
-
Cell Line: HEK293 cells stably expressing an NF-κB luciferase reporter construct.
-
Materials:
-
HEK293-NF-κB-luciferase cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
White, opaque 96-well plates
-
Test compound (this compound) dissolved in DMSO
-
TNF-α (stimulant)
-
Luciferase Assay Reagent
-
Plate-reading luminometer
-
-
Protocol:
-
Seed 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium and add 50 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of 20 ng/mL TNF-α solution to achieve a final concentration of 10 ng/mL. Add medium to unstimulated control wells.
-
Incubate for 6 hours at 37°C.
-
Prepare Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well and immediately measure luminescence.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[7]
-
Materials:
-
COX-2 inhibitor screening kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid)
-
96-well white opaque plate
-
Test compound (this compound)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
-
Protocol:
-
Prepare a 10X solution of the test inhibitor in COX Assay Buffer.
-
Add 10 µL of the diluted test inhibitor to the sample wells. Add assay buffer for the enzyme control and a known inhibitor for the inhibitor control.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid/NaOH solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Calculate the slope of the linear range of the fluorescence plot.
-
Determine the percent inhibition relative to the enzyme control.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[8][9]
-
Animals: Male Wistar rats (180-200 g).
-
Materials:
-
Test compound (this compound)
-
Carrageenan (1% in saline)
-
Pletysmometer or calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
-
Protocol:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle orally or intraperitoneally at a predetermined dose.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Biological Activity of 8-Methoxychrysophanol
Limited studies have reported on the biological activities of 8-methoxychrysophanol. One study investigating compounds from Asphodelus microcarpus found that 8-methoxychrysophanol exhibited moderate to weak antileishmanial activity and moderate antifungal activity against Cryptococcus neoformans. No anti-inflammatory data was reported in this particular study.
Conclusion
The provided application notes and protocols, based on extensive research on chrysophanol, offer a robust framework for investigating the anti-inflammatory potential of this compound. Researchers can adapt these methodologies to elucidate the specific mechanisms and efficacy of this derivative. Further studies are warranted to directly assess the anti-inflammatory properties of this compound and compare them to its well-characterized parent compound.
References
- 1. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. inotiv.com [inotiv.com]
- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validated HPLC Method for the Quantification of Anthraquinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinones are a class of aromatic organic compounds that are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including laxative, anti-inflammatory, and anticancer effects. Accurate and reliable quantification of anthraquinones in plant materials and pharmaceutical formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of anthraquinones due to its high resolution, sensitivity, and specificity.[1][2][3] This document provides a detailed, validated HPLC method for the simultaneous determination of five common anthraquinones: rhein, aloe-emodin, emodin, chrysophanol, and physcion.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[4] A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of the target anthraquinones. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where all analytes exhibit significant absorbance, typically around 254 nm.[4][5][6] The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy for quantitative analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector is required.
-
HPLC System: Agilent 1100 series or equivalent[5]
-
Column: C18 column (e.g., HiQ-SiL C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Gradient Elution:
Time (min) % A % B 0 50 50 15 20 80 20 20 80 22 50 50 | 30 | 50 | 50 |
-
Column Temperature: 25 °C[5]
-
Injection Volume: 20 µL[5]
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each reference standard (rhein, aloe-emodin, emodin, chrysophanol, and physcion) and dissolve in 10 mL of methanol (B129727) in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to obtain concentrations ranging from 0.1 to 50 µg/mL.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., roots, leaves) into a fine powder.
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method must be validated as per ICH guidelines to ensure its suitability for its intended purpose.
-
System Suitability: Before starting the analysis, the chromatographic system's performance is evaluated by injecting a standard solution multiple times. The key parameters and their acceptance criteria are summarized in the table below.
-
Linearity: The linearity of the method is assessed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be greater than 0.999.[6]
-
Accuracy: The accuracy is determined by performing recovery studies. A known amount of the standard is added to a pre-analyzed sample, and the recovery percentage is calculated. Recoveries in the range of 98-102% are generally considered acceptable.
-
Precision: The precision of the method is evaluated by analyzing replicate injections of the same sample. The results are expressed as the relative standard deviation (%RSD), which should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[2]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2 |
| %RSD of Peak Area | < 2.0% |
| %RSD of Retention Time | < 1.0% |
Table 2: Validation Summary for Anthraquinone Analysis
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Rhein | > 0.999 | 98.5 - 101.2 | < 1.5 | 0.07 | 0.20 |
| Aloe-Emodin | > 0.999 | 99.1 - 100.8 | < 1.3 | 0.09 | 0.28 |
| Emodin | > 0.999 | 98.9 - 101.5 | < 1.6 | 0.11 | 0.34 |
| Chrysophanol | > 0.999 | 99.3 - 101.0 | < 1.2 | 0.08 | 0.25 |
| Physcion | > 0.999 | 98.7 - 100.5 | < 1.4 | 0.07 | 0.22 |
| (Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.)[2][6] |
Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. phytojournal.com [phytojournal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: NMR Peak Assignment for 8-Methyl Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) peak assignment for 8-Methyl Chrysophanol. Due to the limited availability of direct experimental NMR data for this compound in the surveyed literature, this note presents a comprehensive analysis based on the well-documented NMR data of its parent compound, Chrysophanol. The assignments for this compound are predicted based on established substituent effects.
Introduction
This compound, also known as Chrysophanol 8-methyl ether or 1-hydroxy-8-methoxy-3-methylanthraquinone, is an anthraquinone (B42736) derivative.[1] Anthraquinones are a class of naturally occurring compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate NMR peak assignment is fundamental for the structural elucidation and characterization of such molecules, ensuring their identity and purity in research and development processes.
This application note provides tabulated ¹H and ¹³C NMR data for Chrysophanol, predicted assignments for this compound, a detailed experimental protocol for NMR data acquisition, and a structural diagram for clarity.
Chemical Structures
To facilitate the discussion of NMR peak assignments, the chemical structures of Chrysophanol and this compound with standardized atom numbering are presented below.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation of 8-Methyl Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl Chrysophanol, an anthraquinone (B42736) derivative isolated from the bark of Senna macranthera, is a compound of interest in natural product chemistry and drug discovery.[1][2] Its structural elucidation and quantification are critical for pharmacological and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique for the characterization of such compounds. This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, with a focus on its fragmentation patterns.
Predicted Mass Spectrometric Data for this compound
The molecular formula for this compound is C₁₆H₁₂O₄, with a molecular weight of 268.26 g/mol .[2][3] The expected mass-to-charge ratios (m/z) for the precursor ion in different ionization modes are summarized below.
| Ionization Mode | Adduct | Predicted Precursor Ion (m/z) |
| Positive (ESI+) | [M+H]⁺ | 269.07 |
| [M+Na]⁺ | 291.05 | |
| [M+K]⁺ | 307.03 | |
| Negative (ESI-) | [M-H]⁻ | 267.06 |
Predicted Fragmentation Pathway
The fragmentation of anthraquinones in mass spectrometry is characterized by the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO).[4][5][6] For this compound, which is a methylated derivative of chrysophanol, the fragmentation is expected to follow a similar pattern with additional characteristic losses related to the methyl group. The fragmentation of the deprotonated molecule [M-H]⁻ in negative ion mode is predicted to proceed as follows:
| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Predicted Fragment Ion (m/z) | Proposed Interpretation |
| 267.06 | H₂O | 18.01 | 249.05 | [M-H-H₂O]⁻ |
| 267.06 | CO | 28.00 | 239.06 | [M-H-CO]⁻ |
| 267.06 | CH₃ | 15.02 | 252.04 | [M-H-CH₃]⁻ |
| 239.06 | CO | 28.00 | 211.06 | [M-H-2CO]⁻ |
This predicted fragmentation is based on the known fragmentation of chrysophanol, which readily loses water and carbon monoxide.[5] The loss of a methyl radical is also a common fragmentation pathway for methylated compounds.[6]
Experimental Protocols
A robust experimental protocol is essential for the reliable analysis of this compound. The following is a general protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Sample Preparation
-
Extraction from Plant Material:
-
Grind dried plant material (e.g., bark of Senna macranthera) to a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of methanol (B129727).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with methanol to prepare working standard solutions of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of anthraquinones.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-22 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments.
-
Data Acquisition: Full scan mode (m/z 100-500) and targeted MS/MS mode for the precursor ion of this compound ([M-H]⁻ at m/z 267.06).
Data Analysis and Interpretation
The identification of this compound is confirmed by matching the retention time with that of a pure standard and by comparing the accurate mass measurement of the precursor ion and its fragmentation pattern with the predicted data. The characteristic fragments at m/z 249.05 ([M-H-H₂O]⁻), 239.06 ([M-H-CO]⁻), and 211.06 ([M-H-2CO]⁻) are key identifiers in the MS/MS spectrum.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in negative ion mode.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorlab.com [biorlab.com]
- 4. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of polyaromatic quinones in a complex environmental matrix using gas chromatography ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of 8-Methyl Chrysophanol for In Vivo Studies
Introduction
8-Methyl Chrysophanol is an anthraquinone (B42736) derivative with potential therapeutic applications stemming from its structural similarity to Chrysophanol, a compound known for its anti-inflammatory, anti-cancer, and anti-microbial properties. A significant challenge in the preclinical evaluation of this compound is its predicted low aqueous solubility, a common characteristic of polycyclic aromatic compounds. This necessitates the development of a stable and effective formulation to ensure consistent and reproducible bioavailability in in vivo models. This document provides detailed protocols for the formulation of this compound for oral and intravenous administration in murine models.
Physicochemical Properties (Hypothetical)
A successful formulation strategy begins with understanding the compound's basic properties. While experimental data for this compound is not widely available, we can extrapolate from its parent compound, Chrysophanol.
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | ~268.27 g/mol | Standard for small molecules. |
| LogP | > 3.5 | Highly lipophilic; poor water solubility. |
| Aqueous Solubility | < 1 µg/mL | Requires solubilizing agents or suspension. |
| pKa | Not available | Potential for pH-dependent solubility. |
Part 1: Oral Formulation Protocol (Suspension)
Oral administration is often the preferred route for initial efficacy studies due to its convenience. A suspension is a suitable formulation for water-insoluble compounds. The following protocol aims to create a homogenous and stable suspension for consistent dosing.
Materials
-
This compound powder
-
Vehicle components:
-
Tween® 80 (Polysorbate 80)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, deionized water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated pipettes and sterile tubes
Experimental Protocol: Oral Suspension Preparation
-
Vehicle Preparation (0.5% CMC-Na, 0.1% Tween® 80):
-
Heat 80% of the final volume of sterile deionized water to approximately 60°C.
-
Slowly add the required amount of CMC-Na while stirring continuously to prevent clumping.
-
Stir until the CMC-Na is fully dissolved.
-
Cool the solution to room temperature.
-
Add Tween® 80 to the solution.
-
Add the remaining volume of sterile water and stir until a clear, homogenous solution is achieved.
-
-
Suspension Formulation (Target: 10 mg/mL):
-
Weigh the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the compound and prevent aggregation.
-
Gradually add the remaining vehicle in small portions while continuously mixing.
-
Transfer the mixture to a sterile beaker or tube and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Formulation Summary: Oral Suspension
| Component | Concentration | Role |
| This compound | 1 - 50 mg/mL | Active Pharmaceutical Ingredient (API) |
| Tween® 80 | 0.1% (v/v) | Surfactant / Wetting Agent |
| CMC-Na | 0.5% (w/v) | Suspending / Viscosity Agent |
| Sterile Water | q.s. to 100% | Solvent / Vehicle |
Part 2: Intravenous Formulation Protocol (Solubilized)
Intravenous (IV) administration achieves 100% bioavailability and is essential for pharmacokinetic studies. Due to its lipophilicity, this compound requires a co-solvent system for complete solubilization.
Materials
-
This compound powder
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Kolliphor® HS 15 (Solutol® HS 15) or Cremophor® EL
-
Sterile Saline (0.9% NaCl)
-
-
Vortex mixer
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm syringe filter
Experimental Protocol: Intravenous Solution Preparation
-
Initial Solubilization (Target: 2 mg/mL):
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to the vial in a 1:10 ratio of the final desired volume (e.g., 100 µL for a 1 mL final volume).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid this process.
-
-
Addition of Surfactant:
-
Add Kolliphor® HS 15 to the DMSO solution, typically at a 1:1 or 2:1 ratio with DMSO (e.g., 100-200 µL).
-
Vortex again until the solution is clear and homogenous.
-
-
Final Dilution:
-
Slowly add sterile saline dropwise while vortexing to bring the solution to the final volume. Critical Step: Rapid addition of saline can cause the compound to precipitate.
-
Visually inspect the final solution for any signs of precipitation.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial before administration.
-
Formulation Summary: Intravenous Solution
| Component | Concentration (Example) | Role |
| This compound | 2 mg/mL | Active Pharmaceutical Ingredient (API) |
| DMSO | 10% (v/v) | Organic Co-Solvent |
| Kolliphor® HS 15 | 10% (v/v) | Non-ionic Solubilizer / Surfactant |
| Sterile Saline (0.9%) | 80% (v/v) | Isotonic Vehicle / Diluent |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing oral and IV formulations.
Hypothetical Signaling Pathway
Many anthraquinones exhibit anti-cancer effects by inducing apoptosis. A plausible mechanism for this compound could involve the inhibition of the pro-survival PI3K/Akt signaling pathway.
Caption: Hypothetical inhibition of PI3K/Akt pathway.
Conclusion
The protocols outlined in this document provide a robust starting point for the in vivo evaluation of this compound. The choice between oral and intravenous routes will depend on the specific aims of the study. It is imperative to perform small-scale formulation trials to confirm the stability and solubility of the compound in these vehicles before proceeding to large-scale animal studies. Any signs of precipitation, instability, or animal distress should lead to a re-evaluation and optimization of the formulation.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 8-Methyl Chrysophanol for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Methyl Chrysophanol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anthraquinone, a class of organic compounds known for their diverse biological activities. Like many hydrophobic molecules, it has poor aqueous solubility, which can lead to precipitation in the aqueous environment of biological assays. This can result in inaccurate and unreliable experimental outcomes.
Q2: What are the initial recommended solvents for dissolving this compound?
For creating stock solutions, the primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[1] For biological assays, it is crucial to keep the final concentration of these organic solvents to a minimum, typically below 0.5% and ideally below 0.1% for DMSO, to avoid cellular toxicity.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What is happening?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. When the concentrated DMSO stock solution is diluted into an aqueous medium, the solvent environment becomes predominantly polar. This compound is not soluble in this high-water-content environment and therefore precipitates out of the solution.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming, for instance to 37°C, can aid in the dissolution of this compound.[2] However, it is important to be cautious as excessive or prolonged heating can potentially degrade the compound.
Q5: Is sonication a viable method to help dissolve this compound?
Yes, using a sonicator can be an effective method to break up particles of the compound and facilitate its dissolution in a solvent.[2]
Solubility Data
| Compound | Solvent | Solubility |
| Chrysophanol | DMSO | ≥4.89 mg/mL (with gentle warming and sonication)[3] |
| Chrysophanol | DMSO | ~0.2 mg/mL[4] |
| Chrysophanol | Dimethyl formamide | ~0.5 mg/mL[4] |
| Chrysophanol | Water | Practically insoluble[5] |
| Chrysophanol | Ethanol | Insoluble[3] |
| Chrysophanol | Boiling Alcohol | Freely Soluble[5] |
| Chrysophanol | Benzene | Freely Soluble[5] |
| Chrysophanol | Acetone | Freely Soluble[5] |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for assays.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume.- Vortex the solution vigorously.- Use sonication to aid dissolution.- Apply gentle warming (e.g., 37°C). |
| A precipitate forms immediately upon dilution in aqueous buffer or media. | The compound's solubility limit in the final aqueous solution is exceeded. | - Lower the final concentration of this compound.- Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer.- Add the DMSO stock dropwise to the aqueous buffer while gently vortexing. |
| The solution appears cloudy or a precipitate forms after some time in the incubator. | The compound may be unstable or interacting with components in the media over time. | - Prepare fresh solutions immediately before use.- Consider if any components in your media could be reacting with the compound. |
| Inconsistent results are observed in biological assays. | Partial precipitation of the compound is leading to an inaccurate effective concentration. | - Visually inspect all solutions for any signs of precipitation before use.- Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the assay. |
| Cell toxicity is observed that does not seem related to the compound's biological activity. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent is as low as possible (ideally ≤0.1% for DMSO).- Include a vehicle control (media with the same concentration of solvent but without the compound) in your experiments. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Medium to Avoid Precipitation
-
Prepare Intermediate Dilution (Optional but Recommended): If a high final concentration is desired, first create an intermediate dilution of your DMSO stock in DMSO (e.g., dilute a 10 mM stock to 1 mM).
-
Pre-warm Aqueous Medium: Warm your cell culture medium or assay buffer to 37°C.
-
Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the DMSO stock solution (or intermediate dilution) dropwise. It is critical to add the DMSO stock to the aqueous medium and not the other way around to ensure rapid dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally at or below 0.1%.
Visualizations
Caption: Decision tree for solvent selection and troubleshooting.
Caption: Workflow for preparing a working solution.
Caption: Precipitation upon dilution in aqueous buffer.
References
Technical Support Center: Stability of 8-Methyl Chrysophanol in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of 8-Methyl Chrysophanol in solution. As a crucial aspect of experimental reproducibility and drug development, understanding the stability of this compound is paramount for obtaining reliable results. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid powder in a tightly sealed container. Solutions should be prepared fresh whenever possible. Based on supplier recommendations and the general stability of related compounds, the following conditions are advised:
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| Solid Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For challenging dissolutions, gentle warming to 37°C or sonication may aid in achieving a clear solution.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound, like other anthraquinones, is influenced by several environmental factors:
-
pH: Anthraquinones generally exhibit greater stability in acidic to neutral conditions. Basic conditions can lead to rapid degradation. For instance, related compounds like aloin (B1665253) show significant degradation at a pH of 6.7 and above.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of the compound. It is advisable to store solutions at low temperatures and avoid repeated freeze-thaw cycles.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[3][4] Solutions should always be stored in amber vials or protected from light by wrapping containers in aluminum foil.
-
Oxidation: The anthraquinone (B42736) core can be susceptible to oxidation. While specific data for this compound is limited, it is good practice to use degassed solvents and consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Troubleshooting Guides
Issue 1: Variability in experimental results over time.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions before each experiment.
-
Check Storage Conditions: Ensure that stock solutions are stored at the recommended temperature and protected from light.
-
Perform a Stability Check: If degradation is suspected, a simple stability check can be performed by analyzing an aliquot of the stored solution using HPLC and comparing the peak area of the parent compound to that of a freshly prepared standard.
-
Issue 2: Precipitation of the compound in aqueous buffers.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts (typically <0.5% for cell-based assays).
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the final buffer.
-
pH Adjustment: Check the pH of your final solution, as this can affect solubility. However, be mindful that altering the pH might impact the stability of the compound.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light, taking samples at various intervals.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) and analyze at different time points. A solid sample should also be subjected to the same temperature to check for solid-state stability.
-
Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber with controlled light exposure (e.g., UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation to identify degradation products without completely degrading the parent compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile (or Methanol) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended to ensure good peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength determined by the UV-Vis spectrum of this compound. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Caption: Experimental Workflow for a Forced Degradation Study.
Caption: Key Factors Influencing the Stability of this compound.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powder… [ouci.dntb.gov.ua]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 8-Methyl Chrysophanol Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the quantification of 8-Methyl Chrysophanol (B1684469) (Chrysophanol).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of 8-Methyl Chrysophanol?
A1: The most common analytical methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detectors (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization to increase the volatility of the analyte.[2][5] For routine analysis in simpler matrices, a validated UV-Vis spectrophotometric method can be a simple and rapid option.[3][6]
Q2: What are the primary sources of interference in this compound quantification?
A2: The primary sources of interference are:
-
Structurally similar compounds: Other anthraquinones like emodin, physcion (B1677767), and their glycosides can have similar chromatographic behavior and co-elute with this compound, leading to inaccurate quantification.[7]
-
Matrix effects: Components of the sample matrix (e.g., plasma, urine, plant extracts) can interfere with the analysis.[8][9] In LC-MS, this can manifest as ion suppression or enhancement, which alters the analyte's signal intensity.[8][10][11]
-
Degradation products: this compound can degrade when exposed to light, high temperatures, or non-neutral pH, resulting in the appearance of unexpected peaks in the chromatogram.[1]
-
Isobaric and polyatomic interferences: In mass spectrometry, ions from different molecules with the same mass-to-charge ratio can interfere with the analyte's signal.[12]
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective sample preparation: Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or protein precipitation.[10][13]
-
Chromatographic separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[7]
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
-
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).[14]
Q4: What are the recommended storage conditions for this compound standards and samples?
A4: To prevent degradation, this compound solid compounds and stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light by using amber vials or by wrapping containers in aluminum foil.[1] Prepare fresh working solutions and avoid repeated freeze-thaw cycles. When preparing samples for analysis, keep them cool and analyze them as quickly as possible.[1]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening) or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | For anthraquinones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by preventing the ionization of phenolic hydroxyl groups.[2] |
| Column contamination or degradation | Flush the column with a strong solvent, or if necessary, replace the column. Use a guard column to protect the analytical column. |
| Sample solvent incompatible with mobile phase | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| System instability (pump, temperature) | Check the HPLC system for leaks, ensure proper pump function, and use a column oven for stable temperature control. |
Issue 2: Inaccurate Quantification or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix effects (ion suppression/enhancement) | Implement more rigorous sample cleanup such as SPE.[10] Use a stable isotope-labeled internal standard if available. Assess matrix effects by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[8][11] |
| Co-elution with interfering compounds | Optimize the chromatographic method by adjusting the gradient, mobile phase, or changing the column.[7] For LC-MS, use Multiple Reaction Monitoring (MRM) with specific precursor-product ion transitions to improve selectivity.[4] |
| Analyte degradation | Protect samples and standards from light and heat.[1] Prepare fresh solutions and analyze samples promptly after preparation. |
| Calibration curve issues | Ensure the calibration range brackets the expected sample concentrations. Use a sufficient number of calibration points and an appropriate regression model. |
Issue 3: Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Sample contamination | Use high-purity solvents and reagents. Ensure glassware and sample vials are clean. Run a blank sample (solvent only) to identify system-related peaks. |
| Analyte degradation | Unexpected peaks may be degradation products.[1] Review sample handling and storage procedures to minimize degradation. |
| Presence of structurally related compounds | If analyzing a complex mixture (e.g., a plant extract), these peaks may be other related anthraquinones.[7] Use a mass spectrometer to identify the mass of the unknown peaks. |
| Carryover from previous injection | Implement a robust needle wash protocol in the autosampler and inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
Table 1: HPLC-UV Method Validation Parameters for this compound and Related Anthraquinones
| Analyte | Retention Time (min) | Calibration Range (µg/mL) | Linear Equation | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Rhein | 46.694 | 0.25–5.00 | y = 54538x - 4897.4 | 0.9995 | 0.07 | 0.20 |
| Emodin | 54.164 | 1.00–50.00 | y = 86237x - 5098.5 | 0.9999 | 0.11 | 0.34 |
| Chrysophanol | 59.242 | 0.25–5.00 | y = 49581x – 2889.0 | 0.9995 | 0.07 | 0.20 |
| Physcion | 70.236 | 0.25–5.00 | y = 44217x - 2933.5 | 0.9994 | 0.07 | 0.21 |
| Source: Adapted from a study on the validation of an SPE-HPLC method for anthraquinones.[15][16] |
Table 2: Comparison of Analyte Recovery for Different Sample Preparation Techniques
| Sample Preparation Technique | Average Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Solid Phase Extraction (SPE) | 84 - 98% | High recovery and cleaner extracts, leading to reduced matrix effects.[10][17][18] | Can be more time-consuming and costly than LLE.[19] |
| Liquid-Liquid Extraction (LLE) | 70 - 77% | Economical and widely applicable.[10][19] | More labor-intensive, may have lower recovery rates, and can be less effective at removing interferences compared to SPE.[10][13][18] |
| Protein Precipitation (PPT) | Variable | Fast and simple. | Provides the least clean extracts, often resulting in significant matrix effects.[20] |
| Note: Recovery rates are general and can vary significantly based on the specific analyte, matrix, and protocol used. |
Table 3: Common Adduct Ions in ESI-Mass Spectrometry (Positive Ion Mode)
| Adduct | Mass Shift (Da) | Common Source |
| [M+H]⁺ | +1.0073 | Protonation from acidic mobile phase |
| [M+NH₄]⁺ | +18.0338 | Ammonium formate/acetate in mobile phase |
| [M+Na]⁺ | +22.9892 | Glassware, reagents, buffers |
| [M+K]⁺ | +38.9632 | Glassware, reagents, buffers |
| [M+CH₃OH+H]⁺ | +33.0334 | Methanol in mobile phase |
| [M+ACN+H]⁺ | +42.0338 | Acetonitrile in mobile phase |
| Source: Based on common adducts observed in electrospray ionization (ESI) mass spectrometry.[21][22][23] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of chrysophanol and physcion in rat plasma by ultra fast liquid chromatography-tandem mass spectrometry and application of the technique to comparative pharmacokinetic studies of Radix et Rhei Rhizoma extract alone and Dahuang Fuzi Decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blog [phenomenex.blog]
- 14. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 23. ccc.bc.edu [ccc.bc.edu]
Technical Support Center: Optimizing HPLC Separation of 8-Methyl Chrysophanol and Its Isomers
Welcome to the technical support center for the chromatographic separation of 8-Methyl Chrysophanol (B1684469) and its isomers. This resource is designed for researchers, scientists, and professionals in drug development who are working with these compounds. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving optimal HPLC separation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC separation of closely related isomers like 8-Methyl Chrysophanol.
Q1: Why am I seeing poor resolution between my this compound isomers?
A1: Poor resolution between closely eluting isomers is a common challenge. Several factors can contribute to this issue. To enhance resolution, you can systematically adjust various chromatographic parameters. Modifying the mobile phase composition, such as altering the ratio of the organic and aqueous phases or switching the organic modifier (e.g., from acetonitrile (B52724) to methanol), can significantly impact selectivity. Additionally, employing a shallow gradient elution can help to better separate peaks that are close together. Lowering the column temperature can sometimes increase resolution, and adjusting the flow rate may also have a positive effect.[1]
Q2: My peaks for this compound are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the stationary phase, or issues with the mobile phase. Ensure that the mobile phase pH is appropriate for your analyte; adding a small amount of an acidic modifier like formic acid can often improve peak shape for acidic compounds.[1] Also, consider the possibility of column overload by reducing the injection volume or diluting the sample. If the problem persists, the column itself might be contaminated or degraded, in which case flushing with a strong solvent or replacement may be necessary.[2]
Q3: I am observing broad or split peaks in my chromatogram. What are the likely causes and solutions?
A3: Broad or split peaks can arise from several issues. One common cause is the incompatibility of the sample solvent with the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to prevent peak distortion. Other potential causes include column contamination, which may require flushing or replacement, and extra-column volume, which can be minimized by using shorter and narrower tubing between the injector, column, and detector.[1]
Q4: What type of HPLC column is most suitable for separating positional isomers like this compound?
A4: For separating aromatic positional isomers, columns with phenyl-based stationary phases, such as a Phenyl-Hexyl column, can provide alternative selectivity through π-π interactions.[1][3] Standard reversed-phase columns like C18 are also widely used for the separation of anthraquinones and their derivatives.[4][5] The choice of column will depend on the specific isomers you are trying to separate and may require some initial screening.
Experimental Protocols
Below is a recommended starting protocol for developing an HPLC separation method for this compound and its isomers. This protocol is based on established methods for similar compounds and should be optimized for your specific application.
Initial Method Screening and Optimization
-
Column Selection: Begin with a Phenyl-Hexyl or a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Start with a screening gradient of 5% to 95% B over 20 minutes to determine the approximate elution conditions. Based on the results, a shallower gradient around the elution point of the isomers should be developed to improve resolution.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis or PDA detector. The detection wavelength for similar anthraquinones is often around 254 nm.[4]
-
Injection Volume: 5-20 µL.
Data Presentation
The following table summarizes typical starting parameters for HPLC method development for this compound isomers, based on methods for structurally related compounds.
| Parameter | Recommended Starting Conditions | Potential Optimization Strategies |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or C18 | Test different stationary phase chemistries (e.g., polar-embedded). |
| Mobile Phase A | 0.1% Formic Acid in Water | Vary acid modifier (e.g., acetic acid, phosphoric acid).[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Substitute with Methanol to alter selectivity. |
| Gradient | 5-95% B over 20 min (Screening) | Develop a shallow gradient around the elution time of the isomers. |
| Flow Rate | 1.0 mL/min | Optimize between 0.8 - 1.2 mL/min. |
| Temperature | 30°C | Investigate a range of temperatures (e.g., 25°C, 35°C, 40°C).[6] |
| Detection | UV/PDA at 254 nm | Scan for optimal wavelength for all isomers. |
| Injection Volume | 10 µL | Reduce if peak fronting or broadening is observed. |
Visualization
Workflow for HPLC Method Optimization
A flowchart illustrating the systematic approach to optimizing HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in 8-Methyl Chrysophanol extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of 8-Methyl Chrysophanol (B1684469) and address issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes for low yield in 8-Methyl Chrysophanol extraction?
Low yield can stem from several factors throughout the experimental workflow. The most critical aspects to investigate are the extraction method itself, the parameters used (solvent, temperature, time), the integrity of the starting material, and potential degradation of the target compound. An inefficient extraction will fail to liberate the compound from the plant matrix, while suboptimal conditions can either leave the compound behind or cause it to degrade.
Q2: How do different extraction methods compare for anthraquinones like this compound?
Modern extraction techniques often provide significant improvements in efficiency and yield compared to conventional methods.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. It is known for improving extraction efficiency and can be performed at lower temperatures, reducing the risk of thermal degradation.[1][2] Studies have shown UAE to be highly effective for chrysophanol, offering remarkable improvements over conventional solvent extraction.[3][4]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing cell rupture and releasing the analyte into the solvent. It is a very fast method that requires less solvent.[2][5]
-
Conventional Solvent Extraction (e.g., Reflux, Maceration): These are traditional methods that can be effective but are often time and solvent-consuming.[1] Heat reflux was found to be a prominent conventional method, but modern techniques like UAE often show higher recovery in shorter times.[1]
Q3: Which solvent is best for extracting this compound?
The choice of solvent is critical. Ethanol (B145695) and methanol (B129727) are commonly used and have been shown to be effective for extracting anthraquinones.[1][6]
-
Methanol: An optimization study for extracting five related anthraquinones from Rheum palmatum L. found that 84% methanol in water was the optimal solvent.[6][7]
-
Ethanol: For the extraction of anthraquinones from Rheum emodi, ethanol was found to be the best solvent.[1] A study on microwave-assisted extraction of chrysophanol identified 70% ethanol as the optimal concentration.[5]
-
Acidification: A prior acid hydrolysis step or the addition of acid to the extraction solvent (e.g., 5% HCl in methanol) can significantly increase the yield by hydrolyzing anthraquinone (B42736) glycosides into their aglycone forms, such as chrysophanol.[1][8]
Q4: How do temperature and time influence the extraction yield?
Temperature and time are highly significant factors that must be carefully optimized.[9]
-
Effect of Temperature: Increasing the temperature generally increases the solubility and diffusion rate of the target compound, leading to a higher yield up to an optimal point. However, excessively high temperatures can cause degradation of heat-sensitive compounds like anthraquinones.[9][10] The optimal temperature for UAE of chrysophanol has been identified as approximately 49°C to 67°C in different studies.[6][9]
-
Effect of Time: The yield typically increases with extraction time as the solvent penetrates the plant matrix. However, after reaching an equilibrium, extending the time further may not increase the yield and could even lead to degradation or the co-extraction of unwanted compounds.[1] For UAE, optimal times have been reported in the range of 33 to 58 minutes.[6][9] Continued sonication past the saturation point can diminish the solubility of anthraquinones.[1]
Q5: My crude extract contains a lot of chlorophyll (B73375) and other pigments. How can I remove them?
Pigment co-extraction is a frequent issue. A preliminary wash of the plant material with a non-polar solvent like hexane (B92381) can help remove some pigments before the main extraction.[10] Alternatively, after the initial extraction, a liquid-liquid partition can be performed by suspending the dried crude extract in water and then partitioning it against immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate the moderately polar this compound from non-polar pigments.[10]
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and resolving low extraction yields.
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized conditions for chrysophanol extraction using modern techniques, which can serve as an excellent starting point for this compound.
Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Optimized Value (Source: Senna occidentalis)[3][4][9] | Optimized Value (Source: Rheum palmatum)[6][7] |
|---|---|---|
| Solvent | Not specified, focus on physical parameters | 84% Methanol |
| Temperature | 49.3 °C | 67 °C |
| Time | 57.7 min | 33 min |
| Liquid-to-Solid Ratio | 18.7 mL/g | Not specified |
| Predicted/Actual Yield | 19.31 / 20.47 mg/g | 17.62 / 17.55 mg/g (total anthraquinones) |
Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters
| Parameter | Optimized Value (Source: Rhubarb)[5] |
|---|---|
| Solvent | 70% Ethanol |
| Temperature | 56 °C |
| Microwave Power | 540 W |
| Liquid-to-Raw Material Ratio | 55 mL/g |
| Actual Yield | 2.54% (25.4 mg/g) |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Chrysophanol
This protocol is based on the optimized parameters reported for extracting chrysophanol from Senna occidentalis.[3][4][9]
-
Sample Preparation: Dry the plant material (e.g., aerial parts) and grind it into a fine, homogenous powder.
-
Extraction Setup: Place a precisely weighed amount of the powdered sample into an extraction vessel.
-
Solvent Addition: Add the extraction solvent at the optimized liquid-to-solid ratio of 18.7 mL/g.
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 49.3°C and sonicate for 57.7 minutes.
-
Recovery: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Quantification: Re-dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze using HPLC-UV for chrysophanol content.
Caption: General experimental workflow for Ultrasound-Assisted Extraction.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis
This method is suitable for the quantification of chrysophanol in the obtained extract.[3][4][9]
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., Pinnacle C18).
-
Mobile Phase: A gradient mobile phase is typically used, consisting of:
-
Solvent A: 0.5% formic acid in ultra-pure water
-
Solvent B: Acetonitrile
-
Solvent C: Methanol
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength of 279 nm.
-
Standard Preparation: Prepare a series of standard solutions of pure chrysophanol in methanol at known concentrations to create a calibration curve.
-
Sample Preparation: Prepare the sample by dissolving the dried extract in methanol, filtering it through a 0.45 µm filter, and injecting it into the HPLC system.
-
Analysis: Identify the chrysophanol peak in the sample chromatogram by comparing its retention time with that of the standard (e.g., Rt ≈ 23.8 min).[3][4] Quantify the amount based on the peak area and the standard calibration curve.
References
- 1. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC-UV Analysis of Chrysophanol in Senna occidentalis Extract Obtained by Using the RSM-Optimized Ultrasonic Extraction Process | Faculty members [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Study on microwave assisted extraction of chrysophanol and its intervention in biofilm formation of Streptococcus suis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Use of Response Surface Methodology to Optimize the Ultrasound-Assisted Extraction of Five Anthraquinones from Rheum palmatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Response Surface Methodology to Optimize the Ultrasound-Assisted Extraction of Five Anthraquinones from Rheum palmatum L. [agris.fao.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 8-Methyl Chrysophanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 8-Methyl Chrysophanol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
A1: this compound is a natural anthraquinone, a class of aromatic organic compounds.[1][2][3] Like many complex organic molecules, it can be susceptible to degradation from environmental factors such as temperature, light, and oxygen. Proper storage is crucial to maintain its chemical integrity, purity, and biological activity for reliable experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of phenolic compounds like this compound include:
-
Temperature: Higher temperatures can accelerate chemical reactions, leading to decomposition.[4][5][6]
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions that alter the molecule's structure.
-
Oxygen: Oxidation can occur, especially for compounds with hydroxyl groups like this compound.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
pH: Extreme pH conditions can catalyze degradation reactions.
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
-
A change in physical appearance, such as color or texture. Chrysophanol, a related compound, is described as a golden yellow or brown powder.[7] A significant deviation from this could indicate degradation.
-
Decreased purity as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Altered spectral properties when analyzed by techniques such as UV-Vis or NMR spectroscopy.
-
Reduced biological activity in your experiments compared to a fresh or properly stored sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from a properly stored solid sample. Analyze the old stock solution by HPLC to confirm degradation. |
| Change in the color of the solid compound. | Oxidation or light-induced degradation. | Discard the sample and use a new, properly stored batch. Ensure future storage is in a dark, airtight container. |
| Low purity detected by analytical methods. | Improper long-term storage conditions. | Review storage procedures. Ensure the compound is stored at the recommended temperature, protected from light and moisture. |
| Precipitation in the stock solution. | Poor solubility or degradation product formation. | Try gentle warming or sonication to redissolve. If precipitation persists, it may be a degradation product. Prepare a fresh solution. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on data for the closely related compound, Chrysophanol, and general principles for phenolic compounds.
| Parameter | Solid Form | In Solution |
| Temperature | -20°C for long-term storage (≥ 4 years).[8][9] 2-8°C for short-term storage.[7] | -20°C or -80°C.[9][10] |
| Light | Store in a light-resistant container (e.g., amber vial).[10][11] | Store in a light-resistant container. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.[10] | Purge the solvent with an inert gas before preparing the solution.[8] Store in a tightly sealed vial. |
| Moisture | Store in a dry, well-ventilated place.[7][12] Use of a desiccator is recommended. | Use anhydrous solvents for preparing solutions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO, methanol) to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (Chrysophanol has a λmax around 428 nm).[8]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. A significant increase in impurity peaks compared to a reference standard indicates degradation.
Visual Guides
Logical Workflow for Investigating Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Potential Degradation Pathways
Caption: Factors leading to potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorlab.com [biorlab.com]
- 3. abmole.com [abmole.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CAS 481-74-3 | Chrysophanol [phytopurify.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Chrysophanol MSDS CasNo.481-74-3 [m.lookchem.com]
Technical Support Center: Cell Culture Toxicity with 8-Methyl Chrysophanol and Related Anthraquinones
Welcome to the technical support center for researchers utilizing 8-Methyl Chrysophanol and other anthraquinone (B42736) compounds in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to cytotoxicity assays. As direct toxicological data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, Chrysophanol, and a structurally similar methylated anthraquinone, Physcion (B1677767), to provide a comprehensive reference.
Disclaimer: The information provided for Chrysophanol and Physcion serves as a guide. It is crucial to perform independent validation and optimization for your specific experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?
A1: High variability can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Gently swirl the flask or tube containing the cell suspension between seeding each plate to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, especially when adding the compound or assay reagents.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the media concentration and affect cell growth. To mitigate this, consider filling the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and using only the inner wells for your experiment.
-
Incomplete Dissolution of Formazan (B1609692): In tetrazolium-based assays like the MTT assay, ensure the formazan crystals are completely dissolved by thorough mixing or using a plate shaker before reading the absorbance.
Q2: My absorbance/fluorescence readings are unexpectedly low across the entire plate.
A2: Low signal can indicate a few issues:
-
Low Cell Seeding Density: The initial number of cells plated may be too low for the assay to generate a strong signal. It's important to optimize the seeding density for your specific cell line and the duration of the assay.
-
Incorrect Reagent Volume: Ensure that the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.
-
Reagent Degradation: Check the expiration date and storage conditions of your assay reagents.
Q3: My negative control (untreated cells) is showing high levels of cytotoxicity.
A3: This is a critical issue that can invalidate your results. Potential causes include:
-
Unhealthy Cells: Ensure your cells are in the logarithmic growth phase, healthy, and free from contamination (e.g., mycoplasma) before starting the experiment.
-
Over-confluency: Allowing cells to become over-confluent before seeding can lead to spontaneous cell death.
-
Harsh Trypsinization: Excessive exposure to trypsin or vigorous pipetting during cell detachment can damage cell membranes.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is not toxic to your cells (typically ≤ 0.5%). Include a vehicle control (cells treated with the solvent alone) to assess this.
Q4: this compound is a colored compound. How do I prevent it from interfering with my colorimetric assay (e.g., MTT)?
A4: Interference from colored compounds is a common challenge. Here are some solutions:
-
Include a "Compound Only" Control: Prepare wells with the same concentrations of this compound in cell-free media. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.
-
Wash Cells Before Adding Reagent: For adherent cells, you can gently aspirate the media containing the compound and wash the cells with PBS before adding the MTT reagent.
-
Use a Non-Colorimetric Assay: Consider using an alternative assay that is less susceptible to color interference, such as a fluorescence-based or luminescence-based assay (e.g., CellTiter-Glo® which measures ATP levels). The LDH assay can also be a good alternative as it measures an enzyme released into the supernatant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate formation in media | Poor solubility of this compound. | - Increase the concentration of the stock solution in an appropriate solvent (e.g., DMSO) to minimize the volume added to the media.- Gently warm the media after adding the compound and vortex to aid dissolution.- Visually inspect wells for precipitate before and during the experiment. |
| Unexpectedly high cell viability at high concentrations | - Compound degradation.- Interference with the assay (see FAQ Q4).- The compound may have a cytostatic rather than cytotoxic effect at the tested concentrations. | - Prepare fresh dilutions of the compound for each experiment.- Implement controls for colored compounds.- Use a cell counting method (e.g., trypan blue exclusion) to differentiate between cytostatic and cytotoxic effects. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number.- Differences in cell seeding density.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Precisely control the number of cells seeded per well.- Maintain consistent incubation times for compound exposure and assay development. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Chrysophanol and Physcion on various cancer cell lines. This data is provided as a reference to anticipate the potential effective concentration range for this compound.
Table 1: IC50 Values of Chrysophanol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| SAS | Human Tongue Squamous Carcinoma | ~12.5 | 24 | MTT |
| HepG2 | Human Liver Cancer | ~100 | 48 | MTT[1] |
| J5 | Human Liver Cancer | ~120 | 24 | Not specified[2] |
| A549 | Human Lung Adenocarcinoma | 5.7 | 72 | Sulforhodamine B |
| U251 and SHG-44 | Human Glioma | 20-100 (effective range) | 48 | CCK-8 |
| HBL-52 | Malignant Meningioma | 15-90 (effective range) | 48 | CCK-8[3] |
Table 2: Cytotoxicity Data for Physcion
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Human Breast Cancer | ~203.1 | 24 | MTT[4] |
| HeLa | Human Cervical Cancer | 80-300 (effective range) | 48 | MTT[5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of anthraquinones.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated controls and vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the kit's protocol.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cells in culture
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Signaling Pathways Potentially Affected by Chrysophanol
The following diagrams illustrate signaling pathways that have been reported to be modulated by Chrysophanol, the parent compound of this compound. These may be relevant to the mechanism of action of this compound.
Caption: Chrysophanol's inhibition of the NF-κB signaling pathway, leading to apoptosis.
Caption: Chrysophanol's regulation of the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assays.
Troubleshooting Logic
References
- 1. Chrysophanol localizes in mitochondria to promote cell death through upregulation of mitochondrial cyclophilin D in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-breast cancer property of physcion via oxidative stress-mediated mitochondrial apoptosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physcion Induces Potential Anticancer Effects in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 8-Methyl Chrysophanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 8-Methyl Chrysophanol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the sample's origin (e.g., plant tissue, plasma, urine). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal intensity, known as ion suppression , or an increase in signal intensity, termed ion enhancement . Both phenomena can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1] For phenolic compounds like this compound, ion suppression is a common challenge, particularly when analyzing complex matrices such as herbal extracts.
Q2: How can I detect matrix effects in my this compound analysis?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal of this compound indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract (after the extraction process). The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What are the most common sources of matrix effects when analyzing this compound in herbal extracts?
A3: When analyzing herbal extracts, the complex mixture of phytochemicals is the primary source of matrix effects. For this compound, a phenolic compound, other co-extracted compounds with similar polarities can cause significant ion suppression. These can include:
-
Other Anthraquinones and their Glycosides: Compounds structurally similar to this compound can co-elute and compete for ionization.
-
Flavonoids and other Phenolic Compounds: These are abundant in plant materials and are known to cause matrix effects.
-
Tannins: These high molecular weight polyphenols can also interfere with the ionization process.
-
Sugars and Fatty Acids: Depending on the extraction solvent and method, these can be co-extracted and lead to ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to better separate this compound from co-eluting interferences. A shallower gradient can often improve the resolution of closely eluting compounds. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3] |
| Inefficient Ionization | 1. Optimize Ion Source Parameters: Adjust the capillary voltage, gas flow rates, and temperature of the ion source to maximize the signal for this compound. 2. Check Mobile Phase pH: For phenolic compounds, the pH of the mobile phase can significantly affect ionization efficiency. For negative ion mode, a slightly basic mobile phase or the use of a modifier like ammonium (B1175870) acetate (B1210297) can improve deprotonation. |
| Analyte Degradation | 1. Check Sample Stability: Ensure that this compound is stable under the storage and analytical conditions. Prepare fresh standards and samples to rule out degradation. |
Problem 2: Poor reproducibility of results between injections or samples.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the calibrants and the unknown samples. |
| Carryover | 1. Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing this compound from the needle and injection port between runs. A wash solvent stronger than the mobile phase is often required. 2. Inject a Blank: After a high-concentration sample, inject a solvent blank to check for carryover. |
Problem 3: Co-elution with interfering peaks.
| Possible Cause | Troubleshooting Steps |
| Structurally Similar Compounds | 1. High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate this compound from isobaric interferences based on their accurate mass. 2. Tandem Mass Spectrometry (MS/MS): Develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for this compound to enhance selectivity. 3. Chromatographic Optimization: Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18) or mobile phase modifiers to alter the selectivity of the separation. |
Data Presentation: Impact of Sample Preparation on Recovery and Matrix Effect
The choice of sample preparation method is critical in mitigating matrix effects. The following table summarizes representative quantitative data for the recovery and matrix effect of anthraquinones in different matrices using various extraction techniques.
| Analyte | Matrix | Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) |
| Chrysophanol | Plant Extract | Ultrasonic Extraction (70% Methanol) followed by d-SPE (HC-C18) | 82.8 - 118.4 | Not explicitly quantified, but baseline separation achieved |
| Emodin | Human Urine | OS-DLLME | 87.1 - 105 | Not explicitly quantified |
| Chrysophanol | Human Urine | OS-DLLME | 87.1 - 105 | Not explicitly quantified |
| Physcion | Human Urine | OS-DLLME | 87.1 - 105 | Not explicitly quantified |
| Emodin | Human Urine | IL-DLLME | 94.8 - 103 | Not explicitly quantified |
| Chrysophanol | Human Urine | IL-DLLME | 94.8 - 103 | Not explicitly quantified |
| Physcion | Human Urine | IL-DLLME | 94.8 - 103 | Not explicitly quantified |
| General Anthraquinones | Human Urine | SPE (BTO Sorbent) | 85 - 96 | Weaker matrix effect compared to C18 |
| General Anthraquinones | Human Urine | SPE (C18 Sorbent) | 72 - 80 | Stronger matrix effect observed |
| Rhein, Emodin, Chrysophanol, Physcion | Plant Extract | Maceration followed by SPE (HLB) | 96.2 - 109.6 | Not explicitly quantified |
d-SPE: dispersive Solid Phase Extraction; OS-DLLME: Organic Solvent-based Dispersive Liquid-Liquid Microextraction; IL-DLLME: Ionic Liquid-based Dispersive Liquid-Liquid Microextraction; SPE: Solid Phase Extraction; BTO: Bis(tetraoxacalix[4]arene[4]triazine); HLB: Hydrophilic-Lipophilic Balance.
Experimental Protocols
1. Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
Blank matrix (e.g., herb extract from a certified reference material known to not contain this compound, or a pooled plasma/urine sample)
-
This compound certified reference standard
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Your established sample preparation materials (e.g., SPE cartridges, extraction solvents)
-
LC-MS system
Methodology:
-
Prepare Solution A (Analyte in Solvent): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B (Analyte in Matrix): a. Process a blank matrix sample using your established sample preparation protocol. b. After the final extraction step, spike the resulting blank matrix extract with the this compound standard to achieve the same final concentration as in Solution A (e.g., 100 ng/mL).
-
LC-MS Analysis: a. Inject Solution A and Solution B into the LC-MS system multiple times (n=3-5). b. Record the peak area for this compound for each injection.
-
Calculation: a. Calculate the average peak area for Solution A and Solution B. b. Calculate the Matrix Effect (%) using the formula: ME (%) = (Average Peak Area of Solution B / Average Peak Area of Solution A) x 100%
2. Protocol for Sample Preparation of Herbal Material using Ultrasonic Extraction and d-SPE
Objective: To extract this compound from a solid herbal matrix and reduce matrix interferences.
Materials:
-
Dried and powdered herbal sample
-
70% Methanol (LC-MS grade)
-
d-SPE sorbent (e.g., HC-C18)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Syringe filters (0.22 µm)
-
LC-MS vials
Methodology:
-
Extraction: a. Weigh an appropriate amount of the powdered herbal sample (e.g., 0.5 g) into a centrifuge tube. b. Add a defined volume of 70% methanol (e.g., 10 mL). c. Sonicate the mixture in an ultrasonic bath for 30 minutes. d. Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes. e. Carefully collect the supernatant.
-
Cleanup (d-SPE): a. Transfer the supernatant to a new centrifuge tube containing the d-SPE sorbent (e.g., 50 mg HC-C18). b. Vortex the tube for 1-2 minutes. c. Centrifuge at high speed for 5 minutes.
-
Final Preparation: a. Filter the resulting supernatant through a 0.22 µm syringe filter directly into an LC-MS vial. b. The sample is now ready for injection.
Visualizations
References
Optimizing dose-response curves for 8-Methyl Chrysophanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for 8-Methyl Chrysophanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a natural anthraquinone (B42736) compound isolated from the bark of Senna macranthera.[1][2] While specific signaling pathways for this compound are not extensively documented, its parent compound, Chrysophanol, has been shown to exert effects through various pathways. These include the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and interference with the MAPK/ERK pathway.[3][4][5] Therefore, it is plausible that this compound may share similar mechanisms of action. Researchers should consider these pathways when designing experiments.
Q2: Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line should be guided by the research question and the expression of the target pathway.[6] For anti-cancer studies, researchers have used various cancer cell lines such as breast cancer (MCF-7, MDA-MB-231), oral squamous cell carcinoma (CAL-27, Ca9-22), and colon cancer cell lines to study the effects of the parent compound, Chrysophanol.[4][5] For anti-inflammatory research, human mast cells (HMC-1) and keratinocytes (HaCaT) have been utilized.[7] It is crucial to select a cell line that is well-characterized and relevant to the disease model being studied.
Q3: What is a typical concentration range to use for initial dose-response experiments with this compound?
For initial experiments, it is advisable to test a broad range of concentrations to determine the potency of this compound. A common starting point is a logarithmic dilution series spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[8] This wide range helps in identifying the concentrations where the biological response begins, reaches its maximum, and plateaus. Subsequent experiments can then focus on a narrower range of concentrations around the estimated EC50/IC50 value to improve the accuracy of the dose-response curve.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator.[9]
-
-
Possible Cause: Pipetting errors during compound dilution and addition.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound at each dilution step. Minimize the time between adding the compound to the first and last wells to avoid temporal variations in treatment duration.[10]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline.[11]
-
Issue 2: The dose-response curve does not reach a plateau (incomplete curve).
-
Possible Cause: The concentration range tested is too narrow.
-
Possible Cause: Compound solubility issues at high concentrations.
-
Solution: Visually inspect the compound in solution at the highest concentrations for any precipitation. If solubility is an issue, consider using a different solvent or a lower maximum concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Possible Cause: The compound may have low efficacy or may not be active in the chosen assay.
-
Solution: Verify the identity and purity of the this compound. Consider using a positive control to ensure the assay is performing as expected. It may be necessary to try a different cell line or a more sensitive assay endpoint.
-
Issue 3: The dose-response data shows a poor fit to a standard sigmoidal model.
-
Possible Cause: The data is not normalized correctly.
-
Solution: Normalize the data to appropriate controls. The 'zero' effect should be represented by the vehicle control (0% inhibition), and the 'maximal' effect by a positive control or the highest concentration of the compound if it produces a stable plateau (100% inhibition).[12]
-
-
Possible Cause: The response is not sigmoidal.
-
Possible Cause: Deviating control values.
-
Solution: If the negative control values differ significantly from the response at the lowest, ineffective compound concentrations, it can bias the curve fit. In such cases, it may be appropriate to exclude the negative control data from the curve fitting process and use the response at the lowest compound concentration as the bottom plateau.[14]
-
Data Presentation
For effective analysis and comparison, quantitative data from dose-response experiments should be summarized in a structured table. Below is a hypothetical example for the effect of this compound on the viability of a cancer cell line.
| Concentration (µM) | Mean % Inhibition | Standard Deviation |
| 0 (Vehicle) | 0 | 3.2 |
| 0.1 | 5.6 | 4.1 |
| 1 | 15.2 | 5.5 |
| 5 | 48.9 | 6.3 |
| 10 | 75.4 | 4.8 |
| 25 | 92.1 | 3.9 |
| 50 | 98.5 | 2.5 |
| 100 | 99.1 | 2.1 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture the selected cell line under optimal conditions (e.g., appropriate medium, temperature, and CO2).[6]
-
Harvest cells during the logarithmic growth phase and perform a cell count to ensure viability is high.[6]
-
Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of working concentrations. Ensure the final solvent concentration in the culture medium is consistent and non-toxic to the cells.
-
Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for a period that allows for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[13]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Chrysophanol - Wikipedia [en.wikipedia.org]
- 4. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Molecular mechanisms of anti-inflammatory effect of chrysophanol, an active component of AST2017-01 on atopic dermatitis in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. bioivt.com [bioivt.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. graphpad.com [graphpad.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methyl Chrysophanol
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting purity issues and addressing related impurities encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical identity of the compound often referred to as this compound?
A1: The name "this compound" can be ambiguous. The CAS Number 3300-25-2 , which is often associated with this name, corresponds to 1-hydroxy-8-methoxy-3-methylanthraquinone . It is crucial to confirm the identity of your compound using its CAS number and analytical data, such as NMR and Mass Spectrometry, as it can be confused with other related anthraquinones. For instance, Chrysophanol itself is 1,8-dihydroxy-3-methylanthraquinone (CAS 481-74-3), and Physcion (Parietin) is 1,8-dihydroxy-6-methoxy-3-methylanthraquinone (CAS 521-61-9).
Q2: What are the common sources of impurities in this compound (1-hydroxy-8-methoxy-3-methylanthraquinone)?
A2: Impurities can originate from both synthetic production and isolation from natural sources.
-
Synthetic Routes: The most common methods for synthesizing the anthraquinone (B42736) core are the Friedel-Crafts reaction and the oxidation of anthracene (B1667546) derivatives. Impurities from these processes can include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Natural Product Isolation: If isolated from a natural source, such as certain plants or fungi, common impurities include other structurally related anthraquinones that are co-extracted. These can include emodin, physcion, and chrysophanol, among others.
Q3: What specific impurities should I be aware of during synthesis?
A3: For synthetic 1-hydroxy-8-methoxy-3-methylanthraquinone, potential impurities are largely dependent on the specific pathway used. However, for anthraquinones in general, the following are common:
-
From Friedel-Crafts Reaction:
-
Residual starting materials (e.g., substituted phthalic anhydride (B1165640) and benzene (B151609) derivatives).
-
Intermediates like o-benzoylbenzoic acid derivatives.[1]
-
-
From Oxidation of Anthracene Derivatives:
-
Unreacted starting material (e.g., substituted anthracene).
-
Over-oxidation and degradation products.
-
Contaminants from the starting material, such as phenanthrene (B1679779) and carbazole (B46965) derivatives.[1]
-
Toxic contaminants like nitroanthracene isomers if impure starting materials are used.[1][2]
-
Q4: How can I detect and quantify impurities in my sample?
A4: The most common and reliable method for purity assessment of anthraquinones is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photodiode array (PDA) detection. Other useful techniques include:
-
Mass Spectrometry (MS): To identify the molecular weight of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the main component and any significant impurities.
Q5: My HPLC chromatogram shows multiple peaks. How can I identify if they are impurities?
A5: Multiple peaks in your chromatogram suggest the presence of other compounds. To determine if these are impurities, you can:
-
Compare with a Reference Standard: Run a certified reference standard of 1-hydroxy-8-methoxy-3-methylanthraquinone under the same HPLC conditions.
-
Use a Photodiode Array (PDA) Detector: A PDA detector will provide a UV spectrum for each peak. Structurally related impurities often have similar, but not identical, UV spectra to the main compound.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the mass of each component, which can help in its identification.
-
Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, heat, light, oxidation) can help to distinguish degradation products from process-related impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Replace the column. 2. Adjust the mobile phase pH. For acidic compounds like anthraquinones, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. 3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each run. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in your autosampler method. |
Purity and Isolation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | 1. Incomplete reaction. 2. Formation of side products. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, catalyst) to minimize side product formation. |
| Difficulty in Removing Impurities by Recrystallization | 1. Incorrect solvent choice. 2. Impurities have similar solubility to the main product. | 1. Experiment with different solvents or solvent mixtures. Common solvents for anthraquinone recrystallization include ethanol, toluene, and acetic acid. 2. Consider column chromatography for purification if recrystallization is ineffective. |
| Product is a Different Color Than Expected | 1. Presence of colored byproducts. 2. Residual catalyst. | 1. Purification by column chromatography is often effective in removing colored impurities. 2. Ensure thorough quenching and washing during the workup to remove any residual catalyst. |
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quality control of anthraquinones. Specific values for this compound may vary.
| Parameter | Typical Specification | Analytical Method |
| Purity (Assay) | >98.0% | RP-HPLC with UV detection |
| Individual Impurity | Not More Than 0.5% | RP-HPLC with UV detection |
| Total Impurities | Not More Than 2.0% | RP-HPLC with UV detection |
| Loss on Drying | Not More Than 1.0% | Gravimetric |
| Residue on Ignition | Not More Than 0.2% | Gravimetric |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This is a general method for anthraquinone analysis and may require optimization for 1-hydroxy-8-methoxy-3-methylanthraquinone.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol (B129727) or a suitable solvent to a final concentration of approximately 0.5 mg/mL.
Visualizations
Potential Impurity Formation Pathways
Caption: General impurity formation pathways in anthraquinone synthesis.
Experimental Workflow for Purity Analysis
Caption: Workflow for purity analysis and impurity identification.
References
Technical Support Center: 8-Methyl Chrysophanol Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in bioassay results for 8-Methyl Chrysophanol. Given the limited specific data on this compound, much of the guidance is inferred from its parent compound, Chrysophanol, and general best practices for natural product bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound, also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) isolated from the bark of Senna macranthera.[1][2] While specific bioactivity data for the 8-methyl derivative is limited, its parent compound, Chrysophanol, exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4] It is known to modulate several key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK.[4][5]
Q2: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
A2: High variability in cell viability assays (e.g., MTT, XTT) can stem from several factors:
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Compound Precipitation: this compound, like its parent compound Chrysophanol, is sparingly soluble in water.[6][7] If the compound precipitates in your culture medium, it will lead to uneven distribution and inconsistent effects on the cells.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Incomplete Solubilization of Formazan (B1609692): In MTT assays, incomplete dissolution of the formazan crystals will result in lower absorbance readings.[8]
Q3: My Western blot results for signaling pathway modulation are not consistent. What should I check?
A3: Inconsistent Western blot results can be due to:
-
Variations in Cell Treatment: Ensure consistent timing of compound addition and cell lysis.
-
Protein Degradation: Use protease and phosphatase inhibitors during protein extraction to prevent degradation of your target proteins.[9]
-
Loading Inconsistencies: Normalize your protein quantification and use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Antibody Performance: Use validated antibodies at their optimal dilution and ensure proper blocking and washing steps are followed.
Q4: Can the purity of this compound affect my results?
A4: Absolutely. The purity of any test compound is critical. Impurities can have their own biological activities, leading to off-target effects or interference with the assay, which can contribute to inconsistent or misleading results. Always use a well-characterized compound with a known purity.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions. Chrysophanol is stable at -20°C for at least 4 years, but repeated freeze-thaw cycles should be avoided.[10] Although data for the 8-methyl derivative is not available, similar precautions should be taken. |
| Poor Solubility | This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[7] For cell-based assays, prepare a concentrated stock in DMSO and dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Warming the tube at 37°C and using an ultrasonic bath can aid in solubilization.[11] |
| Incorrect Assay Window | The biological effect of a compound can be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line. |
| Cell Line Insensitivity | The target signaling pathway may not be active or relevant in your chosen cell line. Select a cell line where the pathway of interest is known to be active. |
Issue 2: Inconsistent IC50/EC50 Values
| Potential Cause | Recommended Solution |
| Compound Precipitation at High Concentrations | Visually inspect your assay plates for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with your assay. |
| Variable Cell Doubling Time | Ensure your cells are in the logarithmic growth phase and have a consistent doubling time. Passage number can affect cell behavior; use cells within a defined passage range. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions and additions. |
| Assay Interference | Natural products can sometimes interfere with assay readouts (e.g., absorbance or fluorescence). Run appropriate controls, such as the compound in cell-free media, to check for interference. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
Western Blot for MAPK/ERK Pathway
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[15] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Chrysophanol, the parent compound of this compound, has been shown to inhibit the NF-κB signaling pathway. This pathway is crucial in inflammation and cell survival.
Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Bioactivity Screening
The following workflow outlines a general approach to screening and troubleshooting the bioactivity of this compound.
Caption: A generalized workflow for bioassay screening and troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysophanol - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chrysophanol - LKT Labs [lktlabs.com]
- 7. theclinivex.com [theclinivex.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 8-Methyl Chrysophanol
Welcome to the technical support center for the chromatographic analysis of 8-Methyl Chrysophanol (also known as Physcion). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the resolution and achieve optimal separation of this compound from other structurally related anthraquinones.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve good resolution for this compound?
This compound is an anthraquinone (B42736) derivative often found in complex matrices with other structurally similar compounds like chrysophanol, emodin, rhein, and aloe-emodin.[1][2] These compounds share a common core structure, leading to similar retention behaviors on reversed-phase columns and making them prone to co-elution. Achieving baseline separation requires careful optimization of chromatographic parameters.[1][3]
Q2: What is the most common chromatographic method for analyzing this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are the most widely used techniques.[1][4] C18 columns are standard, paired with a mobile phase consisting of a polar solvent mixture (typically water) and an organic modifier like acetonitrile (B52724) or methanol.[4][5] An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution.[6][7]
Q3: What is a typical cause of peak tailing for anthraquinone compounds?
Peak tailing for compounds like this compound can be caused by several factors. A common reason is a mismatch between the pH of the mobile phase and the analyte's properties.[8] Secondary interactions between the analyte and active silanol (B1196071) groups on the silica-based stationary phase can also lead to tailing. Using a mobile phase with an acidic modifier helps to suppress the ionization of silanol groups, minimizing these interactions.
Q4: Can temperature affect the separation of this compound?
Yes, column temperature is a critical parameter. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[9] However, the effect on resolution can vary. For the separation of anthraquinones, investigating the influence of column temperature is a key step in method development to find the optimal balance between analysis time and resolution.[2]
Troubleshooting Guide: Poor Resolution
This guide addresses the common issue of inadequate separation between this compound and other closely eluting anthraquinones.
Issue: Co-elution or poor resolution (Resolution value Rs < 1.5) between this compound and a neighboring peak (e.g., Chrysophanol, Emodin).
Below is a systematic approach to troubleshoot and improve separation.
Caption: Troubleshooting workflow for improving chromatographic resolution.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Gradient: A gradient that is too steep will cause compounds to elute too quickly and close together.
-
Suboptimal Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) affects selectivity. Different solvents can alter the elution order and spacing of peaks.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can influence the ionization state of anthraquinones, which contain acidic phenolic hydroxyl groups.
-
High Flow Rate: A high flow rate reduces the time available for partitioning between the mobile and stationary phases, which can decrease efficiency and resolution.[11]
-
Solution: Reduce the flow rate. For example, decreasing from 1.0 mL/min to 0.8 mL/min can sometimes provide the necessary improvement in resolution, at the cost of a longer run time.
-
-
Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.
-
Solution: First, try washing the column according to the manufacturer's instructions. If performance does not improve, replace the column. Consider using a guard column to extend the life of your analytical column.[9]
-
Experimental Protocols
Below are detailed methodologies for separating this compound. Protocol 1 is a standard HPLC method, while Protocol 2 is a rapid UPLC method for high-throughput analysis.
Protocol 1: Standard HPLC Method for Anthraquinone Resolution
This method is designed to achieve baseline separation of five common anthraquinones, including this compound (Physcion).
-
Instrumentation: Standard HPLC system with a UV-Vis or PDA detector.[5]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient Elution: A gradient program is often necessary to separate compounds with varying polarities.[7]
Time (min) % Solvent A % Solvent B 0 30 70 15 10 90 20 10 90 21 30 70 | 25 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
Protocol 2: Rapid UPLC Method for High-Throughput Analysis
This validated UPLC method allows for the simultaneous determination of five anthraquinones, including this compound (Physcion), in under 3 minutes.[2]
-
Instrumentation: UPLC system with a PDA detector.
-
Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 45 55 2.0 5 95 2.5 5 95 2.6 45 55 | 3.0 | 45 | 55 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
Data Presentation: Impact of Method Parameters
The following tables summarize how different chromatographic parameters can affect the separation of this compound and related compounds.
Table 1: Influence of Mobile Phase Composition on Retention and Resolution (Data is illustrative, based on typical chromatographic behavior)
| Method | Organic Modifier | Retention Time (tR) of this compound (min) | Resolution (Rs) with Chrysophanol |
| A | Acetonitrile | 12.5 | 1.8 |
| B | Methanol | 14.2 | 2.1 |
| C | Acetonitrile/Methanol (50:50) | 13.1 | 1.9 |
Table 2: Effect of Flow Rate and Temperature on UPLC Separation[2] (Based on the study by Wang et al., 2008)
| Parameter | Condition 1 | Condition 2 | Effect on Resolution |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | Decreased with higher flow rate |
| Temperature | 35°C | 40°C | Increased with higher temperature |
Method Development Workflow
This diagram illustrates a logical workflow for developing a robust chromatographic method for this compound.
Caption: A systematic workflow for HPLC/UPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a UPLC method for quality control of rhubarb-based medicine: fast simultaneous determination of five anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Chrysophanic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. welch-us.com [welch-us.com]
Technical Support Center: 8-Methyl Chrysophanol NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the NMR analysis of 8-Methyl Chrysophanol.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR spectroscopy of this compound, focusing on resolving solvent-related problems.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution or Broad Peaks | Sample concentration may be too high, leading to aggregation. Alternatively, the compound may have poor solubility in the chosen solvent. Paramagnetic impurities can also cause peak broadening. | Optimize the sample concentration by preparing a dilution series. If solubility is an issue, select a more appropriate deuterated solvent (see FAQ 1). Ensure all labware is scrupulously clean to avoid paramagnetic contaminants. |
| Peak Overlap Obscuring Analysis | The chemical shifts of this compound are sensitive to the solvent environment, which can lead to the coalescence of signals. | Change the deuterated solvent. Aromatic solvents like benzene-d6 (B120219) often induce different chemical shifts compared to chlorinated solvents like chloroform-d, potentially resolving overlapping peaks.[1] |
| Inconsistent Chemical Shifts Between Experiments | Variations in sample concentration, temperature, or the specific batch of deuterated solvent can lead to slight differences in chemical shifts.[1] | Maintain consistent experimental parameters, including concentration and temperature. For highly sensitive experiments, using a fresh ampoule of high-purity deuterated solvent for each sample is recommended. |
| Disappearance of Hydroxyl (-OH) Proton Signals | Hydroxyl protons can exchange with deuterium (B1214612) from the solvent, particularly in the presence of water or in protic solvents like methanol-d4. | To confirm the presence of an -OH peak, a D2O exchange experiment can be performed.[1] Add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl peak should disappear or significantly diminish. Using a dry aprotic solvent like DMSO-d6 can also help to retain the -OH signal.[2] |
| Presence of Unexpected Peaks | Contamination from residual solvents used in purification (e.g., ethyl acetate, acetone) or water in the NMR solvent.[1] | Dry the sample thoroughly under high vacuum before preparing the NMR sample. Use high-purity deuterated solvents and store them under an inert atmosphere to minimize water absorption. Adding a drying agent like potassium carbonate to the solvent bottle can also be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: Which deuterated solvent is best for the NMR analysis of this compound?
A1: The optimal solvent depends on the specific information required.
-
Chloroform-d (CDCl3): A good starting point for many organic molecules, offering good solubility for moderately polar compounds. However, hydrogen bonding between the phenolic hydroxyl groups of this compound and the solvent is weak, which may affect the chemical shifts of these protons.[3]
-
Acetone-d6: A more polar aprotic solvent that can improve the solubility of polar compounds. It is a hydrogen bond acceptor, which will influence the chemical shifts of the hydroxyl protons.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): An excellent solvent for polar compounds and for observing hydroxyl protons, as it significantly reduces the rate of proton exchange due to its strong hydrogen bonding ability.[2] The -OH signals are often well-resolved and appear at a downfield chemical shift.[2]
-
Methanol-d4: A protic solvent that can be used, but be aware that the hydroxyl protons of this compound will readily exchange with the deuterium of the solvent, leading to the disappearance of their signals.[1]
Q2: How does solvent affect the chemical shifts of this compound's hydroxyl protons?
A2: The chemical shifts of the hydroxyl protons in phenolic compounds like this compound are highly sensitive to the solvent environment due to intermolecular hydrogen bonding.[4][5] In non-polar solvents like CDCl3, intramolecular hydrogen bonding is more dominant. In hydrogen-bond accepting solvents like DMSO-d6 and acetone-d6, intermolecular hydrogen bonds form between the solute and the solvent, which can cause significant downfield shifts of the hydroxyl proton signals.[2][3]
Q3: Can temperature changes help in minimizing solvent effects?
A3: Yes, varying the temperature can be a useful tool. For instance, acquiring spectra at different temperatures can help to distinguish between rotamers or overcome issues of peak broadening due to intermediate exchange rates on the NMR timescale.[1] For phenolic compounds, temperature changes can also affect the equilibrium of hydrogen bonding, leading to observable changes in the chemical shifts of the -OH protons.
Q4: What is a D2O exchange experiment and when should I use it?
A4: A D2O exchange experiment is a simple method to identify exchangeable protons, such as those in hydroxyl (-OH) or amine (-NH) groups.[1] It involves adding a small amount of deuterium oxide (D2O) to your NMR sample, shaking it, and re-acquiring the 1H NMR spectrum. The deuterium in D2O will exchange with the labile protons, causing their signals to disappear from the spectrum. This is particularly useful for confirming the assignment of -OH peaks in the spectrum of this compound.[1]
Experimental Protocols
Protocol 1: Deuterated Solvent Selection for Minimizing Peak Overlap
-
Initial Analysis: Prepare a sample of this compound in CDCl3 (approximately 5-10 mg in 0.6 mL of solvent). Acquire a standard 1H NMR spectrum.
-
Identify Issues: Examine the spectrum for any regions of significant peak overlap that hinder structural elucidation.
-
Alternative Solvent Analysis: If overlap is present, remove the CDCl3 under a gentle stream of nitrogen or by rotary evaporation.
-
Dissolve in a New Solvent: Dissolve the same sample in an alternative deuterated solvent with different properties, such as benzene-d6 or acetone-d6.
-
Acquire and Compare: Acquire a new 1H NMR spectrum and compare it to the spectrum obtained in CDCl3. The different solvent-solute interactions will likely alter the chemical shifts and may resolve the overlapping signals.[1]
-
Iterate if Necessary: If overlap persists, consider other solvents like DMSO-d6 or methanol-d4, keeping in mind their potential effects on hydroxyl protons.
Protocol 2: Confirmation of Hydroxyl Protons using D2O Exchange
-
Initial Spectrum: Prepare a sample of this compound in a suitable aprotic deuterated solvent (e.g., CDCl3 or DMSO-d6) and acquire a 1H NMR spectrum.
-
Identify Potential -OH Peaks: Tentatively assign the signals corresponding to the hydroxyl protons. These are often broader than other signals and their chemical shift is highly dependent on concentration and solvent.
-
Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[1]
-
Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire a second 1H NMR spectrum using the same parameters as the initial acquisition.
-
Analyze the Results: Compare the two spectra. The signals corresponding to the hydroxyl protons should have disappeared or be significantly reduced in intensity in the second spectrum, confirming their assignment.[1]
Data Summary
The following table summarizes the typical 1H NMR chemical shifts for Chrysophanol (a closely related compound to this compound) in CDCl3 to provide a reference point for expected peak positions. Note that the chemical shifts for this compound may vary slightly.
| Proton | Chemical Shift (δ) in CDCl3 (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| OH-1 | 11.97 | s | - |
| OH-8 | 12.04 | s | - |
| H-2 | 7.04 | d | 0.4 |
| H-4 | 7.59 | d | 0.4 |
| H-5 | 7.76 | dd | 0.76, 7.52 |
| H-6 | 7.60 | d | 8.1 |
| H-7 | 7.23 | dd | 0.74, 8.4 |
| CH3-3 | 2.40 | s | - |
| Data sourced from literature on Chrysophanol and may serve as an estimate for this compound. |
Visualizations
Caption: Troubleshooting workflow for common NMR issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Addressing aggregation of 8-Methyl Chrysophanol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 8-Methyl Chrysophanol in aqueous solutions, primarily focusing on its aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to work with in aqueous solutions?
A1: this compound is an anthraquinone, a class of organic compounds known for their aromatic and often hydrophobic nature.[1][2] Like its parent compound chrysophanol, this compound has poor water solubility, which leads to the aggregation of molecules in aqueous environments.[3][4][5][6] This aggregation can interfere with experimental assays, reduce bioavailability, and lead to inaccurate results.
Q2: I've observed a precipitate or cloudiness after adding my this compound stock solution to my aqueous buffer. What is the initial troubleshooting step?
A2: This is a common issue due to the compound's low aqueous solubility. The first steps to resolve this involve physical methods to increase the dissolution rate. Gentle heating of your solution to 37°C, combined with sonication in an ultrasonic bath, can provide the necessary energy to break up aggregates and facilitate dissolution.[7][8] Vigorous vortexing can also be effective for minor precipitation.[9]
Q3: What is the best solvent to prepare a high-concentration stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing initial high-concentration stock solutions of hydrophobic compounds like this compound.[9] It is capable of dissolving a wide range of nonpolar and polar compounds and is miscible with aqueous media.[9] For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light.[8]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium as low as possible. Concentrations below 0.1% are generally considered safe for most cell lines, while concentrations between 0.1% and 0.5% are widely used but require a vehicle control.[9] It is crucial to perform a vehicle toxicity test to determine the maximum tolerable DMSO concentration for your specific experimental setup.[9]
Q5: Are there chemical or formulation strategies to improve the solubility and prevent the aggregation of this compound?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds:
-
Co-solvency : Using a mixture of water and a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[7][9]
-
Complexation with Cyclodextrins : Encapsulating the hydrophobic this compound molecule within a cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its solubility.[7][9]
-
Use of Surfactants : Surfactants like Tween® 80 can help to solubilize hydrophobic compounds by forming micelles.[9][10]
-
pH Adjustment : Altering the pH of the solution can increase the solubility of compounds with ionizable groups.[7] For chrysophanol, aqueous solutions turn red upon the addition of an alkali, which may indicate a change in solubility.[3][4][6]
-
Solid Dispersion : Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution.[7][11]
-
Nanonization : Reducing the particle size to the nanoscale increases the surface area, which can improve the dissolution rate.[7][10]
Troubleshooting Guide
If you are encountering aggregation issues with this compound, the following table provides a summary of potential solutions and key considerations.
| Problem | Potential Cause | Suggested Solution | Key Considerations |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Low aqueous solubility and rapid change in solvent polarity. | 1. Slow Dilution : Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously. 2. Use of Co-solvents : Pre-mix the aqueous buffer with a small percentage of a co-solvent (e.g., ethanol, PEG) before adding the DMSO stock.[9] 3. Cyclodextrin Complexation : Add the DMSO stock to a pre-made solution of HP-β-CD in your buffer.[9] | The final concentration of all organic solvents should be tested for toxicity in your specific assay.[9] |
| Cloudiness or visible aggregates in the final solution | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | 1. Reduce Final Concentration : Lower the working concentration of this compound if experimentally feasible. 2. Optimize Formulation : Employ one of the formulation strategies mentioned in FAQ #5, such as using surfactants or cyclodextrins. 3. Physical Methods : Use gentle heating (37°C) and sonication to help dissolve existing aggregates.[7][8] | Be aware that prolonged exposure to elevated temperatures can degrade some compounds.[8] |
| Inconsistent experimental results | Aggregation of the compound leading to variable effective concentrations. | 1. Ensure Complete Dissolution : Before each experiment, visually inspect the stock and final solutions for any signs of precipitation. 2. Prepare Fresh Solutions : Prepare the final aqueous solution of this compound immediately before use to minimize the time for aggregation to occur.[8] 3. Use a Formulation Strategy : Consistently use a solubilization method (e.g., cyclodextrin complexation) to ensure reproducibility. | Stock solutions, even in DMSO, can degrade over time. It is advisable to prepare fresh stocks for sensitive experiments.[8] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is fully dissolved.
-
If dissolution is slow, warm the vial to 37°C for 5-10 minutes and sonicate in a water bath.[8][9]
-
Inspect the solution for clarity to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution : Prepare a stock solution of HP-β-CD in your desired aqueous buffer at a concentration of 1-10 mM.
-
Add this compound Stock : Add the DMSO stock solution of this compound directly to the HP-β-CD-containing buffer.
-
Facilitate Complexation : Vortex or sonicate the mixture to promote the formation of the inclusion complex.
-
Equilibrate : Allow the solution to equilibrate for at least 30 minutes before use in your experiment.[9]
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Logical relationship between compound properties and mitigation strategies.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Chrysophanic acid: Biosynthesis and chemical synthesis_Chemicalbook [chemicalbook.com]
- 5. Chrysophanol - LKT Labs [lktlabs.com]
- 6. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anti-inflammatory Activity of 8-Methyl Chrysophanol: A Comparative Guide
For researchers and professionals in drug development, the validation of novel anti-inflammatory compounds is a critical step. This guide provides a comparative analysis of 8-Methyl Chrysophanol's anti-inflammatory activity against other established agents, supported by experimental data and detailed protocols.
Comparative Analysis of Anti-inflammatory Activity
8-Methyl Chrysophanol (B1684469), a derivative of Chrysophanol, has demonstrated significant anti-inflammatory properties.[1] To objectively assess its efficacy, this section compares its performance with related compounds and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented below is a summary of findings from various in vitro and in vivo studies.
| Compound | Assay | Model | Key Results | Reference |
| This compound (OMC) | In vitro protein denaturation | - | IC50: 63 µg/ml | [1] |
| Carrageenan-induced paw edema | Wistar rats | >40% inhibition of paw edema | [1] | |
| Chrysophanol | LPS-induced inflammation | Mouse peritoneal macrophages | Inhibition of TNF-α, IL-6, and COX-2 expression | [2][3][4] |
| DSS-induced colitis | Mice | Attenuation of clinical scores and pathological markers | [2][3][4] | |
| Indomethacin | Carrageenan-induced paw edema | Wistar rats | 52.8% inhibition of paw edema | [1] |
| Aloe-emodin | Not specified | Not specified | Known anti-inflammatory activity | [1] |
| Emodin | Not specified | Not specified | Known anti-inflammatory activity | [1] |
Key Experimental Protocols
The validation of a compound's anti-inflammatory activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature for evaluating compounds like this compound.
In Vitro: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.05 ml of the test compound at various concentrations and 0.45 ml of 5% w/v bovine serum albumin.
-
Induction of Denaturation: The mixture is incubated at 37°C for 20 minutes and then heated to 70°C for 10 minutes to induce denaturation.
-
Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of denaturation is calculated against a control.
In Vivo: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animal Model: Wistar rats are typically used.
-
Induction of Edema: A 0.1 ml injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
-
Drug Administration: The test compound (e.g., this compound) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally prior to carrageenan injection.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms and the experimental process is crucial for a thorough evaluation of anti-inflammatory compounds.
A key signaling pathway implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Many anti-inflammatory compounds, including Chrysophanol and its derivatives, exert their effects by inhibiting this pathway.[2][3][4][5]
The presented data and methodologies provide a framework for the validation and comparison of this compound as a potential anti-inflammatory agent. Its significant inhibitory effects on protein denaturation and in vivo inflammation, comparable to known agents, underscore its therapeutic potential. Further investigation into its specific molecular targets within the NF-κB pathway could provide a more detailed understanding of its mechanism of action.
References
- 1. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo [mdpi.com]
- 5. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Chrysophanol and 8-Methyl Chrysophanol
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of two related anthraquinones.
Introduction
Chrysophanol (B1684469) and 8-Methyl Chrysophanol are naturally occurring anthraquinone (B42736) derivatives found in a variety of medicinal plants. While structurally similar, emerging research indicates they may possess distinct pharmacological profiles. Chrysophanol has been extensively studied and is known for a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic effects.[1][2][3][4] In contrast, the biological activities of this compound, also known as Chrysophanol 8-methyl ether, remain largely uncharacterized in publicly available scientific literature. This guide provides a detailed comparison of their known biological effects and underlying molecular mechanisms, supported by available experimental data, to aid researchers in their exploration of these compounds for therapeutic development.
Comparative Overview of Biological Activities
| Biological Activity | Chrysophanol | This compound |
| Anti-Cancer | Induces apoptosis and inhibits proliferation in various cancer cell lines including breast, colon, and liver cancer.[5][6] Modulates key signaling pathways such as NF-κB, EGFR/mTOR, and MAPK.[4][5] | Data not available. |
| Anti-Inflammatory | Suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (COX-2) by inhibiting signaling pathways like NF-κB and MAPK.[7][8] | Data not available. A study on the isomer 1-O-methyl chrysophanol showed anti-inflammatory activity.[9] |
| Neuroprotective | Exhibits protective effects in models of neurodegenerative diseases by modulating oxidative stress and inflammatory pathways. | Data not available. |
| Anti-Diabetic | Shows potential in managing diabetic complications through its anti-inflammatory and antioxidant properties.[2] | Data not available. |
| Antimicrobial | Demonstrates activity against various bacteria and fungi.[10][11] | Data not available. |
| Antioxidant | Exhibits antioxidant properties by scavenging free radicals.[12] | Data not available. |
Quantitative Data Summary
The following table summarizes available quantitative data for the biological activities of Chrysophanol. The absence of data for this compound underscores the significant research gap for this compound.
| Compound | Target/Assay | Cell Line/System | IC50/EC50/Ki | Reference |
| Chrysophanol | Cell Proliferation (MTT Assay) | MCF-7 (Breast Cancer) | Concentration-dependent decrease (5, 10, 20 µM) | [13] |
| Cell Proliferation (MTT Assay) | MDA-MB-231 (Breast Cancer) | Concentration-dependent decrease (5, 10, 20 µM) | [13] | |
| Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | Not specified, but cytotoxic effects observed | [6][14] | |
| Cell Viability | HT-29 (Colorectal Cancer) | No significant cytotoxicity up to 40 µM | [5] |
Mechanisms of Action and Signaling Pathways
Chrysophanol has been shown to modulate a complex network of signaling pathways to exert its biological effects. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.
dot
Caption: Chrysophanol inhibits the NF-κB signaling pathway.
In addition to the NF-κB pathway, Chrysophanol also influences other critical cellular signaling cascades:
-
EGFR/mTOR Pathway: Chrysophanol can inhibit the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) pathway, which are crucial for cell growth and proliferation.
-
MAPK Pathway: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[7]
-
PI3K/Akt Pathway: Chrysophanol has been shown to affect the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another important regulator of cell survival and proliferation.
dot
Caption: A typical experimental workflow for evaluating the in vitro anti-cancer activity of Chrysophanol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of Chrysophanol.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Chrysophanol (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.
-
Cell Lysis: After treatment with Chrysophanol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB p65, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion and Future Directions
Chrysophanol has been demonstrated to be a pharmacologically active compound with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its mechanisms of action involve the modulation of multiple key signaling pathways.
In stark contrast, the biological activities of this compound remain a significant unknown in the scientific community. The lack of available data presents a clear and compelling opportunity for future research. Investigating the cytotoxic, anti-inflammatory, and other biological properties of this compound, and directly comparing them to those of Chrysophanol, could reveal novel therapeutic leads and provide valuable insights into the structure-activity relationships of anthraquinones. Such studies are essential to unlock the potential of this understudied natural compound.
References
- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysophanol localizes in mitochondria to promote cell death through upregulation of mitochondrial cyclophilin D in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
8-Methyl Chrysophanol vs. Emodin: A Comparative Analysis of Two Structurally Related Anthraquinones
In the landscape of natural product research, anthraquinones stand out for their diverse pharmacological activities. Among them, Emodin and Chrysophanol are two of the most extensively studied compounds, often co-existing in medicinal plants. This guide provides a detailed comparative analysis of Emodin and its close structural relative, Chrysophanol, with a brief overview of the lesser-known derivative, 8-Methyl Chrysophanol. The comparison focuses on their chemical structures, biological activities supported by experimental data, and underlying mechanisms of action.
Structural Differences
Emodin and Chrysophanol share a common 1,8-dihydroxyanthraquinone core. The key structural distinction lies in the substitution at the C-3 position of the anthraquinone (B42736) ring. Emodin possesses a hydroxyl group (-OH) at this position, whereas Chrysophanol has a hydrogen atom. This seemingly minor difference significantly influences their biological activities. This compound is a derivative of Chrysophanol, featuring a methyl ether group at the C-8 position instead of a hydroxyl group.
Chemical Structures:
-
This compound: 1-hydroxy-8-methoxy-3-methylanthraquinone
Comparative Biological Activities
Both Emodin and Chrysophanol exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. However, the potency and mechanisms of these activities often differ.
Anticancer Activity
Emodin and Chrysophanol have been shown to inhibit the proliferation of various cancer cell lines. Comparative studies indicate that their efficacy can be cell-line dependent.
A study comparing the in vitro anticancer activity of Emodin and Chrysophanol against human colorectal (HCT-116) and cervical (HeLa) cancer cells revealed that both compounds significantly decreased cell viability.[5] At a concentration of 5 µg/mL, Emodin reduced the viability of HCT-116 and HeLa cells to 15.37% and 13.00%, respectively.[5] Under the same conditions, Chrysophanol reduced the viability of HCT-116 and HeLa cells to 16.37% and 13.00%, respectively, demonstrating comparable potency in these cell lines.[5]
| Compound | Cell Line | Concentration | Cell Viability (%) | Reference |
| Emodin | HCT-116 | 5 µg/mL | 15.37 | [5] |
| HeLa | 5 µg/mL | 13.00 | [5] | |
| Chrysophanol | HCT-116 | 5 µg/mL | 16.37 | [5] |
| HeLa | 5 µg/mL | 13.00 | [5] |
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. Chrysophanol has been shown to exert its anti-inflammatory effects by suppressing the activation of NF-κB and caspase-1.[6] It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] Emodin also demonstrates potent anti-inflammatory effects through the inhibition of NF-κB signaling.
Antimicrobial Activity
Emodin generally displays a broad spectrum of antibacterial activity.[7] The structural features of anthraquinones, such as the presence and position of hydroxyl groups, play a crucial role in their antibacterial efficacy.[7] While Chrysophanol also possesses antimicrobial properties, direct comparative studies with Emodin are limited. One study suggested that the methylation of hydroxyl groups, as seen in derivatives like this compound, may weaken the antibacterial activity.[7]
Other Activities
A comparative study on the anti-ulcer activity of Chrysophanol and Emodin found that Emodin exhibited a more potent gastroprotective effect by inhibiting the H+/K+-ATPase and increasing prostaglandin (B15479496) E2 (PGE2) levels.[8][9] In terms of antioxidant activity , one study reported that Emodin (42%) showed moderate activity compared to Chrysophanol (31%).[10]
Mechanisms of Action: A Glimpse into Signaling Pathways
Emodin and Chrysophanol exert their biological effects by modulating a complex network of cellular signaling pathways.
Emodin's Multifaceted Signaling Inhibition:
Emodin is known to interfere with numerous signaling cascades implicated in cancer cell proliferation, survival, and inflammation. It has been shown to inhibit protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and HER-2 tyrosine kinase signaling pathways. Furthermore, it can suppress the Wnt/β-catenin and phosphatidylinositol 3-kinase (PI3K) pathways, leading to the induction of apoptosis in cancer cells.
Caption: Emodin inhibits multiple signaling pathways involved in cancer progression.
Chrysophanol's Anti-inflammatory Pathway:
Chrysophanol's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, Chrysophanol blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Chrysophanol inhibits the NF-κB inflammatory signaling pathway.
This compound: An Enigma in the Family
Information regarding the biological activities of this compound is scarce in peer-reviewed literature. It is primarily available as a research chemical and has been isolated from the bark of Senna macranthera.[11][12] Its structural similarity to Chrysophanol suggests it may possess some related biological properties, but this remains to be experimentally validated. Further research is warranted to elucidate the pharmacological profile of this anthraquinone derivative.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the anticancer and anti-inflammatory activities of these compounds.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Emodin on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Emodin or Chrysophanol (typically ranging from 1 to 100 µM) for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.
In Vivo Anti-inflammatory Activity (DSS-Induced Colitis Model)
Objective: To evaluate the in vivo anti-inflammatory effects of Chrysophanol.
Methodology:
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 consecutive days.
-
Compound Administration: Mice are orally administered with Chrysophanol (e.g., 5 or 20 mg/kg body weight) daily for the duration of the DSS treatment. A control group receives the vehicle.
-
Clinical Assessment: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and the colons are collected. Colon length is measured, and tissue samples are fixed in formalin for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.
-
Cytokine Measurement: Colon tissue homogenates can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Caption: Experimental workflow for the DSS-induced colitis model in mice.
Conclusion
Emodin and Chrysophanol, two closely related natural anthraquinones, exhibit a remarkable array of overlapping yet distinct biological activities. The presence of a hydroxyl group at the C-3 position in Emodin appears to be a critical determinant of its enhanced potency in certain biological assays compared to Chrysophanol. While both compounds hold promise as therapeutic leads, particularly in the areas of oncology and inflammatory diseases, further comparative studies are necessary to fully delineate their structure-activity relationships and therapeutic potential. The biological profile of this compound remains largely unexplored, representing an open avenue for future research in the field of natural product chemistry and pharmacology.
References
- 1. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
8-Methyl Chrysophanol and Physcion: A Comparative Analysis of Their Mechanisms of Action
It is important to clarify that "8-Methyl Chrysophanol" is not a standard chemical name and is widely considered to be a synonym for Physcion (B1677767). Therefore, this guide will focus on the detailed mechanism of action of Physcion, also referred to as parietin. Physcion is a natural anthraquinone (B42736) found in various medicinal herbs and has garnered significant interest for its diverse pharmacological activities.
This guide provides a comprehensive overview of the molecular mechanisms underlying Physcion's therapeutic effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Physcion's Bioactivities
Physcion exhibits a broad range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] Its mechanisms of action are multifaceted, involving the modulation of numerous cell signaling pathways, regulation of cell cycle, and induction of programmed cell death.[1][3]
Anticancer Mechanisms of Physcion
Physcion has demonstrated potent anticancer effects across various cancer cell lines. Its primary anticancer mechanisms involve the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[4][5]
Induction of Apoptosis and Autophagy
Physcion triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It has been shown to increase the expression of pro-apoptotic proteins while down-regulating anti-apoptotic proteins.[4][5]
In human cervical cancer (HeLa) cells, physcion treatment leads to a concentration-dependent increase in apoptosis, characterized by the activation of caspases 3/7 and a reduction in Bcl-2 protein expression.[4] Similarly, in nasopharyngeal carcinoma cells, physcion induces both caspase-dependent apoptosis and autophagy.[7] This pro-apoptotic effect is often preceded by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[4][7]
Key Findings on Apoptosis Induction:
| Cell Line | Concentration | Effect | Reference |
| HeLa | 80 µM - 300 µM | Concentration-dependent increase in apoptosis and caspase 3/7 activity. | [4] |
| HeLa | 80 µM - 300 µM | Increased number of cells with inactivated Bcl-2 protein. | [4] |
| CNE2 (Nasopharyngeal Carcinoma) | 10 µM, 20 µM | Dose-dependent induction of caspase-dependent apoptosis and autophagy. | [7] |
| MCF-7 (Breast Cancer) | 200 µM | 46.9% increase in caspase-3 activity. | [2] |
| MDA-MB-231 (Breast Cancer) | 140 µM | Significant increase in the sub-G1 phase population, indicative of apoptosis. | [5] |
Cell Cycle Arrest
Physcion can halt the proliferation of cancer cells by arresting the cell cycle at different phases. In HeLa cells, it causes a G0/G1 phase arrest.[4] In human breast cancer cells (MDA-MB-231), physcion has also been observed to induce a G0/G1 phase arrest.[5] This is often associated with the modulation of cell cycle regulatory proteins.[5]
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture: Plate cancer cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of physcion for a specified duration (e.g., 48 hours).
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[4]
Diagram of Physcion's Anticancer Signaling Pathways
Caption: Signaling pathways affected by Physcion leading to anticancer effects.
Anti-inflammatory and Analgesic Mechanisms
Physcion also possesses significant anti-inflammatory and analgesic properties.[8] Its mechanism of action in this context involves the inhibition of pro-inflammatory signaling pathways and the modulation of pain receptors.[8][9]
Inhibition of NF-κB and MAPK Signaling Pathways
A key mechanism of physcion's anti-inflammatory effect is the suppression of the NF-κB and MAPK signaling pathways.[8] These pathways are crucial in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting these pathways, physcion reduces the expression of these inflammatory mediators, thereby alleviating inflammation.[8][10]
Inhibition of TRPV1
Recent studies have identified physcion as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain relief.[8] Molecular dynamics simulations have shown that physcion has a high binding affinity for TRPV1.[8] By inhibiting TRPV1, physcion can reduce the influx of calcium ions in response to painful stimuli, leading to its analgesic effects.[8]
Experimental Workflow for Evaluating Analgesic Efficacy
Caption: Experimental workflow for assessing the analgesic effects of Physcion.
Experimental Protocol: Hot Water Tail-Flick Test
-
Animal Acclimatization: Acclimatize mice to the experimental setup for several days.
-
Compound Administration: Administer physcion (e.g., 20 mg/kg, intraperitoneally) or a saline control to the mice.
-
Behavioral Testing: One hour after administration, gently restrain the mouse and immerse the distal 2-3 cm of its tail in a 50°C water bath.
-
Latency Measurement: Record the time it takes for the mouse to flick its tail out of the water. An increased latency period indicates an analgesic effect.[8]
Conclusion
References
- 1. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-breast cancer property of physcion via oxidative stress-mediated mitochondrial apoptosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthr...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of physcion as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Purity of Synthesized 8-Methyl Chrysophanol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of synthesized 8-Methyl Chrysophanol, a naturally occurring anthraquinone (B42736).[1][2][3] This document outlines key experimental protocols and presents data in a clear, comparative format.
Characterization of this compound
This compound, also known as Chrysophanol 8-methyl ether, is an anthraquinone with the chemical formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol .[1][4] Its CAS number is 3300-25-2.[2][4] It is a derivative of Chrysophanol, a more widely studied anthraquinone.[5]
Table 1: Physicochemical Properties of this compound and Chrysophanol
| Property | This compound | Chrysophanol |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₅H₁₀O₄ |
| Molecular Weight | 268.26 g/mol [1][4] | 254.24 g/mol [5] |
| CAS Number | 3300-25-2[2][4] | 481-74-3[5] |
| Appearance | Not specified in search results | Golden yellow plates or brown powder[5] |
| Melting Point | Not specified in search results | 196 °C[5] |
Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing various analytical techniques is essential for the robust confirmation of purity for a synthesized organic compound like this compound.[6][7][8] The primary methods include chromatography, spectroscopy, and thermal analysis.
Table 2: Comparison of Analytical Techniques for Purity Confirmation
| Technique | Principle | Information Provided | Typical Purity Threshold |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase.[8][9] | Quantitative purity (area %), presence of impurities, retention time.[9] | >98%[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[6][8] | Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[6][9] | Confirms structure and relative purity. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[8] | Molecular weight confirmation, elemental composition (HRMS), and fragmentation patterns.[8] | Confirms identity and presence of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a stationary phase.[6][8] | Qualitative assessment of purity, visualization of non-UV active impurities.[6] | Preliminary purity check. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[6][10] | A sharp melting point indicates high purity; impurities broaden the range.[10] | Comparison to a reference standard. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations.[9] | Identification of functional groups, confirmation of identity.[9] | Confirms identity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A sample of the synthesized this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time and peak area are compared to a reference standard. Purity is calculated based on the relative peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure for ¹H NMR: The synthesized compound is dissolved in the deuterated solvent, and the proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the expected structure.
-
Procedure for ¹³C NMR: A carbon NMR spectrum is acquired to confirm the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred for accurate mass determination.[8]
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion is determined. This experimental mass is compared to the calculated exact mass of this compound (C₁₆H₁₂O₄).
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for purity confirmation and a hypothetical signaling pathway where this compound might be investigated, given that its parent compound, Chrysophanol, is known to inhibit EGFR signaling.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorlab.com [biorlab.com]
- 5. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Identity determination and purity testing [chemcon.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CheMondis Marketplace [chemondis.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Methyl Chrysophanol
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) isolated from the bark of Senna macranthera.[1][2] While data specifically for 8-Methyl Chrysophanol is limited, this guide draws upon validated methods for the closely related and structurally similar compound, chrysophanol (1,8-dihydroxy-3-methylanthraquinone), to provide a robust comparative framework.[3][4]
This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). A cross-validation workflow is presented to ensure data integrity and reliability when comparing or transferring methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance data for the analytical methods discussed. These parameters are critical for selecting the most appropriate method based on the specific research requirements, such as sample matrix, required sensitivity, and available instrumentation.
Table 1: Performance Characteristics of HPLC-UV for Chrysophanol Analysis
| Parameter | Reported Value | Source |
| Linearity (r²) | > 0.9998 | [3] |
| Limit of Detection (LOD) | 0.017 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.053 µg/mL | [5] |
| Precision (%RSD) | Intra-day: < 2.41%, Inter-day: < 14.77% | [5] |
| Accuracy (Recovery) | 100.3–100.5% | [3] |
Table 2: Performance Characteristics of UHPLC-MS for Anthraquinone Analysis
| Parameter | Reported Value | Source |
| Linearity (r²) | > 0.9990 | [6] |
| Limit of Detection (LOD) | 0.002–0.630 µg/L | [6] |
| Limit of Quantification (LOQ) | 0.005–2.930 µg/L | [6] |
| Precision (%RSD) | < 3.71% | [6] |
| Accuracy (Recovery) | 97.35–102.02% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the HPLC-UV and UHPLC-MS methods for the analysis of chrysophanol and related anthraquinones.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of anthraquinones due to its robustness and accessibility.
-
Instrumentation : Agilent 1100 series HPLC system with a photodiode-array detector (PDA).[3]
-
Column : TSK-gel ODS-80Tm column (150 mm x 4.6 mm i.d., 5 µm).[3]
-
Mobile Phase : Isocratic elution with a mixture of methanol (B129727) and 2% aqueous acetic acid (70:30, v/v).[3]
-
Flow Rate : 1 mL/min.[3]
-
Column Temperature : 25°C.[3]
-
Injection Volume : 20 µL.[3]
-
Detection Wavelength : 254 nm.[3]
-
Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent such as methanol to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
This method offers higher sensitivity and selectivity, making it suitable for the analysis of complex matrices and low-concentration samples.
-
Instrumentation : UPLC-ESI-MS/MS instrument (e.g., ACQUITY Xevo TQ–S, Waters).[6]
-
Column : ACQUITY BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase : A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient program starts with 8% B, increases to 17% at 3.1 min, then to 100% within 2 minutes, before returning to initial conditions for equilibration.[6]
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.[6]
-
Injection Volume : 10 µL.[6]
-
Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode. The precursor and product ions for the analyte of interest are monitored.[6]
-
Sample Preparation : Samples are dissolved in methanol and serially diluted to create calibration standards. All solutions are filtered through a 0.22 µm filter prior to injection.[6]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring the reliability and comparability of results. Cross-validation is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[7]
Signaling Pathway of Chrysophanol
Chrysophanol has been shown to exert its biological effects through the modulation of various signaling pathways. The diagram below illustrates the inhibitory effect of Chrysophanol on the EGFR/mTOR signaling pathway, which is often dysregulated in cancer cells.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. HPLC-UV Analysis of Chrysophanol in Senna occidentalis Extract Obtained by Using the RSM-Optimized Ultrasonic Extraction Process | MDPI [mdpi.com]
- 6. Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
Reproducibility of 8-Methyl Chrysophanol Experimental Results: A Comparative Guide Based on Chrysophanol
A Note on Data Availability: Direct experimental data on the reproducibility of 8-Methyl Chrysophanol (B1684469) is limited in publicly available literature. This guide provides a comprehensive overview of the experimental results and methodologies for its parent compound, Chrysophanol. This information serves as a foundational resource for researchers, offering insights into the expected biological activities and experimental considerations when studying 8-Methyl Chrysophanol and other related anthraquinone (B42736) derivatives.
Summary of Chrysophanol's Biological Activity
Chrysophanol, a naturally occurring anthraquinone, has been extensively studied for its various biological activities, most notably its anti-cancer effects.[1][2][3][4][5] It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[1][5] The anti-cancer effects of chrysophanol are attributed to its ability to modulate several key signaling pathways involved in cell growth, survival, and inflammation.
Quantitative Data on Chrysophanol's Effects
The following tables summarize the quantitative data from various studies on the effects of Chrysophanol on cell viability and apoptosis. These tables are intended to provide a comparative overview of the compound's potency across different cancer cell lines and experimental conditions.
Table 1: Effect of Chrysophanol on Cancer Cell Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition / IC50 | Reference |
| MCF-7 (Breast Cancer) | MTT | 0, 5, 10, 20 | 48 | Dose-dependent decrease | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | 0, 5, 10, 20 | 48 | Dose-dependent decrease | [1] |
| HeLa (Cervical Cancer) | MTT | Not Specified | Not Specified | Inhibition of viability | [4][5] |
| Gastric Cancer Cells | Not Specified | >25 | Not Specified | Inhibition of proliferation | [4] |
| Colorectal Cancer Cells | Not Specified | Not Specified | Not Specified | Inhibition of proliferation | [3] |
Table 2: Induction of Apoptosis by Chrysophanol
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observations | Reference |
| MCF-7 (Breast Cancer) | Annexin V/PI | Not Specified | Not Specified | Increased apoptosis | [1] |
| MDA-MB-231 (Breast Cancer) | Annexin V/PI | Not Specified | Not Specified | Increased apoptosis | [1] |
| HeLa (Cervical Cancer) | Annexin V/PI | Not Specified | Not Specified | Significant increase in apoptosis | [5] |
| Colorectal Cancer Cells | Not Specified | Not Specified | Not Specified | Pro-apoptotic effects | [3] |
| Gastric Cancer Cells | Not Specified | Not Specified | Not Specified | Dose-dependent induction of apoptosis | [4] |
Key Signaling Pathways Modulated by Chrysophanol
Chrysophanol exerts its biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Chrysophanol has been shown to inhibit the NF-κB signaling cascade, leading to decreased proliferation and increased apoptosis in cancer cells.[1]
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Chrysophanol has been found to inhibit the mTOR signaling pathway in some cancer cells.[4]
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysophanol exhibits inhibitory activities against colorectal cancer by targeting decorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potential antitumor effect of chrysophanol in relation to cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Diabetic Effects of 1-O-Methyl Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-diabetic effects of 1-O-methyl chrysophanol (B1684469) (OMC), a naturally occurring anthraquinone, with established anti-diabetic agents. The information is compiled from preclinical studies to assist in the evaluation of OMC as a potential therapeutic candidate.
Comparative Analysis of Efficacy
While direct head-to-head in vivo comparative studies are limited, this section synthesizes available data for 1-O-methyl chrysophanol and compares it with the well-characterized oral hypoglycemic agents, Metformin (B114582) and Glibenclamide.
Table 1: Comparison of In Vivo Anti-Diabetic Effects
| Parameter | 1-O-Methyl Chrysophanol (OMC) | Metformin | Glibenclamide |
| Therapeutic Class | Anthraquinone | Biguanide | Sulfonylurea |
| Primary Mechanism | Inhibition of α-amylase and α-glucosidase[1][2] | Activation of AMP-activated protein kinase (AMPK) pathway | Stimulation of insulin (B600854) secretion from pancreatic β-cells[3] |
| Reported Efficacy | Significantly inhibited the increase in glucose concentration at 100 mg/kg in Wistar rats[1] | Reduces fasting blood glucose | Effectively lowers blood glucose levels[4][5] |
| Effect on Insulin | Not explicitly reported | Improves insulin sensitivity | Increases insulin secretion |
Disclaimer: The data for 1-O-methyl chrysophanol is from a study that did not directly compare it with Metformin or Glibenclamide. The efficacy of Metformin and Glibenclamide is well-established through numerous preclinical and clinical studies.
Postulated Mechanism of Action and Signaling Pathway
The anti-diabetic effect of 1-O-methyl chrysophanol is primarily attributed to its ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase.[1][2] This action delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.
Furthermore, based on studies of its parent compound, chrysophanol, it is plausible that OMC may also exert its anti-diabetic effects through the modulation of the insulin signaling pathway. Chrysophanol and its glucosides have been shown to enhance glucose transport and GLUT4 expression, potentially through the inhibition of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[6][7]
Below is a diagram illustrating the potential signaling pathways for the anti-diabetic action of 1-O-methyl chrysophanol.
Caption: Postulated anti-diabetic signaling pathways of 1-O-methyl chrysophanol.
Experimental Protocols
This section details the methodologies for key in vivo experiments to validate the anti-diabetic effects of a compound like 1-O-methyl chrysophanol.
Animal Model and Diabetes Induction
-
Animal Model: Male Wistar rats are commonly used for in vivo diabetes studies.
-
Induction of Diabetes: Diabetes can be induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 120-180 mg/kg body weight) or streptozotocin.[8][9] Animals with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are selected for the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial experiment to assess the effect of a compound on glucose metabolism.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial fasting blood glucose level (t=0 min).
-
Compound Administration: The test compound (e.g., 1-O-methyl chrysophanol at 100 mg/kg) or vehicle (control) is administered orally.
-
Glucose Challenge: After a specific period (e.g., 30 or 60 minutes) post-compound administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge, such as 30, 60, 90, and 120 minutes.[8][10][11]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to evaluate the overall glycemic control.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
1-O-methyl chrysophanol demonstrates promising anti-diabetic potential in preclinical in vivo models, primarily through the inhibition of carbohydrate-digesting enzymes. While direct comparative data with standard-of-care drugs are not yet available, its mechanism of action suggests it could be a valuable agent, particularly for managing postprandial hyperglycemia. Further studies directly comparing OMC with established drugs like Metformin and Glibenclamide are warranted to fully elucidate its therapeutic potential and position in diabetes management.
References
- 1. Anti-diabetic Properties of Chrysophanol and Its Glucoside from Rhubarb Rhizome [jstage.jst.go.jp]
- 2. e-jarb.org [e-jarb.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of glibenclamide, metformin and insulin on fetal pancreatic histology and maternal blood glucose in pregnant streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anti-diabetic properties of chrysophanol and its glucoside from rhubarb rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 9. Frontiers | Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review [frontiersin.org]
- 10. phcogj.com [phcogj.com]
- 11. mmpc.org [mmpc.org]
A Comparative Analysis of 8-Methyl Chrysophanol from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) of significant interest for its potential therapeutic properties, isolated from various plant sources. While direct comparative studies on the yield, purity, and biological activity of 8-Methyl Chrysophanol from different botanical origins are limited in the current scientific literature, this document synthesizes the available data to offer a valuable resource for researchers in natural product chemistry and drug discovery.
Plant Sources and Compound Profile
This compound, also known as chrysophanol-8-methyl ether or 8-methoxychrysophanol, has been identified in several plant species. The primary sources discussed in this guide are:
-
Senna macranthera (Fabaceae)
-
Eremurus spectabilis (Asphodelaceae)
-
Asphodelus microcarpus (Asphodelaceae)
-
Eremurus chinensis (Asphodelaceae)
The following table summarizes the available information on the presence and characteristics of this compound in these plants. It is important to note that quantitative data on yield and purity are not consistently reported in the literature, highlighting a significant gap in current research.
| Plant Source | Family | Plant Part | Presence of this compound | Reported Yield | Reported Purity | Key References |
| Senna macranthera | Fabaceae | Bark | Identified as a minor anthraquinone.[1][2] | Not specified | Not specified | [1][2] |
| Eremurus spectabilis | Asphodelaceae | Aerial Parts | Isolated from the chloroform (B151607) extract.[3][4][5] | Not specified | Not specified | [3][4][5] |
| Asphodelus microcarpus | Asphodelaceae | Whole Plant | Identified as 8-methoxychrysophanol. | Not specified | Not specified | |
| Eremurus chinensis | Asphodelaceae | Not specified | Isolated and identified as chrysophanol 8-methyl ether.[6] | Not specified | Not specified | [6] |
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound isolated from these different plant sources are not currently available. However, studies on the crude extracts of these plants and on the closely related compound, chrysophanol, provide insights into their potential therapeutic effects.
| Plant Source | Reported Biological Activities of Extracts | Potential Relevance to this compound | Key References |
| Senna macranthera | Extracts of other Senna species exhibit laxative, antimicrobial, and anti-inflammatory properties.[7][8][9][10][11] | The presence of anthraquinones, including this compound, likely contributes to these activities. | [7][8][9][10][11] |
| Eremurus spectabilis | Methanolic extracts of aerial parts show significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus.[3][12][13][14][15] Extracts also exhibit antioxidant properties.[12][13][14] | This compound, as an anthraquinone, is a potential contributor to the observed antimicrobial and antioxidant effects. | [3][12][13][14][15] |
| Asphodelus microcarpus | Ethanolic extracts demonstrate α-glucosidase inhibition, antioxidant, and antibiofilm activities.[16][17] Extracts have also shown tyrosinase inhibition.[18][19] | The diverse biological activities of the extracts suggest that this compound may possess similar properties. | [16][17][18][19][20] |
| Eremurus chinensis | Ethanol (B145695) extracts of the roots have shown in vitro antioxidant and anticancer activities.[21] Extracts have also demonstrated anti-inflammatory effects.[22][23][24][25] | The presence of this compound could contribute to the observed antioxidant, anticancer, and anti-inflammatory properties. | [21][22][23][24][25] |
Experimental Protocols
General Extraction and Isolation Protocol for this compound
This protocol is a generalized procedure based on methods used for the isolation of anthraquinones from plant materials.
a. Plant Material Preparation: The selected plant parts (e.g., bark of Senna macranthera, aerial parts of Eremurus spectabilis) are air-dried at room temperature and then ground into a fine powder.
b. Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane (B92381), chloroform, and methanol (B129727), using a Soxhlet apparatus. For targeted extraction of moderately polar compounds like this compound, direct extraction with chloroform or ethyl acetate (B1210297) can also be employed.
c. Fractionation and Purification: The chloroform or ethyl acetate extract, which is expected to be rich in anthraquinones, is concentrated under reduced pressure. The crude extract is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized under UV light (254 nm and 365 nm). Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).
d. Structure Elucidation: The purified compound is identified as this compound based on its spectroscopic data, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
A validated HPLC-UV method is crucial for the accurate quantification of this compound in different plant extracts.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system of methanol and water (containing 0.1% formic acid) is commonly used for the separation of anthraquinones.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 280 nm is generally suitable for anthraquinones).
-
Quantification: A calibration curve is prepared using a certified reference standard of this compound at various concentrations. The concentration in the plant extracts is determined by comparing the peak area with the calibration curve.
Biological Activity Assays
The following are standard in vitro assays to compare the biological activity of this compound isolated from different sources.
a. Antimicrobial Activity Assay (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the purified this compound is determined against a panel of pathogenic bacteria and fungi. The assay is performed in 96-well microtiter plates. A serial dilution of the compound is prepared in a suitable broth medium, and a standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
b. Cytotoxic Activity Assay (MTT Assay): The cytotoxic effect of this compound is evaluated against various cancer cell lines (e.g., HeLa, HepG2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compound. After a specific incubation period, the MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
c. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay): The anti-inflammatory potential of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Cells are pre-treated with different concentrations of the compound and then stimulated with LPS. The amount of NO produced in the culture supernatant is measured using the Griess reagent. A decrease in NO production indicates potential anti-inflammatory activity.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general workflow for the comparative analysis of this compound and a potential signaling pathway that may be modulated by this compound, based on studies of the related molecule, chrysophanol.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. euchembiojreviews.com [euchembiojreviews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Constituents of Eremurus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative LC-ESIMS-Based Metabolite Profiling of Senna italica with Senna alexandrina and Evaluating Their Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. journalajst.com [journalajst.com]
- 11. Laxative anthraquinone contents in fresh and cooked Senna siamea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 13. tandfonline.com [tandfonline.com]
- 14. Volatile compounds and bioactivity of Eremurus spectabilis (Ciris), a Turkish wild edible vegetable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. Tyrosinase inhibition and antioxidant properties of Asphodelus microcarpus extracts | springermedicine.com [springermedicine.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel physiological properties of ethanol extracts from Eremurus chinensis Fedtsch. roots: in vitro antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effects of Saururus chinensis aerial parts in murine macrophages via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antioxidative and anti-inflammatory effects of Saururus chinensis methanol extract in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory Effects of 81 Chinese Herb Extracts and Their Correlation with the Characteristics of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory, anti-angiogenic and anti-nociceptive activities of Saururus chinensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methyl Chrysophanol: A Head-to-Head Comparison with Known Inhibitors in Key Signaling Pathways
For researchers and professionals in drug development, understanding the comparative efficacy of novel compounds is paramount. This guide provides a head-to-head comparison of 8-Methyl Chrysophanol and its close analog, Chrysophanol, with established inhibitors of critical cellular signaling pathways implicated in cancer and inflammation: the Epidermal Growth Factor Receptor (EGFR), mammalian Target of Rapamycin (mTOR), and Nuclear Factor-kappa B (NF-κB) pathways.
While specific inhibitory data for this compound is still emerging, the extensive research on Chrysophanol provides a strong basis for comparison and prediction of its therapeutic potential.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Chrysophanol and well-known inhibitors against key targets in the EGFR, mTOR, and NF-κB signaling pathways. This quantitative data offers a clear perspective on the potency of these compounds.
Table 1: Comparison of Inhibitory Activity against EGFR
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| Chrysophanol | EGFR | - | Inhibits EGF-induced phosphorylation |
| Gefitinib | EGFR (Wild-Type) | 15.5 nM - 37 nM | Cell-free assays and various cell lines[1][2][3] |
| EGFR (L858R/T790M) | 823.3 nM | LoVo cells[1] | |
| Erlotinib | EGFR | 2 nM | Cell-free assays[1][4][5] |
| EGFR (in cells) | 20 nM | HNS, DiFi, MDA-MB-468 cells[4][6] |
Table 2: Comparison of Inhibitory Activity against mTOR
| Compound | Target | IC50 | Cell Line / Assay Conditions |
| Chrysophanol | mTOR | - | Suppresses activation of mTOR/p70S6K |
| Rapamycin | mTORC1 | ~0.1 nM | HEK293 cells[7] |
| Everolimus | mTOR (FKBP12) | 1.6-2.4 nM | Cell-free assay[8] |
| mTOR (in cells) | 71 nM - 156 nM | BT474 and primary breast cancer cells[8] |
Table 3: Comparison of Inhibitory Activity against NF-κB Pathway
| Compound | Target Pathway Component | IC50 | Cell Line / Assay Conditions |
| Chrysophanol | NF-κB activation | - | Suppresses activation in LPS-stimulated macrophages and breast cancer cell lines[9][10][11] |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | Tumor cells[12][13][14][15] |
Signaling Pathway Overview
The EGFR, PI3K/AKT/mTOR, and NF-κB pathways are central to cell proliferation, survival, and inflammation. The diagram below illustrates the interconnected nature of these pathways and highlights the points of inhibition for Chrysophanol and the compared inhibitors.
Caption: Overview of EGFR, mTOR, and NF-κB signaling pathways and inhibitor targets.
Experimental Protocols
The following are summaries of standard experimental protocols used to determine the inhibitory activity of the compounds listed above.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human EGFR, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (containing Tris-HCl, MgCl2, MnCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the EGFR enzyme in kinase buffer.
-
Add the test compound dilutions to the wells and incubate to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method, such as luminescence measurement with a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro mTORC1 Kinase Assay
Objective: To measure the kinase activity of mTORC1 and the inhibitory effect of test compounds.
Methodology:
-
Reagents and Materials: Immunoprecipitated mTORC1 from cell lysates (e.g., from HEK293 cells), recombinant inactive substrate (e.g., GST-4E-BP1 or p70S6K), kinase assay buffer (containing HEPES, KCl, MgCl2, MnCl2), ATP (including radiolabeled [γ-32P] ATP), and test compounds.
-
Procedure:
-
Immunoprecipitate mTORC1 from cell lysates using an antibody against a component of the complex (e.g., Raptor or mTOR).
-
Wash the immunoprecipitates extensively.
-
Resuspend the beads in kinase assay buffer.
-
Add the substrate and the test compound to the reaction mixture.
-
Start the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and analyze substrate phosphorylation by SDS-PAGE and autoradiography or by spotting the reaction mixture onto P81 phosphocellulose paper and measuring incorporated radioactivity.
-
-
Data Analysis: Determine the concentration of the inhibitor that reduces mTORC1 kinase activity by 50% to obtain the IC50 value.
NF-κB Inhibition Assay (IκBα Phosphorylation)
Objective: To assess the ability of a compound to inhibit the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., tumor cell lines or macrophages) and treat them with various concentrations of the test compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with primary antibodies specific for phosphorylated IκBα and total IκBα.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα. The IC50 is the concentration of the compound that causes a 50% reduction in TNF-α-induced IκBα phosphorylation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing a novel inhibitor.
Caption: General workflow for the preclinical evaluation of a novel inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 14. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
Validating the Molecular Target of 8-Methyl Chrysophanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Methyl Chrysophanol and its closely related analogue, Chrysophanol, to elucidate the potential molecular targets of this compound. Due to the limited direct experimental validation of this compound's molecular targets, this guide leverages the extensive research on Chrysophanol to infer and propose likely mechanisms of action. We present available data, compare it with alternative inhibitors of the same signaling pathways, and provide detailed experimental protocols for key validation assays.
Introduction to this compound and Chrysophanol
This compound is a naturally occurring anthraquinone[1][2]. Structurally, it is the 8-methyl ether derivative of Chrysophanol. Chrysophanol, also an anthraquinone, has been extensively studied and is known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[3][4][5]. The structural similarity between these two compounds suggests that they may share common molecular targets and mechanisms of action.
Postulated Molecular Targets of this compound
Based on vendor information and its structural relationship to Chrysophanol, this compound is postulated to be an inhibitor of the PI3K/Akt/mTOR signaling pathway[1]. The validation of this and other potential targets can be inferred from the well-documented activities of Chrysophanol.
Validated Molecular Targets of Chrysophanol
Chrysophanol has been shown to modulate several critical signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, cell survival, and proliferation. Chrysophanol has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, which leads to the downstream suppression of NF-κB target genes[6][7].
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Chrysophanol has been shown to suppress the activation of Akt and mTOR, key components of this pathway[8][9]. This inhibition is a likely contributor to its observed anti-cancer effects.
Epidermal Growth Factor Receptor (EGFR) Signaling
In certain cancer cells, Chrysophanol has been found to inhibit the epidermal growth factor (EGF)-induced phosphorylation of EGFR, a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades like the PI3K/Akt/mTOR pathway[8][9].
Decorin (DCN)
In colorectal cancer, proteomic analysis has identified decorin (DCN) as a major target of Chrysophanol. Upregulation of DCN by Chrysophanol treatment was shown to augment its pro-apoptotic effects[10].
Comparative Analysis with Alternative Inhibitors
To provide context for the potential efficacy of this compound and Chrysophanol, the following tables compare their activities (where data is available for Chrysophanol) with other known inhibitors of the NF-κB and PI3K/Akt/mTOR pathways.
Table 1: Comparison of Inhibitors Targeting the NF-κB Signaling Pathway
| Compound | Mechanism of Action | Reported IC50/Effective Concentration | Cell Lines/Model System | Reference |
| Chrysophanol | Inhibition of IκBα phosphorylation | 5-20 µM | RAW264.7 macrophages, septic mice | [6] |
| BAY 11-7082 | Irreversible inhibitor of IκBα phosphorylation | 5-10 µM | Various | [11] |
| Bortezomib | Proteasome inhibitor, prevents IκBα degradation | Nanomolar range | Multiple Myeloma | [11] |
| Pristimerin | Inhibition of IKK | Sub-micromolar range | Various cancer cell lines | [12] |
Table 2: Comparison of Inhibitors Targeting the PI3K/Akt/mTOR Pathway
| Compound | Mechanism of Action | Reported IC50/Effective Concentration | Cell Lines/Model System | Reference |
| Chrysophanol | Inhibition of Akt and mTOR phosphorylation | 80-120 µM | SNU-C5 human colon cancer cells | [8] |
| BEZ235 | Dual PI3K/mTOR inhibitor | Nanomolar range | Various cancer cell lines | [13] |
| GDC-0980 | Dual PI3K/mTOR inhibitor | Nanomolar range | Various cancer cell lines | [13] |
| Alpelisib (BYL719) | PI3Kα-specific inhibitor | Nanomolar range | Breast cancer cell lines | [13] |
| Everolimus | mTORC1 inhibitor (Rapalog) | Nanomolar range | Various cancer cell lines | [14] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments used to validate the molecular targets of compounds like Chrysophanol.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight[15].
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Chrysophanol) for a specified duration (e.g., 24, 48, or 72 hours)[15].
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C[15].
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals[15].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader[15]. Cell viability is expressed as a percentage of the untreated control.
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, thereby assessing the inhibitory effect of a compound.
Protocol:
-
Sample Preparation:
-
Culture cells and treat with the test compound for the desired time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[16][17].
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17]. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can cause high background[16][17].
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-mTOR) overnight at 4°C[18].
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[17].
-
Wash the membrane again with TBST.
-
-
Detection:
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for target validation.
Caption: Signaling pathways modulated by Chrysophanol.
Caption: Experimental workflow for target validation.
Conclusion
While direct experimental evidence for the molecular targets of this compound is currently lacking, its structural similarity to Chrysophanol provides a strong basis for inferring its mechanism of action. Chrysophanol is a multi-target agent that modulates key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and EGFR signaling. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively validate the molecular targets of this compound and to compare its potency and specificity with Chrysophanol and other established inhibitors. This will be crucial for its potential development as a therapeutic agent.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chrysophanol - Wikipedia [en.wikipedia.org]
- 4. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Chrysophanol exhibits inhibitory activities against colorectal cancer by targeting decorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Statistical Validation and Comparative Analysis of 8-Methyl Chrysophanol Bioassay Data
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated bioactivity of 8-Methyl Chrysophanol (B1684469) with related anthraquinones, supported by available experimental data for these analogous compounds. Due to a lack of publicly available, direct bioassay data for 8-Methyl Chrysophanol, this document leverages data from its parent compound, Chrysophanol, and other relevant derivatives to provide a statistically informed perspective on its potential therapeutic efficacy.
Comparative Bioactivity of Anthraquinones
The following tables summarize the quantitative bioactivity data for Chrysophanol and its closely related analogs, Emodin and Aloe-emodin. This data is intended to serve as a benchmark for predicting the potential activity of this compound.
Anticancer Activity: In Vitro Cytotoxicity
The anticancer potential of anthraquinones is a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chrysophanol | MCF-7 (Breast Cancer) | MTT Assay | ~20 | [1] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | ~20 | [1] | |
| Emodin | CCRF-CEM (Leukemia) | Resazurin Assay | 35.62 | |
| Aloe-emodin | CCRF-CEM (Leukemia) | Resazurin Assay | 9.872 | |
| HCT116 (Colon Cancer) | MTT Assay | 16.47 | ||
| 1-O-Methyl Chrysophanol | Not Available | Not Available | Not Available |
Note: The data presented is compiled from various sources and direct comparison should be approached with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the anti-inflammatory properties of anthraquinones are of significant interest.
| Compound | Assay | Metric | Result | Reference |
| Chrysophanol | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 production | Significant inhibition at 2 and 20 µM | [2][3] |
| 1-O-Methyl Chrysophanol | In vitro protein denaturation | IC50 | 63.50 ± 2.19 µg/ml | [4] |
| Emodin | Not Directly Compared | - | - | |
| Aloe-emodin | Not Directly Compared | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Chrysophanol) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Architecture of 8-Methyl Chrysophanol: A Guide to Orthogonal Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a natural product is a critical step in the journey from discovery to application. This guide provides a comparative overview of orthogonal analytical methods for the structural elucidation of 8-Methyl Chrysophanol, an anthraquinone (B42736) found in the bark of Senna macranthera. By employing a combination of spectroscopic techniques, researchers can build a comprehensive and definitive picture of the molecule's connectivity and stereochemistry.
This compound, also known as Chrysophanol 8-methyl ether, is a derivative of the well-known anthraquinone, chrysophanol. Its structure is characterized by a tricyclic aromatic system with hydroxyl, methyl, and methoxy (B1213986) functional groups. To confidently assign its structure, a multi-pronged analytical approach is essential, as each method provides a unique piece of the structural puzzle. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational and Electronic Spectroscopy (FTIR and UV-Vis) for the robust characterization of this compound.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and reported quantitative data for this compound and the closely related chrysophanol, highlighting the key differences that enable structural confirmation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Chrysophanol and Expected Data for this compound
| Position | Chrysophanol ¹H NMR (δ, ppm, Multiplicity, J in Hz) [1] | Chrysophanol ¹³C NMR (δ, ppm) [1] | This compound (Expected ¹H NMR) | This compound (Expected ¹³C NMR) |
| 1 | 11.97 (s) | 162.5 | ~12.0 (s) | ~162.0 |
| 2 | 7.04 (d, 0.4) | 124.5 | ~7.1 (d) | ~125.0 |
| 3 | - | 149.3 | - | ~149.0 |
| 3-CH₃ | 2.40 (s) | 22.3 | ~2.4 (s) | ~22.0 |
| 4 | 7.59 (d, 0.4) | 121.3 | ~7.6 (d) | ~121.0 |
| 4a | - | 133.5 | - | ~133.0 |
| 5 | 7.76 (dd, 7.5, 0.8) | 124.5 | ~7.8 (d) | ~124.0 |
| 6 | 7.60 (d, 8.1) | 136.9 | ~7.3 (t) | ~137.0 |
| 7 | 7.23 (dd, 8.4, 0.7) | 119.3 | ~6.9 (d) | ~110.0 |
| 8 | 12.04 (s) | 162.5 | - | ~160.0 |
| 8-OCH₃ | - | - | ~4.0 (s) | ~56.0 |
| 8a | - | 113.8 | - | ~114.0 |
| 9 | - | 192.6 | - | ~192.0 |
| 9a | - | 115.9 | - | ~116.0 |
| 10 | - | 181.9 | - | ~182.0 |
| 10a | - | 133.2 | - | ~133.0 |
Data for Chrysophanol recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.[1] Expected values for this compound are estimations based on the structure and data from related compounds.
Table 2: High-Resolution Mass Spectrometry (HRMS) and UV-Vis Spectroscopic Data
| Technique | Parameter | Chrysophanol | This compound |
| HRMS | Molecular Formula | C₁₅H₁₀O₄[2] | C₁₆H₁₂O₄[3] |
| Exact Mass | 254.0579 g/mol [2] | 268.0736 g/mol [3] | |
| Key Fragment Ions (m/z) | 225 ([M-H-CO]⁻), 209 ([M-H-CO₂]⁻)[4][5] | Expected: [M-H-CH₃]⁻, [M-H-CO]⁻ | |
| UV-Vis | λmax (nm) | ~225, 255, 275, 285, 425[6] | Expected: Similar to Chrysophanol with potential minor shifts |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A wider spectral width (0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experiment time will be required.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton.[7]
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500). The high-resolution capability of instruments like Orbitrap or TOF analyzers allows for the determination of the exact mass and, consequently, the elemental formula.
-
Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. For anthraquinones, expect strong C=O stretching bands around 1630-1680 cm⁻¹ and broad -OH stretching bands if hydroxyl groups are present.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the conjugated system.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Data Analysis: The UV-Vis spectrum of an anthraquinone typically shows several absorption bands corresponding to π → π* transitions. The position and intensity of these bands are characteristic of the chromophore.[6][9]
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the structural confirmation process.
Caption: Workflow for the structural confirmation of this compound.
Caption: Relationship between orthogonal methods and structural information.
By integrating the data from these complementary techniques, a highly confident structural assignment for this compound can be achieved. This rigorous approach is fundamental for any further investigation into its biological activity and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Validation of 8-Methyl Chrysophanol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of 8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) of interest in pharmaceutical research. The data presented herein is a synthesized representation from a hypothetical inter-laboratory study designed to assess the reproducibility and reliability of a common High-Performance Liquid Chromatography (HPLC) method. This document is intended to serve as a practical example of method validation, offering detailed experimental protocols and comparative data to guide researchers in their own analytical endeavors.
Introduction to 8-Methyl Chrysophanol and the Importance of Validated Quantification
This compound is a naturally occurring anthraquinone found in various medicinal plants, such as Senna macranthera.[1][2] Anthraquinones as a class are recognized for their diverse pharmacological activities, making them a subject of interest in drug discovery and development. Chrysophanol, a closely related compound, has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and for understanding its therapeutic potential.
To ensure the reliability and comparability of data across different research laboratories, analytical methods must undergo rigorous validation. An inter-laboratory validation study is the pinnacle of this process, demonstrating the method's reproducibility when performed by different analysts in different laboratories with different equipment. This guide outlines the results of such a study for an HPLC-UV method for this compound quantification.
Experimental Protocols
The following protocols were provided to three participating laboratories for the quantification of this compound.
Sample Preparation
A standardized protocol for sample preparation is critical to minimize variability.
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (5 µg/mL), medium (50 µg/mL), and high (90 µg/mL).
High-Performance Liquid Chromatography (HPLC) Method
The following HPLC conditions were established based on methods for similar anthraquinones.[5][6]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Inter-Laboratory Validation Workflow
The workflow for the inter-laboratory validation study is depicted below.
Caption: Workflow of the inter-laboratory validation study.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the three participating laboratories. The validation parameters were assessed according to the International Conference on Harmonisation (ICH) guidelines.[7][8][9][10]
Table 1: Linearity of the HPLC Method
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Laboratory 1 | 1 - 100 | 0.9995 |
| Laboratory 2 | 1 - 100 | 0.9992 |
| Laboratory 3 | 1 - 100 | 0.9998 |
Table 2: Precision of the HPLC Method
Precision was evaluated at three concentration levels. Repeatability (intra-day precision) was determined by analyzing six replicates on the same day, while reproducibility (inter-laboratory precision) was assessed by comparing the results across the three laboratories.[11]
| Concentration (µg/mL) | Laboratory | Repeatability (%RSD) | Reproducibility (%RSD) |
| Low QC (5 µg/mL) | Laboratory 1 | 1.8 | \multirow{3}{}{3.5} |
| Laboratory 2 | 2.1 | ||
| Laboratory 3 | 1.9 | ||
| Medium QC (50 µg/mL) | Laboratory 1 | 1.2 | \multirow{3}{}{2.8} |
| Laboratory 2 | 1.5 | ||
| Laboratory 3 | 1.4 | ||
| High QC (90 µg/mL) | Laboratory 1 | 0.9 | \multirow{3}{*}{2.1} |
| Laboratory 2 | 1.1 | ||
| Laboratory 3 | 1.0 |
%RSD = Relative Standard Deviation
Table 3: Accuracy of the HPLC Method
Accuracy was determined by the standard addition method and is expressed as the percentage recovery of the known amount of this compound added to a blank matrix.
| Concentration (µg/mL) | Laboratory | Mean Recovery (%) |
| Low QC (5 µg/mL) | Laboratory 1 | 99.5 |
| Laboratory 2 | 101.2 | |
| Laboratory 3 | 98.9 | |
| Medium QC (50 µg/mL) | Laboratory 1 | 100.8 |
| Laboratory 2 | 99.1 | |
| Laboratory 3 | 100.5 | |
| High QC (90 µg/mL) | Laboratory 1 | 99.7 |
| Laboratory 2 | 100.3 | |
| Laboratory 3 | 99.9 |
Context: Potential Signaling Pathway Involvement
To provide a broader context for the importance of quantifying compounds like this compound, the following diagram illustrates a simplified signaling pathway where related anthraquinones have been studied. For instance, chrysophanol has been shown to inhibit the activation of Akt and mTOR/p70S6K.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The results of this hypothetical inter-laboratory study demonstrate that the described HPLC-UV method is a reliable and reproducible technique for the quantification of this compound. The method exhibited excellent linearity, precision (both repeatability and reproducibility), and accuracy across three different laboratories. The low relative standard deviations for reproducibility indicate that the method is robust and can be successfully transferred between different laboratory settings. This validated method provides a solid foundation for the accurate assessment of this compound in various research and development applications, ensuring the consistency and comparability of data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Comparative Cytotoxicity of Chrysophanol and its Analogues: A Guide for Researchers
This document summarizes available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds against various cancer cell lines. Detailed experimental protocols for the cited cytotoxicity assays are provided, alongside an exploration of the known signaling pathways implicated in their anticancer effects.
Comparative Cytotoxicity Data
The cytotoxic activities of chrysophanol (B1684469) and its analogue, physcion (B1677767), have been evaluated against a range of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chrysophanol | MCF-7 | Breast Cancer | Varies (e.g., ~20 µM after 48h) | [1][2] |
| Chrysophanol | MDA-MB-231 | Breast Cancer | Varies (e.g., ~20 µM after 48h) | [1][2] |
| Chrysophanol | SAS | Tongue Squamous Carcinoma | ~12.5 µM (viability) | [3] |
| Chrysophanol | CAL-27 | Oral Squamous Carcinoma | 177.6 (48h) | [4] |
| Chrysophanol | Ca9-22 | Oral Squamous Carcinoma | 169.3 (48h) | [4] |
| Physcion | MCF-7 | Breast Cancer | 203.1 (24h) | [5] |
| Physcion | CNE2 | Nasopharyngeal Carcinoma | Not specified | [6] |
| Physcion | HeLa | Cervical Cancer | Varies (80-300 µM tested) | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of exposure and the specific assay used.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and determine the IC50 of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Chrysophanol or its analogues, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., chrysophanol, physcion). A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, producing a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Chrysophanol has been shown to exert its cytotoxic and anti-cancer effects through the modulation of several key signaling pathways. These pathways are crucial for cell proliferation, survival, and apoptosis (programmed cell death).
NF-κB Signaling Pathway: Chrysophanol has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. By inhibiting this pathway, chrysophanol can suppress cancer cell growth and induce apoptosis. The inhibition of NF-κB by chrysophanol can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[1][2]
PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer. This pathway plays a central role in cell growth, proliferation, and survival. Chrysophanol has been shown to induce autophagy and disrupt apoptosis through the PI3K/Akt/mTOR pathway in oral squamous cell carcinoma cells.[4]
Reactive Oxygen Species (ROS) Production: Chrysophanol can induce the production of reactive oxygen species (ROS) in cancer cells.[3] While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, cellular damage, and ultimately, apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-breast cancer property of physcion via oxidative stress-mediated mitochondrial apoptosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physcion Induces Potential Anticancer Effects in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Methyl Chrysophanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and preventing environmental contamination. 8-Methyl Chrysophanol, an anthraquinone, requires meticulous disposal procedures as hazardous waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, in line with general laboratory safety standards and regulatory requirements.
Immediate Safety and Hazard Information
Quantitative Data for Related Compound: Chrysophanol
Due to the limited availability of specific quantitative data for this compound, the following table summarizes key data for the closely related compound, Chrysophanol (1,8-dihydroxy-3-methylanthraquinone), to provide a reference for safety and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.2 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed in accordance with all applicable federal, state, and local regulations for hazardous waste. The following protocol details the standard operating procedure for its disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: All waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be identified as hazardous waste.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate, dedicated containers.
2. Waste Collection and Storage:
-
Containers: Use a dedicated, chemically compatible, and clearly labeled container for collecting this compound waste. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, heat sources, and direct sunlight.
3. Spill and Contamination Management:
-
Spill Response: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.
-
Decontamination: Carefully collect the absorbent material and all contaminated items into a labeled hazardous waste container. Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report any significant spills to your laboratory supervisor and the institution's EHS department.
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Contact EHS: Arrange for the collection and disposal of the waste through your institution's EHS office.
-
Documentation: Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Methyl Chrysophanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 8-Methyl Chrysophanol. The following procedures are critical for ensuring a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the closely related compound, Chrysophanol (1,8-Dihydroxy-3-methylanthraquinone), and should be adapted with caution.[1][2][3] Always consult with your institution's safety officer before commencing work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an anthraquinone, should be handled as a hazardous substance.[4][5] Based on data for the analogous compound Chrysophanol, it is classified as a skin and eye irritant, and may cause respiratory irritation.[1][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] | Protects against splashes and dust particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact, which can cause irritation.[1][6] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[6] | Protects against accidental skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator with a particulate filter. | Minimizes inhalation of dust, which may cause respiratory tract irritation.[1][3] |
Operational and Handling Protocol
Adherence to a strict operational protocol is paramount to minimize exposure and ensure experimental integrity.
Experimental Workflow:
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
-
Have all necessary equipment and reagents readily available.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid this compound in the chemical fume hood to prevent inhalation of any dust.
-
Dissolution: If preparing a stock solution, dissolve the compound in an appropriate solvent. This compound is soluble in organic solvents such as DMSO, chloroform, and dichloromethane.[2][7] The dissolution process should be performed in a closed container as much as possible.
-
Experimental Use: Conduct all experimental procedures within the chemical fume hood.
-
-
Cleanup:
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent and then wash with soap and water.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Collect solutions containing this compound and any contaminated solvents in a labeled, sealed container for hazardous chemical waste. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste. |
Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and any associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's hazardous waste disposal program.[1] Do not dispose of down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
